Lauryl Stearate
Description
Structure
2D Structure
Properties
IUPAC Name |
dodecyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H60O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-22-24-26-28-30(31)32-29-27-25-23-21-14-12-10-8-6-4-2/h3-29H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTVEUGOGWTHTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H60O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063765, DTXSID201022413 | |
| Record name | Octadecanoic acid, dodecyl ester | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadecanoic acid, C12-18-alkyl esters | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5303-25-3, 68412-12-4, 68201-20-7 | |
| Record name | Dodecyl stearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5303-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Lauryl stearate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, C12-14-alkyl esters | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, dodecyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Octadecanoic acid, dodecyl ester | |
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| Record name | Octadecanoic acid, C12-18-alkyl esters | |
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| Record name | Octadecanoic acid, C12-14-alkyl esters | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.769 | |
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| Record name | Dodecyl stearate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.774 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAURYL STEARATE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of Lauryl Stearate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauryl Stearate (CAS No. 5303-25-3) is the ester of lauryl alcohol and stearic acid.[1] It belongs to the class of long-chain fatty acid esters, which are widely utilized in the cosmetic and pharmaceutical industries for their emollient and skin-conditioning properties.[2] In pharmaceutical formulations, particularly in topical and transdermal drug delivery systems, this compound serves as an excipient that can modify the texture of a product and enhance the penetration of active pharmaceutical ingredients (APIs) through the skin.[3][4] Its lipophilic nature and waxy consistency at room temperature make it a valuable component in the formulation of creams, lotions, and ointments. This guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and its applications in drug development.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized below. These properties are critical for its application in pharmaceutical formulations, influencing factors such as solubility of APIs, stability of emulsions, and the sensory profile of topical products.
Chemical Identification
| Property | Value |
| IUPAC Name | dodecyl octadecanoate[2] |
| Synonyms | Dodecyl stearate, Octadecanoic acid, dodecyl ester, Stearic acid, lauryl ester[1][3] |
| CAS Number | 5303-25-3[1] |
| Molecular Formula | C₃₀H₆₀O₂[3][5] |
| Molecular Weight | 452.8 g/mol [3][5] |
| Appearance | White to almost white powder or crystalline solid[6] |
Physicochemical Data
| Property | Value | Method/Conditions |
| Melting Point | 41°C[6][7] | ASTM D87 |
| Boiling Point | 484.9 °C[6] | at 760 mmHg (estimated) |
| Density | 0.858 g/cm³[6] | ASTM D792 |
| Water Solubility | 3.259 x 10⁻⁹ mg/L[6] | at 25 °C (estimated), OECD 105 |
| Log P (o/w) | 14.032[8] | (estimated) |
Experimental Protocols
Accurate determination of the physicochemical properties of this compound is essential for its effective use in research and drug development. The following sections detail the methodologies for key experiments.
Determination of Melting Point (Cooling Curve Method)
This protocol is based on the principles of the ASTM D87 Standard Test Method for Melting Point of Petroleum Wax (Cooling Curve) . This method is suitable for waxy, crystalline substances like this compound.
3.1.1 Principle A molten sample of the wax is allowed to cool at a specified rate. The temperature is recorded at regular intervals. As the substance solidifies, the heat of fusion released temporarily slows the rate of cooling, creating a plateau in the temperature-time curve. The temperature at which this plateau occurs is the melting point.
3.1.2 Apparatus
-
Test tube (25 x 150 mm)
-
Air bath and water bath assembly
-
Calibrated thermometer or digital temperature probe with a resolution of 0.1°C
-
Heating apparatus (e.g., water bath, oven)
3.1.3 Procedure
-
A representative sample of this compound is heated in a suitable container to at least 8°C above its expected melting point, ensuring it is completely molten.
-
The molten sample is poured into the test tube to a height of 51 mm.
-
A calibrated thermometer is inserted into the molten sample, ensuring the bulb is centrally located and 10 mm from the bottom of the test tube.
-
The test tube assembly is placed in an air bath, which is then immersed in a water bath maintained at 16-28°C.
-
Temperature readings are taken and recorded every 15 seconds as the sample cools.
-
The readings are observed to identify a plateau, which is defined as the first five consecutive readings that agree within 0.1°C.
-
The average of these five readings is reported as the melting point.
Melting Point Determination Workflow
Determination of Water Solubility
Due to the extremely low water solubility of this compound, the Column Elution Method as described in OECD Test Guideline 105 is appropriate.[4][9][10][11]
3.2.1 Principle Water is passed through a column packed with the test substance supported on an inert material. The contact time is sufficient to achieve saturation. The concentration of the substance in the eluate is then determined by a suitable analytical method.
3.2.2 Apparatus
-
Chromatography column with a thermostat jacket
-
Inert support material (e.g., glass wool, glass beads)
-
Pump for continuous water flow
-
Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)
3.2.3 Procedure
-
A carrier material is coated with an excess of this compound.
-
The coated carrier is packed into the chromatography column.
-
Degassed, distilled water is pumped through the column at a low flow rate to ensure saturation. The column is thermostatted, typically at 25°C.
-
Fractions of the eluate are collected.
-
The concentration of this compound in each fraction is determined using a validated analytical method (e.g., GC-MS after liquid-liquid extraction).
-
The collected fractions are analyzed until a plateau of concentration is observed, indicating saturation.
-
The mean of the plateau concentrations is reported as the water solubility.
Determination of Density (Displacement Method)
This protocol is based on the principles of ASTM D792, Test Method A , for determining the density of solid plastics by displacement in water.[9]
3.3.1 Principle The density of a solid is determined by first weighing the sample in air, and then weighing it while suspended in a liquid of known density (in this case, water). The density is calculated from the difference in these weights.
3.3.2 Apparatus
-
Analytical balance with a resolution of 0.1 mg
-
Suspension apparatus (a wire or cradle to hold the sample)
-
Beaker of distilled water at a known temperature (e.g., 23°C)
-
Thermometer
3.3.3 Procedure
-
A solid, void-free specimen of this compound is prepared.
-
The specimen is weighed in air. This is the mass in air (a).
-
The specimen is attached to the suspension apparatus and completely submerged in the beaker of distilled water. Care is taken to ensure no air bubbles are adhering to the sample's surface.
-
The apparent mass of the immersed specimen is determined. This is the apparent mass in water (b).
-
The density of the this compound specimen is calculated using the formula: Density = (a / (a - b)) * ρ_water where ρ_water is the density of water at the test temperature.
Applications in Drug Development
This compound's physicochemical properties make it a valuable excipient in pharmaceutical formulations, particularly for topical applications.[3][4]
Emollient and Skin Conditioning Agent
As an emollient, this compound helps to soften and smooth the skin by forming an occlusive layer on the stratum corneum, which reduces transepidermal water loss. This property is beneficial in dermatological products designed to treat dry skin conditions. Its waxy nature contributes to the desired viscosity and texture of creams and ointments.
Penetration Enhancer
Long-chain fatty acid esters can act as penetration enhancers for transdermal drug delivery.[3][4] They are thought to function by disrupting the highly organized lipid structure of the stratum corneum. This disruption increases the fluidity of the lipid bilayers, thereby enhancing the diffusion of APIs through this primary skin barrier. The lipophilic nature of this compound also improves the partitioning of lipophilic drugs into the skin.
Formulation Stabilizer
In emulsion-based formulations (creams and lotions), this compound can function as a co-emulsifier and stabilizer. Its presence in the oil phase can increase the viscosity of the formulation, preventing the coalescence of dispersed droplets and improving the overall stability of the product.
Relationship between this compound Properties and Applications
Safety and Regulatory Information
This compound is generally considered safe for use in cosmetic and topical pharmaceutical products.[2] The Cosmetic Ingredient Review (CIR) Expert Panel concluded that alkyl esters, including this compound, are safe in the present practices of use and concentration when formulated to be non-irritating.[2] It is not classified as a hazardous substance. However, as with any chemical, appropriate safety precautions, such as wearing gloves and eye protection, should be taken during handling in a laboratory or manufacturing setting.
Conclusion
This compound possesses a unique combination of chemical and physical properties that make it a highly functional excipient for drug development, especially in the field of dermatology and transdermal delivery. Its emollient, skin-conditioning, and penetration-enhancing effects are directly linked to its long-chain, lipophilic structure. A thorough understanding of its properties, supported by standardized experimental evaluation, is crucial for formulators to harness its full potential in creating stable, effective, and aesthetically pleasing pharmaceutical products.
References
- 1. larodan.com [larodan.com]
- 2. standards.iteh.ai [standards.iteh.ai]
- 3. researchgate.net [researchgate.net]
- 4. Fatty Alcohols, Fatty Acids, and Fatty Acid Esters as Penetration Enhancers | Semantic Scholar [semanticscholar.org]
- 5. store.astm.org [store.astm.org]
- 6. Topical Unsaturated Fatty Acid Vesicles Improve Antioxidant Activity of Ammonium Glycyrrhizinate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. infinitalab.com [infinitalab.com]
- 8. file.yizimg.com [file.yizimg.com]
- 9. dl.azmanco.com [dl.azmanco.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and characterization of topical formulation for maintenance therapy containing sorbitan monostearate with and without PEG‐100‐stearate - PMC [pmc.ncbi.nlm.nih.gov]
Dodecyl stearate synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Dodecyl Stearate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dodecyl stearate, the ester of dodecanol and stearic acid, is a wax monoester with significant applications in the cosmetic, personal care, and pharmaceutical industries.[1] Its properties as an emollient, lubricant, and viscosity-increasing agent make it a valuable component in various formulations. This guide provides a comprehensive overview of the synthesis of dodecyl stearate via Fischer esterification, detailing the experimental protocol and reaction parameters. Furthermore, it outlines a complete characterization workflow, including physicochemical, spectroscopic (FTIR, NMR), and chromatographic methods to ensure the identity, purity, and quality of the synthesized product. All quantitative data is presented in structured tables, and key processes are visualized through logical diagrams.
Synthesis of Dodecyl Stearate
Dodecyl stearate (C30H60O2) is synthesized through the direct esterification of stearic acid with 1-dodecanol.[1] This reaction, known as Fischer esterification, involves heating the carboxylic acid and alcohol in the presence of an acid catalyst.[2] The reaction is reversible, and to drive it towards the product, it is common to use an excess of one reactant (typically the less expensive one) or to remove the water formed during the reaction.
Chemical Reaction Pathway
The synthesis follows the general mechanism of acid-catalyzed esterification.[2] The process begins with the protonation of the carbonyl oxygen of stearic acid, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic oxygen of dodecanol attacks the carbonyl carbon, leading to a tetrahedral intermediate. After a proton transfer and the elimination of a water molecule, the final ester, dodecyl stearate, is formed.
Caption: Synthesis of Dodecyl Stearate via Fischer Esterification.
Experimental Protocol: Acid-Catalyzed Esterification
This protocol describes a laboratory-scale synthesis of dodecyl stearate.
Materials:
-
Stearic Acid (C18H36O2)
-
1-Dodecanol (C12H26O)
-
Sulfuric Acid (H2SO4, concentrated, 98%) or p-Toluenesulfonic acid (p-TsOH)
-
Toluene (for azeotropic removal of water, optional)
-
5% Sodium Bicarbonate (NaHCO3) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Organic solvents for purification (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus (if using azeotropic removal)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reactant Setup: In a round-bottom flask, combine stearic acid and 1-dodecanol. A slight excess of the alcohol (e.g., a 1:1.2 molar ratio of stearic acid to dodecanol) can be used to shift the equilibrium towards the product.
-
Catalyst Addition: Carefully add the acid catalyst. A typical catalytic amount is 1-2% of the total weight of the reactants.
-
Reaction: Heat the mixture to 150-160 °C with vigorous stirring. If using a Dean-Stark apparatus with toluene, heat the mixture to reflux. The reaction progress can be monitored by collecting the water byproduct in the Dean-Stark trap or by thin-layer chromatography (TLC). The reaction is typically run for several hours until completion.
-
Work-up and Neutralization: Cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent like diethyl ether or ethyl acetate. Transfer the solution to a separatory funnel and wash it sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a colorless to pale yellow liquid or solid, can be further purified by vacuum distillation or flash column chromatography on silica gel to remove any unreacted starting materials and byproducts.[3][4]
Reaction Parameters and Yield
The efficiency of dodecyl stearate synthesis is influenced by several factors. Optimizing these parameters is crucial for achieving high yields.
| Parameter | Condition | Rationale / Impact on Yield | Reference |
| Molar Ratio (Acid:Alcohol) | 1:1 to 1:15 | Increasing the excess of alcohol shifts the equilibrium, increasing the yield. | [5] |
| Catalyst | H2SO4, p-TsOH, Acidic Clays | Strong acid catalysts accelerate the reaction rate. Homogeneous catalysts are generally faster. | [5][6] |
| Temperature | 65 °C to 160 °C | Higher temperatures increase the reaction rate. A temperature of 150-160°C is common. | [5][7] |
| Reaction Time | 4 - 8 hours | Longer reaction times lead to higher conversion, but the rate slows as equilibrium is approached. | |
| Water Removal | Azeotropic distillation | Continuous removal of water drives the reaction to completion, significantly increasing the yield. | |
| Achievable Yield | Up to 99% | With optimized conditions, near-quantitative yields can be achieved for similar esterifications. | [5][8] |
Characterization of Dodecyl Stearate
After synthesis and purification, the identity and purity of the dodecyl stearate must be confirmed through various analytical techniques.
Physicochemical Properties
Dodecyl stearate is a colorless to pale yellow solid or liquid at room temperature, with low volatility and high viscosity.[1]
| Property | Value | Reference |
| Molecular Formula | C30H60O2 | [1][9] |
| Molecular Weight | 452.8 g/mol | [9] |
| Appearance | Colorless to pale yellow solid/liquid | [1] |
| Melting Point | 41 °C | [9] |
| Boiling Point | 484.9 ± 13.0 °C at 760 mmHg | [9] |
| Density | 0.9 ± 0.1 g/cm³ | [9] |
| Refractive Index | 1.454 | [9] |
| Solubility | Insoluble in water; Soluble in organic solvents. | [1][10] |
Spectroscopic Characterization
Spectroscopic methods are essential for elucidating the molecular structure of the synthesized ester.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: A small amount of the purified dodecyl stearate is placed directly on the ATR crystal or prepared as a thin film on a salt plate (e.g., NaCl).
-
Data Acquisition: The infrared spectrum is recorded, typically over a range of 4000-400 cm⁻¹.
-
Analysis: The spectrum is analyzed for characteristic functional group absorptions. Successful synthesis is confirmed by the disappearance of the broad O-H stretch from the stearic acid and the appearance of the ester C=O and C-O stretches.
Expected FTIR Peaks:
-
~2919 and 2848 cm⁻¹: Strong, sharp peaks corresponding to the asymmetric and symmetric C-H stretching of the long alkyl chains (-CH2-).[11]
-
~1740 cm⁻¹: A very strong, sharp peak characteristic of the C=O (carbonyl) stretching vibration of the ester group. The corresponding peak for the starting carboxylic acid (~1701 cm⁻¹) should be absent.[11]
-
~1170 cm⁻¹: A strong C-O stretching vibration corresponding to the ester linkage.
-
Absence of ~3300-2500 cm⁻¹: The characteristic broad O-H stretching band of the carboxylic acid group in stearic acid should be absent in the purified product.
Experimental Protocol: NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve a small amount (5-10 mg) of the purified dodecyl stearate in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Analysis: Analyze the chemical shifts, integration, and multiplicity of the signals to confirm the structure.
Expected ¹H NMR Signals (in CDCl₃):
-
~4.05 ppm (triplet): Protons on the carbon adjacent to the ester oxygen (-O-CH₂ -), from the dodecanol moiety.
-
~2.28 ppm (triplet): Protons on the carbon alpha to the carbonyl group (-CH₂ -C=O), from the stearic acid moiety.
-
~1.62 ppm (multiplet): Protons on the carbons beta to the carbonyl group and the ester oxygen.
-
~1.25 ppm (large singlet/multiplet): A large, broad signal corresponding to the numerous methylene (-CH₂-) protons in the long alkyl chains of both the stearic acid and dodecanol parts.
-
~0.88 ppm (triplet): Protons of the terminal methyl groups (-CH₃) at the ends of both alkyl chains.
Expected ¹³C NMR Signals (in CDCl₃):
-
~174 ppm: The carbonyl carbon (C=O) of the ester.
-
~64 ppm: The carbon adjacent to the ester oxygen (-O-C H₂-).
-
~34 ppm: The carbon alpha to the carbonyl group (-C H₂-C=O).
-
~32-22 ppm: A series of signals for the numerous methylene carbons (-CH₂-) in the alkyl chains.
-
~14 ppm: The terminal methyl carbons (-CH₃).
Characterization Workflow
The overall process for synthesizing and confirming the final product follows a logical progression of steps.
Caption: General workflow for the synthesis and characterization of Dodecyl Stearate.
Conclusion
This guide provides a detailed framework for the synthesis and characterization of dodecyl stearate. The Fischer esterification method, when optimized, is a robust and high-yielding route to this valuable ester. A thorough characterization using a combination of physicochemical and spectroscopic techniques is imperative to confirm the structure and ensure the purity of the final product, making it suitable for its intended applications in research, drug development, and other advanced industries.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. cir-safety.org [cir-safety.org]
- 4. rsc.org [rsc.org]
- 5. ache.org.rs [ache.org.rs]
- 6. mdpi.com [mdpi.com]
- 7. cir-safety.org [cir-safety.org]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. specialchem.com [specialchem.com]
- 11. researchgate.net [researchgate.net]
Lauryl Stearate (CAS 5303-25-3): A Technical Guide for Pharmaceutical Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lauryl Stearate (Dodecyl Stearate), with the CAS number 5303-25-3, is a long-chain fatty acid ester with significant potential in the pharmaceutical industry. Primarily recognized for its emollient and skin-conditioning properties in cosmetics, its application as a pharmaceutical excipient is an area of growing interest. This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, synthesis, and potential roles in drug delivery systems, particularly in topical and oral formulations. The document details its function as a lipid matrix component in solid lipid nanoparticles (SLNs), a lubricant in tablet manufacturing, and a potential skin penetration enhancer. Safety and toxicological data are also presented, alongside outlines of relevant experimental protocols and analytical methods.
Chemical and Physical Properties
This compound is the ester of lauryl alcohol (1-dodecanol) and stearic acid (octadecanoic acid). Its lipophilic nature governs its physical properties and applications in pharmaceutical formulations.
| Property | Value | Reference(s) |
| CAS Number | 5303-25-3 | [1] |
| Molecular Formula | C₃₀H₆₀O₂ | [2] |
| Molecular Weight | 452.80 g/mol | [2] |
| Physical State | Solid at room temperature | [1] |
| Melting Point | 41°C | |
| Boiling Point | 484.9 ± 13.0 °C at 760 mmHg | |
| Density | 0.9 ± 0.1 g/cm³ | |
| Flash Point | 255.5 ± 9.7 °C | |
| logP (octanol/water) | 14.52 (calculated) | |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, acetone, and ethyl acetate.[3] |
Synthesis
This compound is synthesized through the esterification of lauryl alcohol and stearic acid. This reaction is typically catalyzed by an acid.
General Synthesis Protocol
A general protocol for the synthesis of fatty acid esters like this compound involves the following steps:
-
Reactant Mixture: Lauryl alcohol and stearic acid are combined in a suitable molar ratio in a reaction vessel.
-
Catalyst Addition: An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is added to the mixture.
-
Reaction Conditions: The mixture is heated, often under reflux, to drive the esterification reaction. The reaction temperature and time are optimized for maximum yield.
-
Water Removal: The water produced during the reaction is removed to shift the equilibrium towards the formation of the ester.
-
Neutralization and Purification: After the reaction is complete, the mixture is neutralized to remove the acid catalyst. The crude this compound is then purified, typically through distillation or recrystallization, to remove unreacted starting materials and byproducts.
Diagram: Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Pharmaceutical Applications
The physicochemical properties of this compound make it a versatile excipient in various pharmaceutical dosage forms.
Solid Lipid Nanoparticles (SLNs)
As a solid lipid at room and body temperature, this compound is a suitable candidate for the lipid matrix in Solid Lipid Nanoparticles (SLNs).[4] SLNs are colloidal carriers that can encapsulate lipophilic drugs, offering advantages such as controlled release, improved bioavailability, and protection of the drug from degradation.[5]
-
Lipid Phase Preparation: this compound and the lipophilic drug are melted together at a temperature approximately 5-10°C above the melting point of the lipid.
-
Aqueous Phase Preparation: An aqueous solution of a surfactant (e.g., Poloxamer 188, Tween 80) is heated to the same temperature as the lipid phase.
-
Pre-emulsion Formation: The hot lipid phase is dispersed in the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.
-
Homogenization: The pre-emulsion is then subjected to high-pressure homogenization for several cycles to reduce the particle size to the nanometer range.
-
Cooling and Solidification: The resulting nanoemulsion is cooled down to room temperature, leading to the crystallization of the lipid and the formation of solid lipid nanoparticles.[6]
Diagram: SLN Preparation Workflow
Caption: Workflow for preparing Solid Lipid Nanoparticles (SLNs).
Tablet Lubricant
In tablet manufacturing, lubricants are essential to reduce the friction between the tablet surface and the die wall during ejection. While magnesium stearate is the most common lubricant, it can sometimes negatively impact tablet hardness and dissolution.[7] Fatty acid esters, such as this compound, are explored as alternatives. Studies on similar lubricants like sodium lauryl sulfate have shown comparable lubrication efficiency to magnesium stearate without compromising tabletability.[8]
Skin Penetration Enhancement
For topical and transdermal drug delivery, overcoming the barrier function of the stratum corneum is a major challenge. Lipids and esters can act as penetration enhancers by interacting with the lipids of the stratum corneum, thereby increasing the permeation of active pharmaceutical ingredients (APIs). The mechanism is believed to involve the disruption of the highly ordered lipid structure of the stratum corneum, leading to increased fluidity and permeability.[9][10] While direct studies on this compound are limited, its long alkyl chains suggest it could interact with and fluidize the intercellular lipids of the skin.
Diagram: Skin Penetration Enhancement Mechanism
Caption: Proposed mechanism of skin penetration enhancement.
Safety and Toxicology
The safety of alkyl esters, including this compound, has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded that they are safe for use in cosmetic formulations when formulated to be non-irritating.[2] For a structurally similar compound, octyldodecyl stearoyl stearate, the oral LD50 in rats was found to be greater than 20 g/kg, indicating very low acute toxicity.[11][12]
| Toxicity Endpoint | Data | Reference(s) |
| Acute Oral Toxicity | For Octyldodecyl Stearoyl Stearate: LD50 > 20 g/kg (rat). This suggests very low acute toxicity for similar long-chain esters. | [11][12] |
| Skin Irritation | Considered non- to mildly irritating at concentrations used in cosmetics. | [13] |
| Sensitization | Not considered to be a sensitizer. | [13] |
| Genotoxicity | For Octyldodecyl Stearoyl Stearate: Not mutagenic in an Ames test and did not produce a significant increase in micronucleated cells in a mouse in vivo study. | [13] |
Analytical Methods
The quantification of this compound in pharmaceutical formulations is crucial for quality control. High-Performance Liquid Chromatography (HPLC) is a suitable method for this purpose.
General HPLC Method Outline
-
Sample Preparation: Extraction of this compound from the formulation matrix using a suitable organic solvent.
-
Chromatographic System: A reverse-phase HPLC system is typically used.
-
Column: A C18 column is a common choice for separating lipophilic compounds.
-
Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and water is often employed.[14]
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to that of a standard of known concentration.
Biological Activity and Signaling Pathways
Currently, there is no substantial scientific evidence to suggest that this compound is directly involved in any specific biological signaling pathways. Its primary roles in biological systems are related to its physical properties as a lipid, such as forming barriers and interacting with lipid membranes. Upon topical application, it is expected to be metabolized by esterases present in the skin into its constituent parts: lauryl alcohol and stearic acid.
Conclusion
This compound is a promising excipient for pharmaceutical formulations, offering a range of potential applications from a lipid matrix in advanced drug delivery systems like SLNs to a lubricant in conventional tablet manufacturing. Its favorable safety profile and physicochemical properties make it an attractive candidate for further investigation in drug development. Future research should focus on detailed studies of its performance in various drug formulations, its specific mechanisms of skin penetration enhancement, and the establishment of comprehensive analytical methods for its quantification in different pharmaceutical matrices.
References
- 1. larodan.com [larodan.com]
- 2. This compound | C30H60O2 | CID 79186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scienceasia.org [scienceasia.org]
- 4. mdpi.com [mdpi.com]
- 5. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. An experimental investigation of the effect of the amount of lubricant on tablet properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular interactions of plant oil components with stratum corneum lipids correlate with clinical measures of skin barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of solvent in interactions between fatty acids-based formulations and lipids in porcine stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cir-safety.org [cir-safety.org]
- 12. cir-safety.org [cir-safety.org]
- 13. Final amended report on the safety assessment of Octyldodecyl Stearoyl Stearate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpsr.com [ijpsr.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to the Scientific Applications of Octadecanoic Acid, Dodecyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadecanoic acid, dodecyl ester, also known as dodecyl stearate or lauryl stearate, is the ester formed from stearic acid and dodecanol.[1] While extensively utilized in the cosmetics industry as an emollient and viscosity-controlling agent, its applications within the scientific research and drug development landscape are emerging and hold significant potential.[2][3] This technical guide provides an in-depth overview of the current and prospective scientific applications of octadecanoic acid, dodecyl ester, with a focus on its utility in drug delivery systems, its potential biological activities, and its role as a pharmaceutical excipient.
This document is intended for researchers and professionals in the fields of pharmaceutical sciences, materials science, and biochemistry who are interested in exploring the novel applications of this long-chain fatty acid ester.
Physicochemical Properties
Understanding the physicochemical properties of octadecanoic acid, dodecyl ester is crucial for its application in scientific research.
| Property | Value | Reference |
| Synonyms | Dodecyl stearate, this compound | [1] |
| Molecular Formula | C30H60O2 | [1] |
| Molecular Weight | 452.8 g/mol | [1] |
| Appearance | Waxy solid | |
| Solubility | Insoluble in water; Soluble in organic solvents | [2] |
Applications in Drug Delivery
The lipophilic nature of octadecanoic acid, dodecyl ester makes it a promising candidate for various drug delivery applications, particularly in the formulation of lipid-based nanoparticles and as a matrix for controlled release.
Solid Lipid Nanoparticles (SLNs)
Solid lipid nanoparticles (SLNs) are colloidal carriers made from solid lipids, which are biocompatible and biodegradable. Dodecyl stearate, being a solid lipid at room temperature, can serve as the core matrix for encapsulating lipophilic drugs, protecting them from degradation and enabling controlled release.
Hypothetical Experimental Protocol for SLN Preparation (Microemulsion Method):
This protocol is a general method adapted for dodecyl stearate based on established procedures for other solid lipids like stearic acid.
-
Preparation of the Oil Phase: Melt octadecanoic acid, dodecyl ester by heating it to approximately 70-80°C. Dissolve the lipophilic drug in the molten lipid.
-
Preparation of the Aqueous Phase: In a separate vessel, heat an aqueous solution containing a surfactant (e.g., Tween 80, Poloxamer 188) and a co-surfactant (e.g., soy lecithin) to the same temperature as the oil phase.
-
Formation of the Microemulsion: Add the hot aqueous phase to the hot oil phase with continuous stirring to form a clear, hot microemulsion.
-
Formation of SLNs: Disperse the hot microemulsion into cold water (2-5°C) under moderate stirring. The rapid cooling of the microemulsion droplets leads to the precipitation of the lipid, forming solid lipid nanoparticles with the drug encapsulated within.
-
Purification and Characterization: The resulting SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant. Characterization of the SLNs would involve determining particle size, zeta potential, drug entrapment efficiency, and in vitro drug release profile.
Diagram of a Hypothetical SLN Preparation Workflow:
Quantitative Data from Analogous Fatty Acid Esters in Drug Delivery:
While specific data for dodecyl stearate is limited, the following table presents typical performance metrics for SLNs formulated with other long-chain fatty acids and their esters. These values can serve as a benchmark for studies involving dodecyl stearate.
| Parameter | Typical Range | Notes |
| Particle Size | 50 - 500 nm | Dependent on formulation and process parameters. |
| Zeta Potential | -10 to -40 mV | Indicates colloidal stability. |
| Entrapment Efficiency | 50 - 95% | Varies with the drug's lipophilicity and formulation. |
| Drug Loading | 1 - 20% | Dependent on the solubility of the drug in the molten lipid. |
Hydrophobic Matrix for Controlled Release
Octadecanoic acid, dodecyl ester can be used as a hydrophobic matrix-forming material in oral solid dosage forms, such as tablets.[4] By incorporating a drug within a dodecyl stearate matrix, its release can be sustained over a prolonged period. The drug is released as the matrix gradually erodes or through diffusion through the lipid matrix.[4][5][6]
Potential Biological Activity and Signaling Pathway Modulation
While primarily considered an inert excipient, emerging research on fatty acid esters suggests they may possess intrinsic biological activity.
Antimicrobial and Antiviral Potential
Studies on other synthetic fatty acid esters have demonstrated activity against Mycobacterium tuberculosis and Herpes Simplex Virus-1 (HSV-1).[7] For instance, (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-yl oleate showed inhibitory activity against M. tuberculosis at 100 µg/mL and anti-HSV-1 activity at 42.6 µg/mL.[7] While direct evidence for dodecyl stearate is lacking, these findings suggest that it could be a subject for similar biological evaluations.
Hypothetical Modulation of AMPK Signaling Pathway
Long-chain fatty acyl-CoA esters have been identified as allosteric activators of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[8][9] It is hypothesized that long-chain fatty acid esters like dodecyl stearate, upon intracellular hydrolysis to their corresponding fatty acid and alcohol, could lead to the formation of long-chain fatty acyl-CoAs, which in turn could modulate AMPK activity. This represents a potential, yet unproven, mechanism by which dodecyl stearate could influence cellular signaling.
Diagram of the Hypothetical AMPK Activation Pathway:
References
- 1. This compound | C30H60O2 | CID 79186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cir-safety.org [cir-safety.org]
- 3. specialchem.com [specialchem.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Evaluation of hydrophobic materials as matrices for controlled-release drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological evaluations of fatty acid esters originated during storage of Prasaplai, a Thai traditional medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1-isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermal Properties of Lauryl Stearate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal properties of Lauryl Stearate (also known as dodecyl stearate), a long-chain fatty acid ester. Due to its specific thermal behavior, this compound holds potential for various applications in research and development, including as a phase change material (PCM) for thermal energy storage and as an excipient in pharmaceutical formulations where controlled melting and solidification characteristics are desired.
This document summarizes the available quantitative data, presents detailed experimental protocols for thermal analysis, and illustrates the logical workflow for characterizing these properties.
Core Thermal Properties of this compound and Analogous Compounds
| Thermal Property | This compound (Dodecyl Stearate) | Methyl Stearate (Analogous Compound) | Cetyl Palmitate (Analogous Compound) |
| Molecular Formula | C₃₀H₆₀O₂ | C₁₉H₃₈O₂ | C₃₂H₆₄O₂ |
| Molecular Weight | 452.8 g/mol | 298.5 g/mol [1] | 480.9 g/mol [2] |
| Melting Point (°C) | 39 - 41 | 37 - 41[3] | 43 - 54[2][4] |
| Heat of Fusion (kJ/mol) | Data not readily available | 61.7 - 71.1[5] | Data not readily available |
| Specific Heat Capacity (J/g·K) | Data not readily available | Data not readily available | Data not readily available |
| Thermal Conductivity (W/m·K) | Data not readily available | Data not readily available | Data not readily available |
Disclaimer: The data for Methyl Stearate and Cetyl Palmitate are provided for illustrative and comparative purposes only. The actual thermal properties of this compound may vary. Experimental determination is recommended for precise applications.
Experimental Protocols for Thermal Characterization
Accurate determination of the thermal properties of this compound is crucial for its application. The following are detailed methodologies for key experiments.
Differential Scanning Calorimetry (DSC) for Melting Point and Heat of Fusion
Differential Scanning Calorimetry (DSC) is a primary technique for determining the melting point and latent heat of fusion of materials.[6]
Objective: To determine the melting temperature (Tₘ) and the enthalpy of fusion (ΔHբ) of this compound.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans and lids
-
Crimper for sealing pans
-
High-purity indium standard for calibration
-
Analytical balance (±0.01 mg)
Procedure:
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum DSC pan.
-
Sealing: Hermetically seal the pan using a crimper. Prepare an empty sealed pan to be used as a reference.
-
DSC Analysis:
-
Place the sample pan and the reference pan into the DSC cell.
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 0°C).
-
Heat the sample at a constant rate (e.g., 5-10°C/min) to a temperature significantly above the melting point (e.g., 80°C) under a nitrogen purge (50 mL/min).
-
Cool the sample back to the initial temperature at the same rate.
-
Perform a second heating cycle to ensure thermal history is removed.
-
-
Data Analysis:
-
The melting point is determined as the peak temperature of the endothermic event on the thermogram.
-
The heat of fusion is calculated by integrating the area of the melting peak.
-
Specific Heat Capacity Measurement by Method of Mixtures
The method of mixtures is a classical and effective way to determine the specific heat capacity of a solid.[7][8][9][10]
Objective: To determine the specific heat capacity (c) of solid this compound.
Apparatus:
-
Calorimeter with a stirrer and an insulating jacket
-
Digital thermometer (±0.1°C)
-
Water bath
-
Heating source (hot plate)
-
Analytical balance (±0.01 g)
-
This compound sample in solid form
Procedure:
-
Mass Measurement:
-
Measure the mass of the dry, empty calorimeter with the stirrer (m_cal).
-
Fill the calorimeter with a known mass of water (m_water) at room temperature and record the initial temperature (T_initial).
-
Measure the mass of the this compound sample (m_sample).
-
-
Heating the Sample:
-
Place the this compound sample in a test tube and heat it in a water bath to a known, steady temperature (T_sample), ensuring it does not melt.
-
-
Mixing and Measurement:
-
Quickly transfer the heated this compound sample into the water in the calorimeter.
-
Close the calorimeter and stir the water gently to ensure uniform temperature distribution.
-
Record the final equilibrium temperature of the mixture (T_final).
-
-
Calculation:
-
The heat lost by the sample is equal to the heat gained by the water and the calorimeter (assuming no heat loss to the surroundings).
-
Heat lost by sample: Q_lost = m_sample * c_sample * (T_sample - T_final)
-
Heat gained by water: Q_gained_water = m_water * c_water * (T_final - T_initial)
-
Heat gained by calorimeter: Q_gained_cal = m_cal * c_cal * (T_final - T_initial)
-
Set Q_lost = Q_gained_water + Q_gained_cal and solve for c_sample. The specific heat of water (c_water) and the calorimeter (c_cal) are known values.
-
Thermal Conductivity Measurement using the Transient Plane Source (TPS) Method
The Transient Plane Source (TPS) method is a versatile technique for measuring the thermal conductivity of solids.
Objective: To determine the thermal conductivity (k) of solid this compound.
Apparatus:
-
Transient Plane Source instrument
-
TPS sensor (a flat, spiral-shaped nickel sensor embedded in a thin insulating layer)
-
Two identical flat, solid samples of this compound with smooth surfaces
-
Sample holder
Procedure:
-
Sample Preparation: Prepare two identical, flat, and smooth-surfaced solid samples of this compound. The sample thickness should be sufficient to be considered semi-infinite during the measurement time.
-
Experimental Setup:
-
Sandwich the TPS sensor between the two this compound samples.
-
Place the assembly in the sample holder and ensure good thermal contact between the sensor and the samples.
-
-
Measurement:
-
The instrument passes a constant electrical current through the sensor for a short period, causing a rise in temperature.
-
The sensor simultaneously acts as a temperature sensor, recording its temperature increase over time.
-
The rate of temperature increase is dependent on the thermal transport properties of the surrounding material (this compound).
-
-
Data Analysis:
-
The instrument's software analyzes the temperature versus time data.
-
By fitting the data to a theoretical model of heat conduction, the thermal conductivity and thermal diffusivity of the material are calculated.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the comprehensive thermal characterization of this compound.
References
- 1. Methyl Stearate | C19H38O2 | CID 8201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cetyl palmitate - Wikipedia [en.wikipedia.org]
- 3. Methyl stearate | CAS#:112-61-8 | Chemsrc [chemsrc.com]
- 4. atamankimya.com [atamankimya.com]
- 5. Methyl stearate [webbook.nist.gov]
- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. m.youtube.com [m.youtube.com]
- 9. practical physics: experiment 24: SPECIFIC HEAT CAPACITY OF SOLID [johnwellphy1.blogspot.com]
- 10. Revision Notes - Experiments to determine specific heat capacity of solids and liquids | Thermal Physics | Physics - 0625 - Supplement | IGCSE | Sparkl [sparkl.me]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Lauryl Stearate
Introduction
This compound (CAS No. 5303-25-3), also known as Dodecyl Stearate or Dodecyl Octadecanoate, is a long-chain fatty acid ester formed from the reaction of stearic acid and lauryl alcohol (1-dodecanol).[1][2][3] As a wax ester, it possesses unique physicochemical properties that make it a valuable excipient in the pharmaceutical, cosmetic, and life science research sectors.[1][4] Its primary functions include serving as an emollient, skin conditioning agent, emulsion stabilizer, and penetration enhancer in topical and transdermal drug delivery systems.[1][2][5] This guide provides a comprehensive technical overview of its properties, synthesis, analysis, applications, and safety profile, tailored for professionals in drug development and scientific research.
Physicochemical Properties
This compound is a solid at room temperature with a waxy texture.[2][3] Its long, saturated hydrocarbon chains (C30 in total) confer a highly lipophilic nature, rendering it virtually insoluble in water but soluble in organic solvents. These properties are fundamental to its function in various formulations. A summary of its key physicochemical data is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 5303-25-3 | [3][4] |
| Molecular Formula | C30H60O2 | [1][3][4] |
| Molecular Weight | 452.8 g/mol | [1][2][4] |
| IUPAC Name | dodecyl octadecanoate | [1] |
| Synonyms | Dodecyl stearate, Stearic acid dodecyl ester | [1][2][3] |
| Melting Point | 41 °C | [4] |
| Boiling Point | 484.9 ± 13.0 °C at 760 mmHg | [4] |
| Density | 0.9 ± 0.1 g/cm³ | [4] |
| Flash Point | 255.5 ± 9.7 °C | [4] |
| LogP | 14.52 | [4] |
| Physical State | Solid | [2][3] |
| Purity (Typical) | >99% | [3] |
Table 1: Physicochemical Properties of this compound
Synthesis and Experimental Protocols
This compound is primarily synthesized through the esterification of stearic acid with lauryl alcohol. This can be achieved via several methods, including direct acid-catalyzed esterification (Fischer esterification), enzyme-catalyzed esterification, and transesterification.
Synthesis Method: Fischer Esterification
Fischer esterification is a common and direct method involving the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst.[6] To drive the equilibrium towards the formation of the ester, an excess of one reactant (typically the alcohol) is used, and the water produced is removed.[6][7]
Detailed Experimental Protocol: Fischer Esterification of this compound
This protocol is a representative example for the laboratory-scale synthesis of this compound.
Materials:
-
Stearic Acid (1 mole equivalent)
-
Lauryl Alcohol (1-Dodecanol, 1.5-3 mole equivalents)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (catalytic amount, e.g., 0.5-1% by weight of stearic acid)
-
Toluene or Hexane (as solvent and for azeotropic removal of water)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Activated Charcoal (for decolorization, if necessary)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus or Soxhlet extractor with drying agent
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine stearic acid, lauryl alcohol, and the solvent (e.g., toluene).
-
Catalyst Addition: While stirring, carefully add the acid catalyst to the mixture.
-
Reflux and Water Removal: Equip the flask with a Dean-Stark trap and reflux condenser. Heat the mixture to reflux. The toluene-water azeotrope will distill into the trap, with the denser water separating and the toluene returning to the flask. Continue reflux until no more water is collected (typically 3-6 hours). The reaction progress can be monitored by measuring the acid number via titration of aliquots.[8]
-
Neutralization: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent like acetone or ethanol to yield a white, waxy solid.[9]
Caption: Workflow for this compound Synthesis via Fischer Esterification.
Analytical Characterization
The identity and purity of synthesized this compound are confirmed using standard analytical techniques.
-
Spectroscopy:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the presence of the characteristic ester carbonyl (C=O) stretch (~1740 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the protons and carbons of the lauryl and stearate chains.[1]
-
-
Chromatography/Mass Spectrometry:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on purity and confirms the molecular weight (m/z 452.8).[1]
-
-
Titration:
-
Acid Value Titration: Used to quantify any unreacted stearic acid, thus providing a measure of reaction completion and final product purity.[8]
-
Caption: Analytical Workflow for the Characterization of this compound.
Applications in Drug Development
The lipophilic nature and safety profile of this compound make it a versatile excipient in pharmaceutical formulations, particularly for topical and transdermal applications.
Emollient and Skin Conditioning Agent
In topical preparations such as creams and lotions, this compound functions as an emollient. It forms a thin, occlusive layer on the skin, which helps to reduce transepidermal water loss (TEWL), thereby hydrating and softening the stratum corneum. This property is beneficial for maintaining skin barrier integrity and improving the aesthetic feel of formulations.[1]
Skin Penetration Enhancer
Long-chain fatty acid esters are known to act as chemical penetration enhancers, facilitating the transport of active pharmaceutical ingredients (APIs) through the skin.[5][10] The proposed mechanism involves the temporary and reversible disruption of the highly organized lipid lamellae of the stratum corneum. By fluidizing these lipid bilayers, this compound can increase the diffusion of a drug into and through the skin.[5][11] This is particularly useful for transdermal drug delivery systems where systemic absorption is desired.
Caption: Mechanism of Skin Penetration Enhancement by this compound.
Formulation Excipient
Beyond its direct effects on the skin, this compound is used as a dispersing agent and emulsion stabilizer.[2] Its amphiphilic character, though weak, helps to maintain the homogeneity of formulations containing both oil and water phases. It also contributes to the desired viscosity and texture of semi-solid dosage forms.
Toxicology and Safety
This compound has a well-established safety profile for its use in cosmetic and topical products. The Cosmetic Ingredient Review (CIR) Expert Panel concluded that alkyl esters, including this compound, are safe in the present practices of use and concentration when formulated to be non-irritating.[1] It is not classified as a toxic or hazardous substance.[12]
| Toxicological Endpoint | Result/Classification | Source(s) |
| Acute Oral Toxicity | Not classified as acutely toxic | [12] |
| Dermal Irritation | Non-irritating when properly formulated | [1][12] |
| Carcinogenicity | No carcinogenic effects reported | [12] |
| Mutagenicity | No mutagenic effects reported | [12] |
| Sensitization | Not a sensitizer | [12] |
Table 2: Toxicological Profile of this compound
Conclusion
This compound is a multifunctional long-chain fatty acid ester with significant applications in pharmaceutical and cosmetic sciences. Its well-defined physicochemical properties, established safety profile, and roles as an emollient, skin conditioner, and penetration enhancer make it a valuable excipient for researchers and formulators. The synthesis and analytical methods are straightforward, allowing for consistent production and characterization. For drug development professionals, this compound offers a reliable option for optimizing the delivery and performance of topically applied active ingredients.
References
- 1. This compound | C30H60O2 | CID 79186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. larodan.com [larodan.com]
- 4. This compound | CAS#:5303-25-3 | Chemsrc [chemsrc.com]
- 5. researchgate.net [researchgate.net]
- 6. cerritos.edu [cerritos.edu]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. ache.org.rs [ache.org.rs]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure Enhancement Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cosmobiousa.com [cosmobiousa.com]
Dodecyl Octadecanoate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyl octadecanoate, also known as dodecyl stearate or lauryl stearate, is a long-chain wax ester. It is formed from the esterification of dodecanol (lauryl alcohol) and octadecanoic acid (stearic acid). This document provides an in-depth technical guide on the material properties and safety data of dodecyl octadecanoate, intended for use by researchers, scientists, and professionals in drug development. All quantitative data is summarized in structured tables, and detailed methodologies for key toxicological experiments are provided, supplemented with workflow diagrams.
Chemical Identification and Physical Properties
Dodecyl octadecanoate is a white, waxy solid at room temperature. Its primary use in various industries, including cosmetics and pharmaceuticals, is as an emollient and skin-conditioning agent.[1]
| Identifier | Value | Source |
| Chemical Name | Dodecyl octadecanoate | IUPAC |
| Synonyms | Dodecyl stearate, this compound, Octadecanoic acid, dodecyl ester | [1] |
| CAS Number | 5303-25-3 | [2][3] |
| Molecular Formula | C30H60O2 | [2][4] |
| Molecular Weight | 452.80 g/mol | [3][4] |
A summary of the key physicochemical properties of dodecyl octadecanoate is presented below.
| Property | Value | Source |
| Physical State | Solid | [2] |
| Appearance | White, waxy solid | [2] |
| Melting Point | 41 °C | [5] |
| Boiling Point | 484.9 ± 13.0 °C at 760 mmHg | [5] |
| Water Solubility | Insoluble | [4] |
| Purity | >99% | [2][3][4] |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), dodecyl octadecanoate is not classified as a hazardous substance.[1][4] It is not considered to pose significant health risks under normal conditions of use.
| Hazard Classification | Classification | Source |
| GHS Hazard Classification | Not classified as hazardous | [1][4] |
| Acute Toxicity (Oral) | Not classified | [4] |
| Skin Corrosion/Irritation | Not classified | [4] |
| Serious Eye Damage/Irritation | Not classified | [4] |
| Carcinogenicity | No data available; not expected | [4] |
| Mutagenicity | No data available; not expected | [4] |
Toxicological Profile
The toxicological profile of dodecyl octadecanoate indicates a low order of toxicity. It is not considered to be acutely toxic, nor is it a significant skin or eye irritant.[4]
| Toxicological Endpoint | Result | Source |
| Acute Oral Toxicity | Not classified as acutely toxic | [4] |
| Dermal Irritation | Not classified as an irritant. Minor irritation may occur in susceptible individuals. | [4] |
| Eye Irritation | Not classified as an irritant. Precautionary rinsing is advised upon contact. | [4] |
| Sensitization | Not considered to be a sensitizer | [4] |
| Chronic Toxicity | No chronic effects have been reported | [4] |
Experimental Protocols
The following sections detail the standard methodologies for assessing the key toxicological endpoints for a substance like dodecyl octadecanoate. These protocols are based on internationally recognized OECD guidelines.
Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)
This method is designed to assess the acute oral toxicity of a substance. The principle is to use a stepwise procedure with a set of fixed doses to identify a dose that produces evident toxicity without causing mortality.
Methodology:
-
Animal Model: Typically, the rat is the preferred species. Healthy, young adult animals of a single sex (usually females) are used.
-
Housing and Feeding: Animals are housed in standard laboratory conditions with access to food and water, except for a brief fasting period before dosing.
-
Dose Administration: The test substance is administered as a single dose by gavage. The initial dose is selected from a series of fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg body weight) based on a preliminary sighting study.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are made frequently on the day of dosing and at least daily thereafter.
-
Endpoint: The study aims to identify the dose level that causes evident toxicity or no more than one death. This information is then used for hazard classification.
Acute Oral Toxicity (OECD 420) Experimental Workflow
Acute Dermal Irritation/Corrosion (OECD Guideline 404)
This test evaluates the potential of a substance to cause irritation or corrosion to the skin after a single application.
Methodology:
-
Animal Model: The albino rabbit is the preferred species.
-
Test Area Preparation: The fur on the dorsal area of the trunk of the animal is clipped.
-
Application of Test Substance: A small amount (0.5 g for solids) of the test substance is applied to a small area of skin (approximately 6 cm²) under a gauze patch.
-
Exposure Period: The test substance is applied for a 4-hour period.
-
Observation: After removal of the patch, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after application. The observation period may be extended up to 14 days if the effects are not resolved.
-
Scoring and Classification: The severity of the skin reactions is scored, and the substance is classified based on the mean scores for erythema and edema.
Acute Dermal Irritation (OECD 404) Experimental Workflow
Acute Eye Irritation/Corrosion (OECD Guideline 405)
This test is designed to determine the potential of a substance to cause irritation or corrosion to the eye.
Methodology:
-
Animal Model: The albino rabbit is the preferred species.
-
Application: A single dose of the test substance (0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.
-
Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation. The observation period may be extended if the effects are not reversible.
-
Evaluation: The cornea, iris, and conjunctiva are evaluated for opacity, inflammation, and discharge.
-
Scoring and Classification: The severity of the ocular lesions is scored, and the substance is classified based on the persistence and severity of the observed effects.
Acute Eye Irritation (OECD 405) Experimental Workflow
Handling, Storage, and Disposal
Handling: Standard precautions for handling chemicals should be observed.[4] This includes avoiding contact with skin and eyes and preventing inhalation of any dust or fumes if the material is heated.[4] Good industrial hygiene practices should be followed.
Storage: Store in a cool, dry, and well-ventilated area.[4] Keep containers tightly closed when not in use.[4] Avoid contact with strong oxidizing agents.[4]
Disposal: Spilled material should be collected and disposed of in accordance with local, state, and federal regulations.[4] Small spills can be wiped up, and the area can be flushed with water.[4]
First Aid Measures
| Exposure Route | First Aid Measures | Source |
| Inhalation | If fumes from heated product are inhaled, move to fresh air. Seek medical attention if symptoms persist. | [4] |
| Skin Contact | Wash with soap and water. | [4] |
| Eye Contact | Rinse thoroughly with plenty of water. | [4] |
| Ingestion | Seek medical advice if a large amount is ingested or if symptoms occur. | [4] |
Fire and Explosion Hazard Data
Dodecyl octadecanoate is not classified as flammable. However, like most organic materials, it will burn if exposed to a sufficient heat source.
| Property | Value | Source |
| Flammability | Not classified as flammable | [4] |
| Suitable Extinguishing Media | Water spray, foam, dry chemical, carbon dioxide | [4] |
| Hazardous Combustion Products | Carbon monoxide and carbon dioxide | [4] |
Stability and Reactivity
Dodecyl octadecanoate is stable under normal storage and handling conditions.[4]
| Parameter | Information | Source |
| Chemical Stability | Stable | [4] |
| Conditions to Avoid | High temperatures, sources of ignition | [4] |
| Incompatible Materials | Strong oxidizing agents | [4] |
| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide (upon combustion) | [4] |
Ecological Information
No significant ecological damage is expected from the normal use of dodecyl octadecanoate.[4] The product is not soluble in water and will likely spread on the surface of aquatic environments.[4]
Conclusion
Dodecyl octadecanoate is a stable, non-hazardous substance with a low toxicological profile. Its primary applications as an emollient and skin-conditioning agent are supported by its lack of significant irritant or sensitizing properties. Standard handling and storage procedures are sufficient to ensure its safe use in research and manufacturing settings. The experimental protocols outlined in this guide provide a framework for the safety assessment of this and similar materials.
References
A Comprehensive Technical Guide to Lauryl Stearate: From Synthesis to Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauryl Stearate (also known as dodecyl octadecanoate) is a wax ester, an ester of lauryl alcohol (1-dodecanol) and stearic acid (octadecanoic acid). As a member of the alkyl esters class, it is a highly lipophilic and waxy solid at room temperature.[1][2] Its properties make it a valuable excipient in the pharmaceutical and cosmetic industries, primarily serving as an emollient, skin-conditioning agent, and a matrix-forming agent in various drug delivery systems.[3] This technical guide provides an in-depth overview of the fundamental research on this compound, covering its physicochemical properties, synthesis, analytical characterization, pharmaceutical applications, and safety profile.
Physicochemical Properties of this compound
This compound is characterized by its waxy nature and low solubility in water. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C30H60O2 | [2] |
| Molecular Weight | 452.80 g/mol | [2] |
| CAS Number | 5303-25-3 | [2] |
| Appearance | White to almost white powder or crystal | [4] |
| Melting Point | 41°C | [4] |
| Boiling Point | 484.9 ± 13.0 °C at 760 mmHg | [5] |
| Density | 0.858 - 0.9 ± 0.1 g/cm³ | [4][5] |
| Flash Point | 255.5 ± 9.7 °C | [5] |
| Water Solubility | 3.259e-09 mg/L @ 25 °C (estimated) | [4] |
| LogP (o/w) | 10.712 - 14.52 | [4][5] |
| Purity | >99% | [2] |
Synthesis of this compound
The most common method for synthesizing this compound is through the Fischer esterification of lauryl alcohol and stearic acid, catalyzed by an acid.[6][7] This reversible reaction is typically driven to completion by using an excess of one reactant or by removing water as it is formed.[7]
Experimental Protocol: Fischer Esterification
This protocol describes the laboratory-scale synthesis of this compound.
Materials:
-
Stearic acid (1.0 equivalent)
-
Lauryl alcohol (1.2 equivalents)
-
Concentrated sulfuric acid (H₂SO₄) (catalytic amount, e.g., 0.02 equivalents)
-
Toluene
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration and recrystallization
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, add stearic acid, lauryl alcohol, and toluene.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the ester product. Continue reflux until the theoretical amount of water has been collected.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[8]
-
Dry the organic layer over anhydrous magnesium sulfate.[8]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system, such as acetone or an ethyl acetate/hexane mixture, to yield pure this compound as a white solid.[9]
-
Synthesis and Purification Workflow
Analytical Characterization
The identity and purity of synthesized this compound are typically confirmed using chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds like wax esters. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum that allows for structural elucidation.
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled with a mass selective detector (e.g., Agilent 6890N GC with 5973 MS detector).[5]
-
Capillary column suitable for lipid analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable solvent like hexane or iso-octane.
-
If analyzing a complex matrix, an extraction and derivatization step may be necessary. For instance, transesterification to fatty acid methyl esters (FAMEs) and fatty alcohols can be performed for component analysis.[10] However, for pure substance analysis, direct injection is often sufficient.
GC-MS Parameters:
-
Injection Mode: Splitless[5]
-
Injector Temperature: 280 °C[5]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 20 °C/min to 280 °C
-
Hold at 280 °C for 10 minutes[5]
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)[11]
-
MS Parameters:
Data Analysis:
-
The retention time of the peak corresponding to this compound is used for identification against a standard.
-
The mass spectrum is compared with a library database (e.g., NIST) for confirmation. The fragmentation pattern will show characteristic ions for the lauryl and stearoyl moieties.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most prominent feature is the strong carbonyl (C=O) stretching vibration of the ester group.
Expected Absorptions:
-
C=O stretch (ester): ~1740 cm⁻¹
-
C-O stretch (ester): ~1170 cm⁻¹
-
C-H stretch (alkane): ~2850-2960 cm⁻¹
-
C-H bend (alkane): ~1465 cm⁻¹
Analytical Workflow Diagram
Applications in Drug Development
This compound's lipophilicity, solid nature, and safety profile make it a versatile excipient in pharmaceutical formulations.
Topical and Transdermal Formulations
As an emollient and skin-conditioning agent, this compound is used in creams, lotions, and ointments.[3] Its waxy nature allows it to form an occlusive layer on the skin, which can reduce transepidermal water loss (TEWL) and enhance skin hydration. This occlusive property can also increase the penetration of active pharmaceutical ingredients (APIs) by modifying the barrier function of the stratum corneum.[12] Fatty acid esters can fluidize the lipid bilayers of the stratum corneum, thereby enhancing drug permeation.[13] It can be particularly useful in formulations for poorly water-soluble drugs, such as topical antifungal agents, where it can improve drug solubilization in the vehicle and subsequent skin penetration.[14][15]
Controlled-Release Matrix Tablets
In oral solid dosage forms, this compound can be used as a hydrophobic matrix-forming agent to achieve sustained or controlled release of a drug.[16] When compressed into a tablet, the insoluble wax forms a porous matrix through which the drug diffuses.[17] The release rate can be modulated by varying the concentration of this compound in the formulation. This approach is particularly useful for highly water-soluble drugs where a hydrophilic matrix alone may not sufficiently retard drug release.[17]
Solid Lipid Nanoparticles (SLNs)
This compound, being a solid lipid, is a potential candidate for the formulation of Solid Lipid Nanoparticles (SLNs). SLNs are colloidal drug carriers that combine the advantages of polymeric nanoparticles and liposomes.[18] They are composed of a solid lipid core, in which the drug is entrapped, stabilized by a surfactant.[19] SLNs can enhance the bioavailability of poorly soluble drugs, protect labile APIs from degradation, and offer possibilities for targeted drug delivery.[18][20] The preparation of SLNs often involves high-pressure homogenization (either hot or cold) or microemulsion-based techniques.[18][21]
Biological Interaction: Mechanism of Action on the Skin Barrier
This compound does not exhibit specific pharmacological activity through receptor binding or signaling pathway modulation. Instead, its primary biological interaction is biophysical, particularly with the stratum corneum (SC), the outermost layer of the skin. The SC's barrier function is primarily due to its unique "brick and mortar" structure, where corneocytes (bricks) are embedded in a continuous lipid matrix (mortar).[22]
When applied topically, this compound integrates into the intercellular lipid matrix of the SC. This can lead to a fluidization of the highly ordered lipid lamellae, disrupting the tight packing of the endogenous ceramides, cholesterol, and free fatty acids.[23] This disruption increases the permeability of the SC, which can be leveraged to enhance the penetration of co-administered drugs.
Safety and Toxicology
This compound has been assessed for safety by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded that it is safe in the present practices of use and concentration when formulated to be non-irritating.[3] It is generally considered non-toxic and non-irritating.
| Toxicity Profile | Finding | Source(s) |
| Acute Oral Toxicity | Not classified as an acutely toxic substance. | [13] |
| Dermal Irritation | Minor irritation may occur in susceptible individuals; generally considered non-irritating. | [3][13] |
| Sensitization | Not a sensitizer. | [13] |
| Chronic Effects | No chronic effects have been reported. | [13] |
| Carcinogenicity | No carcinogenic effects have been reported. | [13] |
| Mutagenicity | No mutagenic effects have been reported. | [13] |
| Hazard Classification | Not classified as a hazardous substance according to GHS/CLP regulations. | [13] |
It is important to distinguish this compound from Sodium Lauryl Sulfate (SLS). While both contain a "lauryl" group, they are chemically distinct with different safety profiles. SLS is a surfactant known to be a skin irritant at higher concentrations, whereas this compound is a non-ionic wax ester with a much milder profile.[24][25]
Conclusion
This compound is a well-characterized wax ester with a favorable safety profile and versatile applications in drug development. Its lipophilic and waxy properties are leveraged in topical formulations to provide emollience and enhance drug penetration, in oral tablets to control drug release, and in advanced drug delivery systems like solid lipid nanoparticles. The synthesis via Fischer esterification is straightforward, and its characterization is readily achieved with standard analytical techniques. For researchers and drug development professionals, this compound represents a valuable and reliable excipient for a wide range of pharmaceutical formulations.
References
- 1. Quantification of sodium lauryl sulfate penetration into the skin and underlying tissue after topical application--pharmacological and toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. larodan.com [larodan.com]
- 3. This compound | C30H60O2 | CID 79186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. cerritos.edu [cerritos.edu]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Recent advances in topical carriers of anti-fungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsr.com [ijpsr.com]
- 16. gsconlinepress.com [gsconlinepress.com]
- 17. researchgate.net [researchgate.net]
- 18. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jddtonline.info [jddtonline.info]
- 20. biomedrb.com [biomedrb.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Molecular interactions of plant oil components with stratum corneum lipids correlate with clinical measures of skin barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Human and Environmental Toxicity of Sodium Lauryl Sulfate (SLS): Evidence for Safe Use in Household Cleaning Products - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Stratum corneum lipid removal by surfactants: relation to in vivo irritation - PubMed [pubmed.ncbi.nlm.nih.gov]
Lauryl Stearate as a Biochemical Reagent: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lauryl Stearate, also known as dodecyl stearate, is a wax ester of lauryl alcohol and stearic acid. While commercially available as a biochemical reagent, its specific applications in biochemical assays and cellular signaling are not extensively documented in peer-reviewed literature. Its primary characterized roles are in the cosmetics industry as an emollient and skin-conditioning agent, and in pharmaceutical research as a phase-change material for controlled drug delivery systems. This technical guide provides a comprehensive overview of the known properties of this compound, detailed experimental protocols for its synthesis and application in drug delivery, and a summary of its safety profile.
Introduction
This compound (C30H60O2) is a long-chain fatty acid ester with a high molecular weight.[1][2] Its amphiphilic nature, arising from the long hydrocarbon chains of both lauryl alcohol and stearic acid, dictates its physical and chemical properties, making it a waxy solid at room temperature with very low water solubility.[2][3] This document aims to consolidate the available technical information on this compound, focusing on its potential use as a biochemical reagent and in drug delivery applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Reference(s) |
| Synonyms | Dodecyl stearate, Dodecyl octadecanoate, Octadecanoic acid, dodecyl ester, Stearic acid, lauryl ester | [1] |
| CAS Number | 5303-25-3 | [3] |
| Molecular Formula | C30H60O2 | [1][3] |
| Molecular Weight | 452.80 g/mol | [1][3] |
| Appearance | Solid | [3] |
| Purity | >99% (commercially available) | [3] |
| Storage | Room temperature, in a cool, dry place | [3] |
Applications in Biochemical and Pharmaceutical Research
While direct evidence of this compound's use as a specific modulator in biochemical assays is limited, its constituent components and overall structure suggest potential applications in several areas.
Emollient and Skin Conditioning Agent
In cosmetics, this compound functions as an emollient and skin-conditioning agent.[1] Its occlusive properties help to form a barrier on the skin, reducing water loss and maintaining hydration. While not directly a "biochemical reagent" in this context, understanding its interaction with the skin's lipid barrier can be relevant for dermatological research and the development of topical drug formulations.
Phase-Change Material in Drug Delivery
A significant area of research involving the components of this compound is in the development of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) for controlled drug release. A eutectic mixture of lauric acid and stearic acid can be used as a phase-change material (PCM).[4] These PCMs can encapsulate therapeutic agents and release them in response to a temperature stimulus, such as a slight increase above physiological body temperature.[4]
Experimental Protocols
The following protocols are derived from the scientific literature and provide detailed methodologies for the synthesis of this compound and its application in a drug delivery system.
Enzymatic Synthesis of this compound
This protocol describes the lipase-catalyzed synthesis of this compound. Enzymatic synthesis offers a milder and more selective alternative to chemical synthesis.[5]
Materials:
-
Lauryl alcohol (Dodecanol)
-
Stearic acid
-
Immobilized lipase (e.g., from Candida antarctica, Novozym 435)[6]
-
Organic solvent (e.g., a non-polar solvent like hexane or a solvent-free system)[6][7]
-
Molecular sieves (for water removal)
-
Shaking incubator or magnetic stirrer with heating
-
Silica gel for column chromatography (for purification)
-
Solvents for chromatography (e.g., hexane and ethyl acetate)
Procedure:
-
In a reaction vessel, combine lauryl alcohol and stearic acid in a desired molar ratio (e.g., 1:1 or with an excess of one reactant to drive the reaction).[6]
-
Add the immobilized lipase to the mixture. The amount of enzyme will need to be optimized but can start at around 10% (w/w) of the total substrate weight.
-
If not using a solvent-free system, add the organic solvent.
-
Add molecular sieves to the reaction mixture to remove the water produced during the esterification, which helps to shift the equilibrium towards product formation.
-
Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) with constant agitation for a set period (e.g., 2-24 hours).[6][8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, remove the immobilized lipase by filtration.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude this compound using silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
-
Analyze the purified product for identity and purity using techniques such as GC-MS and NMR.
Preparation of this compound-based Solid Lipid Nanoparticles (SLNs) for Drug Delivery
This protocol outlines the preparation of SLNs using a hot homogenization and ultrasonication method, where a mixture of lauric and stearic acid can serve as the solid lipid matrix.[9]
Materials:
-
Lauric acid
-
Stearic acid
-
Surfactant (e.g., Polysorbate 80, Pluronic F68)[10]
-
Lipophilic drug of choice
-
Purified water
-
High-shear homogenizer
-
Probe sonicator
-
Water bath
Procedure:
-
Preparation of the Lipid Phase: Weigh the desired amounts of lauric acid and stearic acid (to form the solid lipid matrix) and the lipophilic drug. Heat the mixture in a beaker to a temperature approximately 5-10°C above the melting point of the lipid mixture until a clear, homogenous lipid melt is obtained.
-
Preparation of the Aqueous Phase: In a separate beaker, dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Formation of the Pre-emulsion: Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer.
-
Homogenization: Subject the resulting pre-emulsion to high-shear homogenization for a defined period (e.g., 5-10 minutes) to reduce the particle size.
-
Ultrasonication: Immediately sonicate the hot nanoemulsion using a probe sonicator for a specified time (e.g., 3-5 minutes) to further reduce the particle size and achieve a narrow size distribution.
-
Cooling and Nanoparticle Formation: Quickly cool down the nanoemulsion by placing it in an ice bath. The rapid cooling of the lipid droplets leads to the formation of solid lipid nanoparticles.
-
Characterization: Characterize the prepared SLNs for particle size, polydispersity index (PDI), zeta potential, drug encapsulation efficiency, and drug release profile.
Mandatory Visualizations
Enzymatic Synthesis of this compound Workflow
Caption: Workflow for the lipase-catalyzed synthesis of this compound.
Solid Lipid Nanoparticle (SLN) Formulation Workflow
Caption: Workflow for the preparation of Solid Lipid Nanoparticles (SLNs).
Safety and Toxicology
Conclusion
This compound is a well-characterized wax ester with established applications in the cosmetic industry. Its potential as a biochemical reagent is less defined in the current scientific literature. However, the use of its constituent fatty acids in the formulation of phase-change materials for drug delivery presents a promising avenue for its application in pharmaceutical research. The provided protocols for its enzymatic synthesis and formulation into solid lipid nanoparticles offer a starting point for researchers interested in exploring the utility of this compound. Further investigation is warranted to elucidate its specific interactions with biological systems and to identify its potential as a tool in biochemical and cell-based assays.
References
- 1. This compound | C30H60O2 | CID 79186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. larodan.com [larodan.com]
- 3. This compound | 5303-25-3 | INDOFINE Chemical Company [indofinechemical.com]
- 4. Applications of phase change materials in smart drug delivery for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. colibri.udelar.edu.uy [colibri.udelar.edu.uy]
- 6. researchgate.net [researchgate.net]
- 7. Ultrasound-assisted enzymatic synthesis of xylitol fatty acid esters in solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic synthesis of fatty acid esters of trehalose: Process optimization, characterization of the esters and evaluation of their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jddtonline.info [jddtonline.info]
- 10. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Enzymatic Synthesis of Lauryl Stearate: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the enzymatic synthesis of lauryl stearate, a valuable wax ester with applications in the cosmetic, pharmaceutical, and food industries. The use of lipases as biocatalysts offers a green and efficient alternative to traditional chemical synthesis methods. These protocols outline the lipase-catalyzed esterification of lauryl alcohol and stearic acid, methods for reaction optimization, and analytical techniques for product characterization.
Introduction
This compound (dodecyl octadecanoate) is an ester formed from lauryl alcohol and stearic acid.[1][2] Its properties as an emollient and skin conditioning agent make it a desirable ingredient in various formulations. Enzymatic synthesis of this compound using lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) presents numerous advantages over chemical synthesis, including milder reaction conditions, higher specificity, and reduced environmental impact.[3][4] Lipases catalyze the esterification reaction by forming an acyl-enzyme intermediate, following a Ping-Pong Bi-Bi kinetic mechanism.[5][6][7][8][9] This document details the practical application of this biocatalytic method.
Data Presentation: Optimizing Reaction Conditions
The yield of this compound is influenced by several key parameters, including the choice of lipase, reaction temperature, substrate molar ratio, enzyme concentration, and reaction time. The following table summarizes quantitative data from studies on the synthesis of similar wax esters, providing a starting point for the optimization of this compound synthesis.
| Lipase Source | Substrates | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Enzyme Conc. (% w/w) | Time (h) | Conversion/Yield (%) | Reference |
| Candida rugosa | Alkyl alcohols & Stearic acid | 5:1 to 15:1 | 40-60 | 7-35 kU | 24-120 | >90 | [3] |
| Candida antarctica (Novozym 435) | Lauryl alcohol & Palmitic acid | 2:1 | 40 | 0.4 g | 0.17 | >90 | [10] |
| Rhizomucor miehei | Cetyl alcohol & Octanoic acid | 1:1 to 3:1 | 45-65 | 10-50% | 1-5 | High Yield | [11] |
| Candida sp. 99-125 | Oleic acid & Cetyl alcohol | 1:0.9 | 40 | 10% | 8 | 98 | [8] |
| Ophiostoma piceae | β-sitostanol & Stearic acid | - | - | - | - | 86-97 | [12] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol describes a general procedure for the lipase-catalyzed synthesis of this compound.
Materials:
-
Stearic Acid
-
Lauryl Alcohol (Dodecanol)
-
Immobilized Lipase (e.g., Candida antarctica lipase B - Novozym® 435)
-
Organic Solvent (e.g., n-hexane, isooctane, or solvent-free system)
-
Molecular sieves (optional, for water removal)
-
Glass reactor with magnetic stirrer and temperature control
-
Filtration apparatus
Procedure:
-
Substrate Preparation: In a glass reactor, dissolve stearic acid and lauryl alcohol in the chosen organic solvent. If conducting a solvent-free reaction, melt the substrates by gently heating. A typical starting molar ratio is 1:1, but can be optimized (see table above).
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme is typically between 5-10% (w/w) of the total substrate mass.
-
Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 40-60 °C) with constant stirring for a specified duration (e.g., 4-24 hours).[3] To drive the equilibrium towards product formation, water produced during the reaction can be removed by adding molecular sieves or conducting the reaction under vacuum.
-
Enzyme Recovery: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with solvent and reused.
-
Product Purification: The filtrate contains the this compound product, unreacted substrates, and solvent. The solvent can be removed by rotary evaporation. The crude product can be purified by washing with an alkaline solution to remove residual free fatty acids, followed by washing with water and drying.
Protocol 2: Analytical Characterization of this compound
This protocol outlines methods for the qualitative and quantitative analysis of the synthesized this compound.
1. Titration for Residual Stearic Acid:
-
Principle: To determine the extent of the reaction, the remaining stearic acid can be quantified by titration with a standard solution of sodium hydroxide.
-
Procedure:
-
Take an aliquot of the reaction mixture.
-
Dissolve it in a suitable solvent mixture (e.g., ethanol/ether).
-
Add a few drops of phenolphthalein indicator.
-
Titrate with a standardized NaOH solution until a persistent pink color is observed.
-
The conversion is calculated based on the reduction in the amount of stearic acid.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Principle: GC-MS is used to confirm the identity and determine the purity of the synthesized this compound.
-
Sample Preparation:
-
A small amount of the purified product is dissolved in a suitable solvent (e.g., iso-octane).
-
For analysis of fatty acids, derivatization to form more volatile esters (e.g., trimethylsilyl esters) may be necessary.[13]
-
-
GC-MS Conditions (Example):
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 280 °C.
-
Oven Program: Start at a lower temperature (e.g., 150 °C), ramp up to a higher temperature (e.g., 300 °C).
-
Carrier Gas: Helium.
-
MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.
-
-
Data Analysis: The retention time of the product peak is compared to a this compound standard. The mass spectrum of the peak should show characteristic fragments of this compound. Purity is determined by the relative area of the product peak.
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Principle: FTIR spectroscopy is used to confirm the formation of the ester bond.
-
Procedure: A small amount of the sample is analyzed using an FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Data Analysis: The appearance of a strong absorption band around 1740 cm⁻¹ (C=O stretching of the ester) and the disappearance of the broad O-H stretching band of the carboxylic acid (around 3000 cm⁻¹) indicate the formation of this compound.
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
References
- 1. This compound | C30H60O2 | CID 79186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. larodan.com [larodan.com]
- 3. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Lipase immobilized catalytically active membrane for synthesis of this compound in a pervaporation membrane reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. arpi.unipi.it [arpi.unipi.it]
- 13. Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in paint samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of Lauryl Stearate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauryl Stearate (dodecyl octadecanoate) is a fatty acid ester commonly used as an emollient and skin-conditioning agent in cosmetics and pharmaceutical formulations.[1] Its chemical formula is C30H60O2 and it has a molecular weight of 452.8 g/mol .[1] Accurate and robust analytical methods are crucial for its quantification in raw materials and finished products to ensure quality and consistency. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[2] This document provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data analysis.
Experimental Protocols
A detailed methodology for the analysis of this compound by GC-MS is provided below. This protocol is a comprehensive synthesis based on established methods for the analysis of fatty acids and their esters.[3][4][5]
Sample Preparation
Given that this compound is a long-chain ester, it is sufficiently volatile for GC-MS analysis without derivatization. The primary goal of sample preparation is to extract this compound from the sample matrix and prepare it in a suitable solvent.
Materials:
-
Hexane (or Dichloromethane), GC grade
-
Anhydrous Sodium Sulfate
-
0.45 µm PTFE syringe filters
-
1.5 mL glass GC autosampler vials with inserts
-
Vortex mixer
-
Centrifuge
Protocol:
-
Sample Weighing: Accurately weigh a representative amount of the sample matrix (e.g., cream, lotion, raw material) into a glass centrifuge tube.
-
Solvent Extraction: Add a known volume of hexane to the tube. For example, add 5 mL of hexane to 100 mg of sample.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of this compound into the organic solvent.
-
Centrifugation: Centrifuge the sample at 3000 x g for 5 minutes to separate any solid excipients.[3]
-
Collection: Carefully transfer the hexane supernatant to a clean glass tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Dilution: Based on the expected concentration of this compound, dilute the extract with hexane to achieve a final concentration of approximately 10 µg/mL.[6] This concentration aims for a column loading of around 10 ng with a 1 µL injection.[6]
-
Filtering: Filter the final solution through a 0.45 µm PTFE syringe filter into a 1.5 mL glass autosampler vial.[2]
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis of this compound. These are based on typical methods for analyzing long-chain fatty acid esters.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with a 5977B MS)[3]
-
Autosampler
GC Parameters:
| Parameter | Value |
| Column | Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[3][5] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 280 °C[3] |
| Injection Volume | 1 µL |
| Injection Mode | Splitless[3] |
| Oven Program | Initial temperature of 100 °C, hold for 2 min, ramp to 320 °C at 15 °C/min, and hold for 10 min.[3] |
MS Parameters:
| Parameter | Value |
| Ion Source Temperature | 230 °C[5] |
| Interface Temperature | 280 °C[5] |
| Ionization Mode | Electron Impact (EI) at 70 eV[5] |
| Acquisition Mode | Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
| SIM Ions for this compound | Based on typical fragmentation of fatty acid esters, potential ions to monitor would include the molecular ion (m/z 452.5) if present, and characteristic fragment ions. From the PubChem data, key fragments are m/z 285, 71, 57, 55, and 43.[1] The ion at m/z 285 likely corresponds to the stearoyl fragment. |
Data Presentation
Quantitative data should be summarized for clarity and easy comparison. Below is a template table for presenting validation data for the quantitative analysis of this compound.
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | Hypothetical: 22.5 | 285 | 57, 71 | > 0.995 | Hypothetical: 0.1 | Hypothetical: 0.3 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: A flowchart of the GC-MS analytical process.
GC-MS System Logic
The diagram below outlines the logical relationship between the core components of the GC-MS system.
Caption: The sequential components of a GC-MS instrument.
References
- 1. This compound | C30H60O2 | CID 79186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scioninstruments.com [scioninstruments.com]
- 3. mdpi.com [mdpi.com]
- 4. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. uoguelph.ca [uoguelph.ca]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Fatty Acid Esters
An detailed application note and protocol for the High-Performance Liquid Chromatography (HPLC) method for the analysis of fatty acid esters is provided below, intended for researchers, scientists, and professionals in drug development.
Introduction
Fatty acids are carboxylic acids with long aliphatic chains, which can be either saturated or unsaturated. They are fundamental components of lipids, and their analysis is crucial in various fields, including food science, clinical diagnostics, and biofuel production. Fatty Acid Methyl Esters (FAMEs) are commonly analyzed as they are more volatile and less polar than free fatty acids, making them suitable for chromatographic separation. While Gas Chromatography (GC) is a prevalent technique for FAME analysis, High-Performance Liquid Chromatography (HPLC) offers distinct advantages, particularly for the analysis of less volatile or heat-sensitive fatty acid esters and for preparative separations.[1][2] This application note details a robust HPLC method for the separation and quantification of fatty acid esters.
Principle of Separation
Reversed-phase HPLC is the most common mode for the analysis of fatty acid esters. In this technique, a non-polar stationary phase (typically a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Fatty acid esters are separated primarily based on their chain length and degree of unsaturation.[1] Longer-chain fatty acid esters have greater hydrophobicity and are retained longer on the column, while the presence of double bonds (unsaturation) reduces the retention time.[1]
Sample Preparation and Derivatization
For the analysis of fatty acids from complex lipid mixtures such as triglycerides, a derivatization step to form esters is necessary. This typically involves two main steps: saponification (hydrolysis) followed by esterification.
-
Saponification: Triglycerides are hydrolyzed using a strong base, such as potassium hydroxide (KOH) in methanol, to yield glycerol and free fatty acids.[3]
-
Esterification: The resulting free fatty acids are then converted to their corresponding esters, most commonly methyl esters (FAMEs), using reagents like boron trifluoride (BF3) in methanol or hydrochloric acid (HCl) in methanol.[3][4][5]
For enhanced detection sensitivity, particularly with UV detectors, fatty acids can be derivatized with a UV-absorbing group. Common derivatizing agents include p-bromophenacyl bromide and 2-bromo-2'-acetonaphthone to form phenacyl or naphthacyl esters, respectively.[1][6][7]
Experimental Protocols
Protocol 1: Preparation of Fatty Acid Methyl Esters (FAMEs) from Lipid Samples
This protocol is a general guideline for the transesterification of lipids to FAMEs.
-
Weigh approximately 100 mg of the oil or fat sample into a screw-capped test tube.[3]
-
Dissolve the sample in 10 mL of hexane.[3]
-
Add 100 µL of 2 N methanolic potassium hydroxide.[3]
-
Cap the tube tightly and vortex for 2 minutes at room temperature.
-
Allow the layers to separate. The upper hexane layer contains the FAMEs.
-
Carefully transfer the upper layer to a clean vial for HPLC analysis.
Protocol 2: HPLC Analysis of Fatty Acid Esters
The following are two representative HPLC methods for the analysis of fatty acid esters. Method A is a gradient method suitable for a broad range of FAMEs, while Method B is an isocratic method for the analysis of specific fatty acid esters in biodiesel.[8][9]
| Parameter | Method A: Gradient Elution for Complex Mixtures[7] | Method B: Isocratic Elution for Biodiesel Analysis[8][9] |
| Column | C18, 250 x 4.6 mm, 5 µm | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | A: Methanol, B: Acetonitrile, C: Water | Acetonitrile |
| Gradient | Start with 80:10:10 (A:B:C), linear gradient to 86:10:4 over 30 min, then to 90:10:0 over 10 min, hold for 5 min. | Isocratic elution |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30°C | 40°C |
| Detector | UV at 205 nm (for FAMEs) or 246 nm (for naphthacyl esters) | UV at 205 nm |
| Injection Vol. | 10 µL | 10 µL |
Quantitative Data
The performance of the HPLC method for the quantification of fatty acid methyl esters has been evaluated, and the results are summarized below.[8][9][10]
| Analyte | Linearity (r²) | Limit of Detection (LOD) (% mass) | Limit of Quantification (LOQ) (% mass) | Repeatability (RSD %) |
| Methyl Oleate | ≥ 0.995 | 0.0018 | 0.0054 | 0.2 - 1.3 |
| Methyl Linoleate | ≥ 0.995 | 0.0002 | 0.0007 | 0.2 - 1.3 |
| Methyl Linolenate | ≥ 0.995 | 0.0001 | 0.0004 | 0.2 - 1.3 |
| General FAMEs | > 0.99 | Not Reported | Not Reported | < 3 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of fatty acid esters from a lipid sample.
Caption: Workflow for HPLC analysis of fatty acid esters.
Separation Principle
The diagram below illustrates the principle of reversed-phase HPLC separation of fatty acid esters.
Caption: Separation of fatty acid esters by reversed-phase HPLC.
References
- 1. aocs.org [aocs.org]
- 2. hplc.eu [hplc.eu]
- 3. agilent.com [agilent.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cerealsgrains.org [cerealsgrains.org]
- 7. analusis.edpsciences.org [analusis.edpsciences.org]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Lauryl Stearate in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauryl Stearate, the ester of lauryl alcohol and stearic acid, is a waxy solid lipid that presents potential as a matrix-forming excipient in lipid-based drug delivery systems such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).[1][2] These systems are designed to enhance the bioavailability of poorly soluble drugs, provide controlled release, and enable targeted drug delivery.[3][4] While this compound is not as extensively documented in scientific literature for these applications as other lipids like glyceryl monostearate or stearic acid, its physicochemical properties suggest its utility as a solid lipid core.
These application notes provide a comprehensive overview of the potential use of this compound in drug delivery, including detailed protocols for the preparation and characterization of this compound-based nanoparticles. Due to the limited availability of specific experimental data for this compound in the literature, the quantitative data presented in the tables are representative values for SLNs and should be considered as a baseline for formulation development.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | Dodecyl stearate, Dodecyl octadecanoate | [1][2] |
| Molecular Formula | C30H60O2 | [1][2] |
| Molecular Weight | 452.8 g/mol | [1][2] |
| Physical State | Solid | [1] |
| Storage | Room temperature | [1] |
Application: Solid Lipid Nanoparticles (SLNs) for Controlled Release
SLNs are colloidal carriers where the liquid lipid of an o/w emulsion is replaced by a solid lipid.[5] this compound can serve as this solid lipid matrix, encapsulating lipophilic drugs to protect them from degradation and control their release. The solid nature of the lipid core helps in achieving sustained drug release profiles.[6]
Exemplary Performance of Solid Lipid Nanoparticles
Note: The following data are typical values for SLNs and are provided for illustrative purposes. These will need to be determined experimentally for a specific this compound-based formulation.
| Parameter | Typical Range |
| Particle Size (Z-average) | 100 - 400 nm |
| Polydispersity Index (PDI) | < 0.3 |
| Zeta Potential | -10 to -30 mV |
| Drug Loading | 1 - 10% |
| Encapsulation Efficiency | 70 - 99% |
Experimental Protocols
Protocol 1: Preparation of this compound-Based Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization followed by Ultrasonication
This protocol describes a common method for producing SLNs.
Materials:
-
This compound (as the solid lipid)
-
Active Pharmaceutical Ingredient (API), lipophilic
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Probe sonicator
-
Water bath or heating mantle
-
Magnetic stirrer
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Lipid Phase:
-
Weigh the required amount of this compound and the lipophilic API.
-
Melt the this compound by heating it to approximately 5-10°C above its melting point.
-
Dissolve the API in the molten this compound with gentle stirring until a clear lipid phase is obtained.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in purified water to the desired concentration.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise while continuously stirring.
-
Homogenize the mixture using a high-shear homogenizer at a high speed (e.g., 10,000 - 20,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
-
Nanosizing by Ultrasonication:
-
Immediately subject the hot pre-emulsion to high-power probe sonication.
-
Sonicate for 10-15 minutes. To avoid overheating, sonication can be performed in pulsed mode (e.g., 5 seconds on, 2 seconds off).
-
-
Formation of SLNs:
-
Allow the resulting nanoemulsion to cool down to room temperature while stirring gently. The this compound will recrystallize, forming solid lipid nanoparticles.
-
The SLN dispersion can be stored at 4°C.
-
Protocol 2: Characterization of this compound-Based SLNs
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and PDI. Zeta potential, a measure of surface charge and stability, is determined by electrophoretic light scattering.
-
Procedure:
-
Dilute the SLN dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Analyze the sample using a Zetasizer or similar instrument at a fixed angle (e.g., 90° or 173°) and a constant temperature (e.g., 25°C).
-
Perform the measurement in triplicate.
-
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Principle: The amount of encapsulated drug is determined by separating the SLNs from the aqueous phase containing the free, unencapsulated drug.
-
Procedure:
-
Place a known amount of the SLN dispersion in a centrifugal filter unit (e.g., Amicon® Ultra with a suitable molecular weight cutoff).
-
Centrifuge at high speed (e.g., 10,000 x g) for 30 minutes.
-
Collect the filtrate (aqueous phase) and quantify the amount of free drug using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate EE and DL using the following equations:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100
-
-
3. In Vitro Drug Release Study:
-
Principle: The release of the drug from the SLNs is monitored over time in a suitable release medium. The dialysis bag method is commonly used.
-
Procedure:
-
Place a known volume of the SLN dispersion into a dialysis bag with a suitable molecular weight cutoff.
-
Immerse the sealed dialysis bag in a beaker containing a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4, with a small amount of surfactant like Tween® 80 to ensure sink conditions).
-
Maintain the temperature at 37°C and stir the release medium at a constant speed.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Analyze the drug concentration in the collected samples.
-
Plot the cumulative percentage of drug released versus time.
-
Potential Cellular Uptake Pathways
The cellular uptake of lipid nanoparticles is a critical step for intracellular drug delivery. While the specific pathway can be cell-type and formulation-dependent, several endocytic mechanisms are generally involved.
Conclusion
This compound holds promise as a lipid matrix for the formulation of SLNs and other lipid-based drug delivery systems. Its solid, waxy nature is suitable for creating a core that can encapsulate and control the release of therapeutic agents. The protocols and typical performance parameters provided in these application notes serve as a foundational guide for researchers and scientists. However, due to the limited specific data on this compound in this application, extensive formulation development and characterization will be necessary to optimize its performance for any given drug. Future research is warranted to fully explore the potential of this compound in advanced drug delivery.
References
- 1. larodan.com [larodan.com]
- 2. This compound | C30H60O2 | CID 79186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 4. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. Evaluation of hydrophobic materials as matrices for controlled-release drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of Lauryl Alcohol and Stearic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The esterification of lauryl alcohol (1-dodecanol) and stearic acid (octadecanoic acid) yields lauryl stearate, a wax ester with applications in cosmetics, lubricants, and as a specialty chemical. This document provides detailed protocols for the synthesis of this compound via two primary methods: acid-catalyzed Fischer esterification and enzyme-catalyzed esterification. These protocols are designed to be reproducible and scalable for research and development purposes.
Data Presentation
The following tables summarize quantitative data from various esterification reactions of long-chain fatty acids and alcohols, providing a comparative overview of different catalytic systems and their efficiencies.
Table 1: Acid-Catalyzed Esterification of Fatty Acids
| Fatty Acid | Alcohol | Catalyst | Molar Ratio (Acid:Alcohol:Catalyst) | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| Stearic Acid | 1-Butanol | H₂SO₄ | 1:15:0.75 | 65 | Not Specified | 99% Yield | [1] |
| Stearic Acid | Methanol | Oxalic Acid | 1:20 | 65 | 8 | >90% Conversion | |
| Stearic Acid | Stearyl Alcohol | KOH | 1:1 | 3% of mixture weight | 6 | Not Specified | [2] |
| Lauric Acid | 2-Ethyl-1-hexanol | Amberlyst-16 | 1:1.25 | 140 | 5 (in-flow) | >98% Conversion | |
| Stearic Acid | Methanol | EL-MSA | 1:9 | 260 | 0.08 | 91.1% Yield | [3] |
Table 2: Enzyme-Catalyzed Esterification of Fatty Acids
| Fatty Acid | Alcohol | Catalyst (Lipase) | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| Stearic Acid | Isoamyl Alcohol | Novozym 435 | 40-45 | 2-3 | 53 | [4][5] |
| Lauric Acid | Isoamyl Alcohol | Novozym 435 | 40-45 | 2-3 | 37 | [4][5] |
| Lauric Acid | D-Glucose | Candida antarctica Lipase | Not Specified | Not Specified | 65.49 (Yield) | [6] |
| Dodecanoic Acid | 1-Dodecanol | Immobilized Lipase | 25 | Not Specified | Equilibrium Study | [7] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification (Fischer Esterification)
This protocol describes the synthesis of this compound using a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is driven to completion by removing water as it is formed.
Materials:
-
Stearic Acid (C₁₈H₃₆O₂)
-
Lauryl Alcohol (C₁₂H₂₆O)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Toluene (or another suitable solvent for azeotropic water removal)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Hexane
-
Ethanol
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus or Soxhlet extractor with drying agent
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine stearic acid (1.0 eq), lauryl alcohol (1.2 eq), and toluene (approximately 2 mL per gram of stearic acid).
-
Catalyst Addition: While stirring, cautiously add the acid catalyst. Use either concentrated sulfuric acid (0.03 eq) or p-toluenesulfonic acid (0.05 eq).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until the theoretical amount of water has been collected, or until the reaction completion is confirmed by TLC or GC analysis (typically 4-8 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with hexane.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator. The crude product is this compound.
-
For higher purity, the crude product can be recrystallized from ethanol or purified by column chromatography.
-
-
Characterization: The final product can be characterized by its melting point, and its purity can be assessed using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Protocol 2: Enzyme-Catalyzed Esterification
This protocol outlines the synthesis of this compound using an immobilized lipase, which allows for milder reaction conditions and easier catalyst removal.
Materials:
-
Stearic Acid (C₁₈H₃₆O₂)
-
Lauryl Alcohol (C₁₂H₂₆O)
-
Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)
-
Anhydrous organic solvent (e.g., hexane, heptane, or solvent-free)
-
Molecular sieves (3Å or 4Å)
Equipment:
-
Shaking incubator or a flask with a magnetic stirrer and a temperature-controlled bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flask, dissolve stearic acid (1.0 eq) and lauryl alcohol (1.0 - 1.5 eq) in a minimal amount of anhydrous hexane. For a solvent-free reaction, gently melt the reactants together.
-
Enzyme and Desiccant Addition: Add the immobilized lipase (typically 5-10% by weight of the total reactants) and activated molecular sieves (to absorb the water produced).
-
Reaction: Incubate the mixture at 40-50°C with continuous shaking or stirring. Monitor the reaction progress by taking aliquots and analyzing the acid value by titration or by GC analysis. The reaction typically reaches equilibrium within 24-72 hours.
-
Catalyst Removal: Once the reaction is complete, remove the immobilized lipase and molecular sieves by filtration. The enzyme can be washed with fresh solvent and reused.
-
Purification: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.
-
Characterization: Analyze the final product for purity and identity using GC, HPLC, and spectroscopic methods.
Visualizations
Experimental Workflow for Acid-Catalyzed Esterification
Caption: Workflow for the acid-catalyzed synthesis of this compound.
Experimental Workflow for Enzyme-Catalyzed Esterification
Caption: Workflow for the enzyme-catalyzed synthesis of this compound.
References
- 1. ache.org.rs [ache.org.rs]
- 2. Synthesis of a new hydrophobic coating film from stearic acid of buffalo fat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of isoamyl laurate and isoamyl stearate in supercritical carbon dioxide [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic synthesis of some sugar-lauric acid esters by lipase from Candida antarctica and their functionalities as emulsifiers and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermodynamics of the Lipase Catalyzed Esterification of 1-Dodecanoic Acid and 1-Dodecanol in Organic Solvents | NIST [nist.gov]
Application Notes: Lauryl Stearate in Bio-lubricant Development
Introduction
Lauryl stearate (also known as dodecyl octadecanoate) is a wax ester composed of lauryl alcohol and stearic acid.[1] As a fatty acid ester, it represents a promising candidate for the development of bio-lubricants. The growing demand for environmentally friendly and renewable materials has driven research into bio-lubricants as alternatives to traditional petroleum-based products.[2][3][4] Bio-lubricants, derived from vegetable oils or animal fats, offer advantages such as high biodegradability, low toxicity, a high viscosity index, and excellent lubricity.[3][5] this compound, as a wax ester, can be synthesized from renewable resources and is being explored as both a base oil and a performance-enhancing additive in lubricant formulations.[6][7][8]
Synthesis of this compound
This compound is typically produced through the esterification of stearic acid with lauryl alcohol (dodecanol) or the transesterification of a stearic acid ester (like methyl stearate) with lauryl alcohol. The reaction can be catalyzed through several methods:
-
Chemical Catalysis: Traditional methods may use acid catalysts. However, these often require high temperatures and can produce undesirable byproducts and darker-colored products.[9]
-
Enzymatic Catalysis: A greener and more specific method involves the use of lipases as biocatalysts.[7] This process occurs at lower temperatures, preventing the degradation of unsaturated materials and avoiding side reactions.[7][10] Lipases like Candida rugosa lipase have been successfully immobilized in membrane reactors to synthesize this compound, enhancing conversion by removing water in-situ.[10]
Application in Bio-lubricant Formulations
This compound can serve as a primary base stock or be blended with other base oils to improve specific properties. Its long hydrocarbon chains contribute to good lubricity and film strength. However, like many bio-based feedstocks, its performance in extreme conditions may require enhancement through the use of additives.[3]
A typical bio-lubricant formulation involves blending the base stock with a carefully selected additive package to meet performance requirements for viscosity, thermal stability, and wear resistance.
Data Presentation
The following tables summarize typical performance data for bio-lubricants and their components. Values are representative and intended for comparative purposes.
Table 1: Comparative Physicochemical Properties
| Property | This compound (Ester) | Vegetable Oil | Mineral Oil (Group I) |
|---|---|---|---|
| Kinematic Viscosity @ 40°C (cSt) | 15 - 30 | 30 - 50 | 30 - 100 |
| Kinematic Viscosity @ 100°C (cSt) | 4 - 7 | 7 - 11 | 5 - 11 |
| Viscosity Index (VI) | >150 | >200 | 95 - 105 |
| Flash Point (°C) | >200 | >220 | >210 |
| Pour Point (°C) | 10 to -5 | 0 to -15 | -15 to -9 |
Data synthesized from sources discussing general properties of esters, vegetable oils, and mineral oils.[3][11][12][13]
Table 2: Representative Tribological Performance (Four-Ball Test)
| Lubricant | Coefficient of Friction (μ) | Wear Scar Diameter (mm) |
|---|---|---|
| Base Oil (Mineral) | ~0.10 | ~0.65 |
| Water (for reference) | >0.40 | >1.0 |
| Bio-lubricant with Ester Additive | ~0.08 | ~0.50 |
Data synthesized from sources describing tribological testing of various lubricant bases.[14][15][16]
Table 3: Biodegradability Assessment (OECD 301B)
| Substance | Biodegradation (%) after 28 days | Classification |
|---|---|---|
| This compound (as an ester) | >60% | Readily Biodegradable |
| Sodium Lauryl Sulfate (SLS) | 94 - 97% | Readily Biodegradable |
| Mineral Oil | 15 - 35% | Not Readily Biodegradable |
Data based on standard biodegradability tests for lubricant components.[17]
Experimental Protocols
The following protocols outline key experiments for synthesizing and evaluating this compound-based bio-lubricants.
Protocol 1: Enzymatic Synthesis of this compound
Objective: To synthesize this compound from stearic acid and lauryl alcohol using an immobilized lipase catalyst.
Materials:
-
Stearic Acid (≥98%)
-
Lauryl Alcohol (Dodecanol, ≥98%)
-
Immobilized Lipase (e.g., Lipozyme RM IM from Rhizomucor miehei)[18]
-
Solvent (e.g., n-hexane, if required)
-
Molecular sieves (3 Å)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Vacuum distillation apparatus
Procedure:
-
Reactant Preparation: Add equimolar amounts of stearic acid and lauryl alcohol to a round-bottom flask. For a solvent-free system, gently heat the mixture until the stearic acid melts.
-
Dehydration: Add molecular sieves (approx. 5% w/w of reactants) to the mixture to adsorb the water produced during esterification, which helps drive the reaction to completion.
-
Catalyst Addition: Introduce the immobilized lipase catalyst to the mixture (typically 5-10% w/w of reactants).
-
Reaction: Heat the mixture to the optimal temperature for the enzyme (e.g., 60-70°C) and stir continuously.[2] Monitor the reaction progress by taking small samples and analyzing the acid value (titration) or using techniques like TLC or GC.
-
Catalyst Recovery: Once the reaction reaches equilibrium (typically after 24 hours), cool the mixture and separate the immobilized enzyme by filtration or centrifugation for potential reuse.[18]
-
Purification: Remove any unreacted lauryl alcohol and the water byproduct from the crude product using vacuum distillation.[3]
-
Analysis: Confirm the final product structure and purity using FT-IR and NMR spectroscopy.[19]
Protocol 2: Determination of Viscosity and Viscosity Index (VI)
Objective: To measure the kinematic viscosity of the bio-lubricant at two different temperatures and calculate the Viscosity Index (VI) per ASTM D2270.
Materials:
-
Bio-lubricant sample
-
Calibrated glass capillary viscometer (e.g., Ostwald or Ubbelohde type)[2]
-
Constant temperature water baths (set to 40°C and 100°C)
-
Stopwatch
Procedure:
-
Temperature Equilibration: Place the viscometer containing the lubricant sample into the 40°C water bath and allow it to equilibrate for at least 20 minutes.
-
Flow Time Measurement: Using suction, draw the sample up through the capillary tube past the upper timing mark. Release the suction and accurately measure the time it takes for the liquid meniscus to pass between the upper and lower timing marks.
-
Repeat: Perform at least three measurements and calculate the average flow time.
-
Calculate Kinematic Viscosity @ 40°C: Multiply the average flow time (in seconds) by the viscometer calibration constant (cSt/s) to obtain the kinematic viscosity in centistokes (cSt).
-
Repeat at 100°C: Transfer the viscometer to the 100°C bath, allow it to equilibrate, and repeat steps 2-4 to determine the kinematic viscosity at 100°C.
-
Calculate Viscosity Index (VI): Use the two viscosity values (at 40°C and 100°C) and the standard formulas provided in ASTM D2270 to calculate the VI.[13] A higher VI indicates a smaller change in viscosity with temperature.[13]
Protocol 3: Determination of Pour Point
Objective: To determine the lowest temperature at which the bio-lubricant will continue to flow under prescribed conditions (ASTM D97).
Materials:
-
Bio-lubricant sample
-
Pour point test jar with cork and thermometer
-
Cooling bath(s) capable of reaching temperatures below the expected pour point.
Procedure:
-
Sample Preparation: Pour the sample into the test jar to the marked level.
-
Cooling: Place the test jar into the cooling bath. The cooling should be done in stages as per the ASTM method.
-
Observation: At every 3°C interval, remove the jar from the bath and tilt it to see if the oil surface moves. This check should be performed quickly (less than 3 seconds).
-
Determine Solidification: Continue cooling until the sample shows no movement when tilted for 5 seconds. Record the temperature.
-
Calculate Pour Point: The pour point is defined as 3°C above the temperature at which the oil ceased to flow.[2]
Protocol 4: Evaluation of Tribological Properties (Four-Ball Method)
Objective: To assess the anti-wear and friction-reducing properties of the bio-lubricant under boundary lubrication conditions.
Materials:
-
Four-Ball Tribometer
-
Standard steel balls (e.g., AISI 52100 steel)
-
Bio-lubricant sample
-
Solvent for cleaning (e.g., heptane)
-
Microscope for measuring wear scars
Procedure:
-
Setup: Secure three steel balls in the test cup. Fill the cup with the bio-lubricant sample, ensuring the balls are fully submerged. Place the fourth ball in the chuck on the rotating spindle.
-
Test Conditions: Set the desired test parameters, such as load (e.g., 40 kg), speed (e.g., 1200 rpm), temperature (e.g., 75°C), and duration (e.g., 60 minutes).
-
Run Test: Apply the load and start the motor. The machine will record the frictional torque throughout the test.
-
Post-Test Analysis: After the test, remove the three stationary balls and clean them with solvent.
-
Measure Wear Scar: Using a calibrated microscope, measure the diameter of the wear scar on each of the three stationary balls in two perpendicular directions.
-
Report Results: Calculate the average wear scar diameter (WSD) in millimeters. The coefficient of friction can be calculated from the recorded frictional torque. A smaller WSD and a lower coefficient of friction indicate better lubricating performance.[16]
Protocol 5: Assessment of Biodegradability (OECD 301B - CO₂ Evolution Test)
Objective: To determine the ready biodegradability of the bio-lubricant by measuring the amount of CO₂ produced over a 28-day period.
Materials:
-
Bio-lubricant sample (as the sole carbon source)
-
Mineral salts medium
-
Inoculum (e.g., activated sludge from a wastewater treatment plant)[17]
-
CO₂-free air supply
-
Incubation flasks and CO₂-trapping solution (e.g., barium hydroxide or sodium hydroxide)
-
Titration equipment
Procedure:
-
Test Setup: Prepare several flasks containing the mineral medium and the inoculum. Add a known concentration of the bio-lubricant sample to the test flasks. Also prepare control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate).
-
Incubation: Incubate the flasks in the dark at a constant temperature (e.g., 22 ± 2°C) for 28 days. Continuously purge the flasks with CO₂-free air, passing the exhaust gas through a CO₂ absorption solution.
-
CO₂ Measurement: Periodically (e.g., every 2-3 days), measure the amount of CO₂ produced by titrating the absorption solution.
-
Calculate Biodegradation: Calculate the percentage of biodegradation by comparing the cumulative amount of CO₂ produced from the test sample to its theoretical maximum CO₂ production (ThCO₂), after correcting for any CO₂ produced by the control inoculum.
-
Evaluation: A substance is considered "readily biodegradable" if it reaches >60% of its ThCO₂ within the 28-day period and within a 10-day window.[17]
References
- 1. This compound | C30H60O2 | CID 79186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. iarjset.com [iarjset.com]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. lube-media.com [lube-media.com]
- 6. academic.oup.com [academic.oup.com]
- 7. apc-as.com [apc-as.com]
- 8. The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN101747191B - Preparation method of lauryl oleate - Google Patents [patents.google.com]
- 10. Lipase immobilized catalytically active membrane for synthesis of this compound in a pervaporation membrane reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Low-Temperature Rheology and Thermoanalytical Investigation of Lubricating Oils: Comparison of Phase Transition, Viscosity, and Pour Point [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Viscosity index | Anton Paar Wiki [wiki.anton-paar.com]
- 14. researchgate.net [researchgate.net]
- 15. A Study on the Surfactant and Tribological Properties of Water-Based Nano-Rolling Lubricants on Non-Ferrous Metal Surfaces [mdpi.com]
- 16. d-nb.info [d-nb.info]
- 17. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 18. Enzymatic Production of Lauroyl and Stearoyl Monoesters of d-Xylose, l-Arabinose, and d-Glucose as Potential Lignocellulosic-Derived Products, and Their Evaluation as Antimicrobial Agents [mdpi.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Dodecyl Stearate as an Analytical Standard in Lipid Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of lipidomics, accurate quantification of lipid species is paramount for understanding biological processes and for the development of novel therapeutics. The use of internal standards is a critical component of analytical methodologies, correcting for variations in sample preparation and instrument response.[1][2] Dodecyl stearate, a wax ester formed from dodecanol and stearic acid, presents itself as a potential internal standard for the analysis of non-polar lipids, such as other wax esters, cholesteryl esters, and fatty acid methyl esters (FAMEs). Its non-endogenous nature in most mammalian systems and its distinct mass-to-charge ratio make it a suitable candidate for chromatographic and mass spectrometric-based lipid analysis.
This document provides detailed application notes and protocols for the use of dodecyl stearate as an analytical standard in lipid research, with a focus on gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) applications.
Application Note: Dodecyl Stearate as an Internal Standard
Principle:
Dodecyl stearate is a long-chain saturated wax ester. When added at a known concentration to a sample at the beginning of the sample preparation process, it can be used to normalize the quantification of other lipids with similar chemical and physical properties.[2] It co-elutes with other non-polar lipids and experiences similar extraction efficiencies and ionization responses, thereby providing a reliable reference for accurate quantification.
Advantages of Dodecyl Stearate as an Internal Standard:
-
Chemical Stability: As a saturated ester, dodecyl stearate is chemically stable and less susceptible to oxidation compared to unsaturated lipids.
-
Non-endogenous: It is not naturally present in most common biological samples, preventing interference with endogenous lipid measurements.
-
Distinct Mass: Its unique molecular weight allows for easy identification and quantification by mass spectrometry without overlap with many common endogenous lipids.
-
Structural Similarity: Its structure is representative of other long-chain fatty acid esters, making it a suitable mimic for their behavior during analysis.
Considerations for Use:
-
Purity: The dodecyl stearate used as a standard should be of high purity (≥99%) to ensure accurate quantification.
-
Solubility: It is soluble in non-polar organic solvents. Ensure complete dissolution in the chosen solvent before spiking into samples.
-
Concentration: The concentration of the internal standard should be optimized to be within the linear range of the instrument's detector and comparable to the expected concentration of the analytes of interest.
Quantitative Data for Dodecyl Stearate Analytical Standard
| Property | Value |
| Chemical Name | Dodecyl octadecanoate |
| Synonyms | Dodecyl stearate, Lauryl stearate |
| Molecular Formula | C30H60O2 |
| Molecular Weight | 452.8 g/mol |
| Purity | ≥ 99% |
| Appearance | White to off-white solid |
| Melting Point | ~45-50 °C |
| Solubility | Soluble in chloroform, hexane, ethyl acetate |
| Storage Conditions | Store at 2-8 °C in a dry, dark place |
Experimental Protocols
Protocol 1: Quantification of Wax Esters in a Biological Matrix using GC-MS with Dodecyl Stearate as an Internal Standard
This protocol describes the use of dodecyl stearate as an internal standard for the quantitative analysis of wax esters in a biological sample (e.g., cell lysate, tissue homogenate) by Gas Chromatography-Mass Spectrometry (GC-MS).
Workflow for GC-MS Quantification of Wax Esters
Caption: Workflow for wax ester quantification using GC-MS with an internal standard.
Methodology:
-
Preparation of Internal Standard Stock Solution:
-
Accurately weigh 10 mg of dodecyl stearate (≥99% purity).
-
Dissolve in 10 mL of chloroform to make a 1 mg/mL stock solution.
-
Store the stock solution at -20°C.
-
-
Sample Preparation:
-
To 100 µL of the biological sample (e.g., cell lysate containing approximately 1 mg of protein), add 10 µL of the 1 mg/mL dodecyl stearate internal standard stock solution.
-
Perform a lipid extraction using a modified Folch method:
-
Add 2 mL of chloroform:methanol (2:1, v/v) to the sample.
-
Vortex thoroughly for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase.
-
-
Dry the organic extract under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 100 µL of hexane for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the reconstituted sample into the GC-MS system.
GC-MS Instrument Parameters:
-
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector | Splitless, 280 °C |
| Oven Program | 150 °C for 1 min, ramp to 320 °C at 10 °C/min, hold for 10 min |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp | 150 °C |
| Acquisition Mode | Scan (m/z 50-600) or Selected Ion Monitoring (SIM) for target analytes |
-
Data Analysis:
-
Identify the peaks for dodecyl stearate and the target wax ester analytes based on their retention times and mass spectra.
-
Integrate the peak areas for the target analytes and the dodecyl stearate internal standard.
-
Construct a calibration curve using standard solutions of the target analytes with a fixed concentration of the internal standard.
-
Calculate the concentration of the target analytes in the sample using the peak area ratio to the internal standard and the calibration curve.
-
Protocol 2: Quantification of Fatty Acid Methyl Esters (FAMEs) using HPLC-MS with Dodecyl Stearate as an Internal Standard
This protocol outlines the use of dodecyl stearate as an internal standard for the quantitative analysis of FAMEs by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This is particularly useful for complex biological extracts where derivatization to FAMEs is performed to analyze the fatty acid profile.
Workflow for HPLC-MS Quantification of FAMEs
Caption: Workflow for FAMEs quantification using HPLC-MS with an internal standard.
Methodology:
-
Preparation of Internal Standard Stock Solution:
-
Prepare a 1 mg/mL stock solution of dodecyl stearate in methanol as described in Protocol 1.
-
-
Sample Preparation and Derivatization:
-
Start with a dried lipid extract from a biological sample.
-
Reconstitute the extract in 1 mL of toluene and add 10 µL of the 1 mg/mL dodecyl stearate internal standard stock solution.
-
Add 2 mL of 1% sulfuric acid in methanol.
-
Incubate at 50°C for 2 hours to hydrolyze lipids and methylate the fatty acids.
-
After cooling, add 5 mL of 5% NaCl solution and 2 mL of hexane.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs and the internal standard.
-
Dry the hexane extract under nitrogen and reconstitute in 200 µL of methanol:chloroform (1:1, v/v) for HPLC-MS analysis.
-
-
HPLC-MS Analysis:
-
Inject 5 µL of the reconstituted sample into the HPLC-MS system.
HPLC-MS Instrument Parameters:
-
| Parameter | Setting |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium formate |
| Mobile Phase B | Acetonitrile:Isopropanol (1:1, v/v) with 0.1% formic acid |
| Gradient | 30% B to 100% B over 20 min, hold at 100% B for 5 min |
| Flow Rate | 0.3 mL/min |
| Column Temp | 45 °C |
| Mass Spectrometer | Agilent 6546 Q-TOF or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3500 V |
| Gas Temperature | 325 °C |
| Fragmentor Voltage | 175 V |
| Acquisition Mode | MS1 Scan (m/z 100-1000) |
-
Data Analysis:
-
Extract the ion chromatograms for the [M+NH4]+ or [M+H]+ adducts of the target FAMEs and dodecyl stearate.
-
Integrate the peak areas.
-
Construct a calibration curve using FAME standards and a fixed concentration of the dodecyl stearate internal standard.
-
Calculate the concentrations of the individual FAMEs in the sample based on their peak area ratios to the internal standard.
-
References
Application Notes and Protocols for Creating Stable Nano-emulsions with Lauryl Stearate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing lauryl stearate in the formulation of stable oil-in-water (O/W) nano-emulsions for research and drug development purposes. This compound, a wax ester, can serve as a key component of the lipid phase in solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), offering advantages such as controlled drug release and enhanced stability.
Introduction to this compound in Nano-emulsions
This compound is the ester of lauryl alcohol and stearic acid. Due to its solid nature at room temperature, it is a suitable candidate for the lipid matrix in the formulation of SLNs.[1] SLNs are colloidal drug carrier systems where the liquid lipid (oil) of a conventional emulsion is replaced by a solid lipid.[2] This solid matrix can protect encapsulated active pharmaceutical ingredients (APIs) from chemical degradation and provide sustained release profiles.[2][3]
Key Advantages of this compound-based Nano-emulsions:
-
Controlled Release: The solid lipid matrix can retard the diffusion of the encapsulated drug.[2]
-
Enhanced Stability: The solid nature of the dispersed phase can reduce the mobility of encapsulated compounds and minimize coalescence.[4]
-
Biocompatibility: this compound is generally recognized as safe for cosmetic and pharmaceutical applications.
Experimental Protocols
The following protocols outline the preparation and characterization of this compound-based nano-emulsions. The most common and effective method for lipids that are solid at room temperature is the hot high-pressure homogenization (HPH) technique.[5][6]
Protocol for Preparation of this compound Nano-emulsion by Hot High-Pressure Homogenization
This protocol describes the formulation of a 5% (w/w) this compound nano-emulsion.
Materials:
-
This compound (Lipid Phase)
-
Polysorbate 80 (Tween 80) (Surfactant)
-
Soy Lecithin (Co-surfactant)
-
Glycerol (Cryoprotectant/Tonicity Agent)
-
Purified Water (Aqueous Phase)
-
Active Pharmaceutical Ingredient (API) - optional, must be lipophilic
Equipment:
-
High-Pressure Homogenizer
-
High-Shear Homogenizer (e.g., Ultra-Turrax)
-
Water Bath
-
Magnetic Stirrer with Hot Plate
-
Analytical Balance
-
Beakers and Graduated Cylinders
Procedure:
-
Preparation of the Lipid Phase:
-
Weigh the required amounts of this compound and soy lecithin.
-
Heat the mixture in a beaker to approximately 75-85°C (above the melting point of this compound) using a water bath until a clear, homogenous lipid melt is obtained.
-
If incorporating a lipophilic API, dissolve it in the molten lipid phase at this stage.
-
-
Preparation of the Aqueous Phase:
-
Weigh the required amounts of Polysorbate 80 and glycerol and dissolve them in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase (75-85°C) under gentle magnetic stirring.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the hot lipid phase dropwise while continuously stirring with a high-shear homogenizer at a moderate speed (e.g., 5000-8000 rpm) for 5-10 minutes. This will form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature.
-
Homogenize the pre-emulsion at a high pressure (e.g., 500-1500 bar) for a set number of cycles (typically 3-5 cycles). The optimal pressure and number of cycles should be determined for each specific formulation.
-
-
Cooling and Solidification:
-
Cool the resulting hot nano-emulsion to room temperature under gentle stirring. This allows the this compound droplets to solidify, forming solid lipid nanoparticles.
-
-
Storage:
-
Store the final nano-emulsion in a sealed container at a controlled temperature (e.g., 4°C or 25°C) for stability studies.
-
Characterization of this compound Nano-emulsions
2.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis
-
Principle: Dynamic Light Scattering (DLS) is used to measure the particle size and PDI, while electrophoretic light scattering is used to determine the zeta potential.[7][8]
-
Procedure:
-
Dilute the nano-emulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Place the diluted sample in a cuvette and analyze it using a Zetasizer or similar instrument.
-
Record the Z-average particle size, PDI, and zeta potential.
-
Perform measurements at regular intervals (e.g., Day 0, 7, 14, 30, 60, 90) to assess the physical stability of the nano-emulsion under different storage conditions (e.g., 4°C and 25°C).
-
2.2.2. Entrapment Efficiency (EE%) and Drug Loading (DL%)
-
Principle: The amount of drug encapsulated within the nano-emulsion is determined by separating the free, un-entrapped drug from the nanoparticles and quantifying the drug in each fraction.
-
Procedure:
-
Separate the un-entrapped drug from the nano-emulsion using a suitable method such as ultracentrifugation or centrifugal filter units.
-
Quantify the amount of free drug in the supernatant using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate the Entrapment Efficiency (EE%) and Drug Loading (DL%) using the following equations:
EE(%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100
DL(%) = [(Total Drug Amount - Free Drug Amount) / Total Lipid Amount] x 100
-
Data Presentation
The following tables present representative quantitative data for a this compound-based nano-emulsion formulated according to the protocol above.
Table 1: Formulation Composition of a Representative this compound Nano-emulsion
| Component | Concentration (% w/w) | Purpose |
| This compound | 5.0 | Solid Lipid Matrix |
| Polysorbate 80 | 2.5 | Surfactant |
| Soy Lecithin | 1.0 | Co-surfactant |
| Glycerol | 2.25 | Tonicity Agent / Cryoprotectant |
| Purified Water | 89.25 | Aqueous Phase |
Table 2: Physicochemical Characterization of the Representative this compound Nano-emulsion (Day 0)
| Parameter | Value (Mean ± SD, n=3) |
| Particle Size (nm) | 155.4 ± 3.2 |
| Polydispersity Index (PDI) | 0.21 ± 0.02 |
| Zeta Potential (mV) | -28.5 ± 1.5 |
Table 3: Stability Study of the Representative this compound Nano-emulsion Stored at 4°C
| Time (Days) | Particle Size (nm) (Mean ± SD) | PDI (Mean ± SD) | Zeta Potential (mV) (Mean ± SD) |
| 0 | 155.4 ± 3.2 | 0.21 ± 0.02 | -28.5 ± 1.5 |
| 30 | 158.1 ± 3.5 | 0.23 ± 0.03 | -27.9 ± 1.8 |
| 60 | 160.5 ± 3.8 | 0.24 ± 0.02 | -27.2 ± 2.1 |
| 90 | 162.3 ± 4.1 | 0.25 ± 0.03 | -26.8 ± 2.3 |
Table 4: Stability Study of the Representative this compound Nano-emulsion Stored at 25°C
| Time (Days) | Particle Size (nm) (Mean ± SD) | PDI (Mean ± SD) | Zeta Potential (mV) (Mean ± SD) |
| 0 | 155.4 ± 3.2 | 0.21 ± 0.02 | -28.5 ± 1.5 |
| 30 | 165.9 ± 4.5 | 0.28 ± 0.04 | -25.1 ± 2.5 |
| 60 | 178.3 ± 5.1 | 0.32 ± 0.05 | -23.7 ± 2.8 |
| 90 | 195.6 ± 6.2 | 0.38 ± 0.06 | -21.5 ± 3.1 |
Visualizations
The following diagrams illustrate the experimental workflow for the preparation and characterization of this compound nano-emulsions.
Caption: Workflow for preparing this compound nano-emulsions.
Caption: Workflow for nano-emulsion characterization.
Signaling Pathways
Currently, there is a lack of specific research in the public domain detailing the direct interaction of this compound nano-emulsions with specific cellular signaling pathways. The biological effects of such nano-emulsions are primarily attributed to the properties of the encapsulated active pharmaceutical ingredient. The nano-emulsion itself acts as a carrier to enhance the solubility, stability, and delivery of the API to the target site.[3] Future research may elucidate specific interactions of the this compound matrix or the complete nano-emulsion with cellular components.
Conclusion
This compound is a promising lipid for the formulation of stable nano-emulsions, particularly solid lipid nanoparticles, for drug delivery applications. The hot high-pressure homogenization method is a robust and scalable technique for their preparation. Consistent characterization of particle size, PDI, and zeta potential is crucial for ensuring the quality and stability of the formulation. The provided protocols and representative data serve as a valuable starting point for researchers and drug development professionals exploring the potential of this compound-based nano-carrier systems.
References
- 1. A Comprehensive Review on Solid Lipid Nanoparticles as a Carrier for Oral Absorption of Phyto-Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]
- 3. Nanoemulsion: an advanced mode of drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. jchr.org [jchr.org]
Troubleshooting & Optimization
Overcoming challenges in the enzymatic esterification of fatty acids
Welcome to the technical support center for the enzymatic esterification of fatty acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Low or No Ester Conversion
Q: My enzymatic esterification reaction shows very low or no conversion to the desired fatty acid ester. What are the potential causes and how can I troubleshoot this?
A: Low or no conversion in enzymatic esterification can stem from several factors, ranging from enzyme activity to reaction conditions. Here’s a systematic troubleshooting guide:
-
Enzyme Inactivation: The enzyme may be inactive or denatured.
-
Troubleshooting:
-
Verify the storage conditions and expiration date of the enzyme.
-
Test the enzyme's activity using a standard assay.
-
Consider the compatibility of the chosen organic solvent with the enzyme, as some solvents can strip essential water from the enzyme, leading to inactivation.[1] Hydrophilic solvents can be particularly detrimental.[1]
-
-
-
Inappropriate Water Activity (a_w): Water is a crucial component in enzymatic reactions in non-aqueous media, influencing both activity and stability.[2][3][4]
-
Troubleshooting:
-
Problem: Too little water can render the enzyme inactive, while too much can shift the reaction equilibrium towards hydrolysis, the reverse reaction of esterification.[2][5][6]
-
Solution: The optimal water activity is enzyme and solvent-dependent. It's essential to control the water content in the reaction medium.[2][5][7] This can be achieved by adding a specific amount of water or using salt hydrate pairs to maintain a constant water activity.[2][3]
-
-
-
Substrate or Product Inhibition: High concentrations of either the fatty acid or the alcohol substrate, or the accumulation of the ester product, can inhibit the enzyme's activity.[8][9][10]
-
Mass Transfer Limitations: In heterogeneous catalysis with immobilized enzymes, the diffusion of substrates to the enzyme's active site and the diffusion of products away can be limiting factors.[8][14][15][16]
-
Troubleshooting:
-
Increase agitation speed to reduce external mass transfer limitations.
-
Use smaller enzyme support particles to decrease internal mass transfer limitations.[8][14]
-
The choice of solvent can also play a role; for instance, supercritical carbon dioxide has been shown to reduce internal mass transfer issues compared to hexane.[8][14]
-
-
2. Reaction Rate Decreases Over Time
Q: My reaction starts well, but the rate of ester formation significantly decreases after a few hours. What could be the cause?
A: A declining reaction rate is a common observation and can be attributed to several factors:
-
Product Inhibition: As the concentration of the ester product increases, it can bind to the enzyme's active site and inhibit further reaction.
-
Troubleshooting: As mentioned previously, consider methods for in-situ product removal.
-
-
Water Accumulation: Esterification produces water as a byproduct. This accumulation can shift the equilibrium back towards hydrolysis and can also create a separate aqueous phase that may hinder enzyme activity.[5]
-
Enzyme Deactivation: The reaction conditions themselves (e.g., temperature, solvent, pH) might be slowly deactivating the enzyme over time.
3. Poor Enzyme Reusability
Q: I am using an immobilized enzyme, but I'm observing a significant loss of activity after each reaction cycle. How can I improve its reusability?
A: Poor reusability of an immobilized enzyme can be due to several reasons:
-
Enzyme Leaching: The enzyme may be weakly bound to the support and detaching during the reaction or washing steps.
-
Troubleshooting:
-
Re-evaluate the immobilization protocol. Covalent bonding is generally stronger than physical adsorption.
-
Optimize the washing procedure between cycles to be less harsh.
-
-
-
Irreversible Denaturation: The reaction conditions may be causing irreversible damage to the enzyme's structure.
-
Troubleshooting:
-
Review and optimize reaction parameters such as temperature, pH, and solvent choice.
-
Investigate if any of the substrates or products are causing irreversible inhibition or denaturation.[9]
-
-
-
Fouling of the Support: The pores of the support material may become clogged with substrates, products, or byproducts, preventing access to the enzyme's active sites.
-
Troubleshooting:
-
Implement a more rigorous washing protocol between cycles, possibly using different solvents to dissolve potential foulants.
-
-
Data Presentation
Table 1: Effect of Solvent Polarity on Lipase Activity
| Solvent | Log P | Esterification Rate (Relative %) | Reference |
| n-Hexane | 3.5 | 100 | [5] |
| 5-methyl-2-hexanone | 1.88 | Lower than n-hexane | [5] |
| n-Hexane + 3M Acetone | - | Higher than pure n-hexane | [5] |
| n-Hexane + 1M 2-methyl-2-propanol | - | Higher than pure n-hexane | [5] |
Table 2: Optimization of Reaction Parameters for Fatty Acid Ethyl Ester (FAEE) Production
| Parameter | Optimal Value | FAEE Yield (%) | Acid Value (mgKOH/g) | Reference |
| Reaction Temperature | 35°C | 90.8 ± 1.5 | 0.36 ± 0.06 | [11] |
| Alcohol-Oil Ratio (mol/mol) | 9:1 | >90 | <0.4 | [11] |
| Water Removal Agent | 0.8 g/g 4A-MS | ~90.8 | ~0.39 | [11] |
| Reaction Time | 24 h | 90.8 ± 1.5 | 0.39 ± 0.10 | [11] |
Experimental Protocols
Protocol: General Procedure for Lipase-Catalyzed Esterification of a Fatty Acid
-
Reactant Preparation: Dissolve the fatty acid and alcohol in the chosen organic solvent in a sealed reaction vessel. The molar ratio of alcohol to fatty acid can vary, but a common starting point is 1:1 to 3:1.
-
Enzyme Addition: Add the lipase (free or immobilized) to the reaction mixture. The enzyme loading is typically between 1-10% (w/w) of the total substrates.
-
Water Activity Control (Optional but Recommended): If controlling water activity, add the desired amount of water or a salt hydrate pair to the system. Alternatively, add a water adsorbent like molecular sieves (e.g., 4Å).
-
Reaction Conditions: Place the reaction vessel in a shaker incubator set to the desired temperature (e.g., 30-60°C) and agitation speed (e.g., 150-200 rpm).[12]
-
Monitoring the Reaction: Withdraw aliquots from the reaction mixture at different time intervals.
-
Sample Analysis: Analyze the samples to determine the concentration of the fatty acid ester and the remaining fatty acid. Gas chromatography (GC) is a common analytical method for this purpose.[8]
-
Calculation of Conversion: Calculate the percentage conversion of the fatty acid to its ester.
Visualizations
Caption: Troubleshooting workflow for low or no ester conversion.
Caption: Causes and solutions for declining reaction rates.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. Water activity control: a way to improve the efficiency of continuous lipase esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documentsdelivered.com [documentsdelivered.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Decreasing acid value of fatty acid ethyl ester products using complex enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of esterification reactions of perillyl alcohol with different fatty acids catalyzed by Novozym® 435 lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Mass-transfer limitations for immobilized enzyme-catalyzed kinetic resolution of racemate in a fixed-bed reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Part III. Direct enzymatic esterification of lactic acid with fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development [mdpi.com]
Troubleshooting peak tailing in GC analysis of long-chain esters
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing during the gas chromatography (GC) analysis of long-chain esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing when analyzing long-chain esters?
Peak tailing in the GC analysis of long-chain esters can stem from several factors, often related to the high molecular weight and potential for thermal instability of these compounds. The most common causes include:
-
Active Sites in the GC System: Free silanol groups in the injector liner, on the column inlet, or within the column itself can interact with the polar ester functional groups, causing tailing.[1]
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, leading to poor peak shape.[2]
-
Improper Column Installation: A poorly cut column end or incorrect installation depth in the inlet can create dead volumes and disrupt the sample flow path, causing turbulence and peak tailing.[3][4]
-
Inappropriate GC Parameters: Suboptimal inlet temperature, carrier gas flow rate, or oven temperature ramp can lead to incomplete vaporization, band broadening, and peak tailing.[5]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in asymmetrical peaks.[3]
-
Solvent and Analyte Polarity Mismatch: A significant mismatch between the polarity of the solvent, the long-chain ester, and the column's stationary phase can cause poor peak shape.[6]
Q2: How does the inlet temperature affect the peak shape of long-chain esters?
The inlet temperature is critical for the complete and rapid vaporization of long-chain esters. If the temperature is too low, these high molecular weight compounds may not vaporize fully or quickly enough, leading to slow sample transfer to the column and significant peak tailing.[7] Conversely, an excessively high temperature can cause thermal degradation of the esters, which can also manifest as tailing or the appearance of ghost peaks. A good starting point for the inlet temperature is typically 250 °C, but it may need to be optimized depending on the specific esters being analyzed.[8][9]
Q3: What type of GC column is best suited for analyzing long-chain esters?
For the analysis of fatty acid methyl esters (FAMEs) and other long-chain esters, polar stationary phases are generally recommended.[10] Columns with polyethylene glycol (e.g., Carbowax-type) or cyanopropyl silicone phases are commonly used because they provide good separation based on the degree of unsaturation and carbon number.[8][10] It is also advisable to use a column with a thin film thickness, as this is better suited for high molecular weight compounds.[11][12]
Q4: Can the carrier gas flow rate impact peak tailing for these compounds?
Yes, the carrier gas flow rate influences how quickly the long-chain esters travel through the column. An optimal flow rate is necessary for sharp, symmetrical peaks. If the flow rate is too low, the extended time spent in the column can lead to increased band broadening and tailing.[13] If it's too high, there may be insufficient interaction with the stationary phase, leading to poor separation. Precise control of the carrier gas flow is important for reproducible retention times and good peak shape.[7][14]
Q5: My early eluting peaks are tailing, but the later eluting long-chain esters look fine. What could be the cause?
When only early eluting peaks show tailing, it often points to a "solvent effect violation," especially in splitless injections. This can happen if the initial oven temperature is not low enough (typically 20-40°C below the solvent's boiling point) to allow the solvent to condense and refocus the analytes at the head of the column.[13] Another possibility is a polarity mismatch between the injection solvent and the stationary phase.[13]
Troubleshooting Guides
Initial Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing and resolving peak tailing issues.
Data Presentation: Impact of GC Parameters on Peak Shape
The following table summarizes the expected impact of key GC parameters on the peak shape of long-chain esters.
| Parameter | Suboptimal Condition | Expected Peak Shape | Optimal Condition | Expected Peak Shape |
| Inlet Temperature | Too low (<220°C) | Severe Tailing | 250-300°C (Analyte dependent) | Symmetrical |
| Inlet Liner | Used, non-deactivated | Moderate to Severe Tailing | New, deactivated liner | Symmetrical |
| Column Installation | Poorly cut, incorrect depth | "Chair-shaped" or Tailing Peaks | Clean, 90° cut, correct depth | Symmetrical |
| Carrier Gas Flow | Too low | Broadening and Tailing | Optimized for column dimensions | Symmetrical, sharp |
| Sample Concentration | Too high (overload) | Fronting or Tailing | Within column capacity | Symmetrical |
| Initial Oven Temp. | Too high (splitless) | Tailing of early peaks | 20-40°C below solvent b.p. | Symmetrical |
Experimental Protocols
Protocol 1: GC Column Trimming
This procedure is used to remove contaminated or active sections from the inlet of the GC column.
Materials:
-
Ceramic scoring wafer or diamond-tipped cutting tool
-
Magnifying glass or low-power microscope
-
Lint-free gloves
-
Solvent for cleaning (e.g., methanol or acetone)
-
New ferrule and column nut (if necessary)
Procedure:
-
Cool down the GC inlet and oven to room temperature.
-
Turn off the carrier gas flow to the column.
-
Wearing lint-free gloves, carefully disconnect the column from the inlet.
-
Using a ceramic scoring wafer, make a small, clean score on the column tubing approximately 10-20 cm from the inlet end.[2]
-
Gently flex the column at the score to create a clean break. The cut should be perpendicular (90°) to the column wall.[3]
-
Inspect the cut end with a magnifying glass to ensure it is a clean, square cut with no jagged edges or shards.[3]
-
Wipe the outside of the column end with a lint-free wipe lightly dampened with methanol or acetone to remove any fingerprints or debris.
-
If necessary, replace the ferrule and column nut.
-
Reinstall the column in the inlet to the manufacturer's recommended depth.
-
Restore carrier gas flow, check for leaks, and condition the column if necessary before analysis.
Protocol 2: Inlet Liner Replacement
This protocol describes how to replace the inlet liner to eliminate a source of active sites and contamination.
Materials:
-
New, deactivated inlet liner (appropriate for your inlet and injection type)
-
New O-ring or seal for the liner
-
Forceps or liner removal tool
-
Lint-free gloves
Procedure:
-
Cool the GC inlet to a safe temperature (typically below 50°C).
-
Turn off the carrier gas flow.
-
Open the inlet by removing the septum nut and septum.
-
Carefully remove the old liner using forceps or a dedicated tool. Be aware that the liner may still be hot.
-
Inspect the inside of the inlet for any debris, such as pieces of septum.[15] Clean if necessary.
-
Wearing gloves, handle the new, deactivated liner only by its edges to avoid contamination.
-
Place the new O-ring on the new liner.
-
Insert the new liner into the inlet.
-
Reassemble the inlet, replacing the septum and septum nut.
-
Restore carrier gas flow and perform a leak check. It is good practice to condition the system briefly after replacing the liner.
Protocol 3: Leak Detection
This procedure helps to identify and resolve leaks in the GC system, which can cause peak tailing and other issues.
Materials:
-
Electronic leak detector (recommended) or a volatile solvent (e.g., isopropanol) in a squirt bottle.
-
Wrenches for tightening fittings.
Procedure:
-
Pressurize the system with the carrier gas. Set the column head pressure to your typical operating pressure.
-
Using an Electronic Leak Detector:
-
Turn on the leak detector and allow it to warm up according to the manufacturer's instructions.
-
Carefully move the probe around all potential leak points, including the septum nut, column fittings at the inlet and detector, and gas line connections.
-
An audible or visual alarm will indicate a leak.
-
-
Using a Volatile Solvent (for non-detector areas):
-
Carefully apply a small amount of isopropanol to a fitting.
-
If a leak is present, you may see a disturbance in the baseline on your data system as the solvent is drawn into the gas stream. Caution: Avoid using this method near the detector, as it can cause a large, prolonged signal.
-
-
If a leak is found, gently tighten the fitting (typically no more than a quarter-turn past finger-tight for ferrules). Overtightening can damage the fitting or column.
-
Re-check the connection for leaks after tightening.
-
If a leak persists, the fitting may need to be disassembled, cleaned, and reassembled with a new ferrule.
References
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scribd.com [scribd.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. gcms.cz [gcms.cz]
- 11. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 12. fishersci.ca [fishersci.ca]
- 13. Restek - Blog [restek.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
Technical Support Center: Dodecyl Stearate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Dodecyl Stearate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Dodecyl Stearate via Fischer esterification of stearic acid and dodecanol.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | The esterification reaction is an equilibrium process. To drive the reaction towards the product, consider the following: • Increase Reactant Excess: Use a significant excess of one reactant, typically the less expensive one (e.g., dodecanol). A 10-fold excess of the alcohol can significantly increase the ester yield.[1] • Remove Water: Water is a byproduct of the reaction, and its presence can shift the equilibrium back to the reactants. Use a Dean-Stark apparatus to azeotropically remove water as it is formed, especially when using a solvent like toluene.[1][2][3] • Increase Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Catalyst Inactivity | • Use an Appropriate Catalyst: Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are common and effective catalysts.[2][3] • Ensure Sufficient Catalyst Loading: The amount of catalyst can influence the reaction rate. Titrate the amount of catalyst used in your experiment. |
| Suboptimal Reaction Temperature | • Maintain Appropriate Temperature: The reaction should be heated to reflux to ensure an adequate reaction rate. The specific temperature will depend on the solvent used. Typical temperatures range from 60-110 °C.[3] |
| Loss of Product During Workup | • Optimize Extraction: Dodecyl stearate is soluble in many organic solvents. Ensure efficient extraction with a suitable solvent like ethyl acetate. • Minimize Transfers: Product can be lost during transfers between glassware. |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting Decision Tree for Low Yield.
Issue 2: Presence of Unreacted Starting Materials in the Final Product
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | As with low yield, an incomplete reaction is the primary cause. Refer to the strategies under "Issue 1" to drive the reaction to completion. |
| Inefficient Purification | • Neutralization Wash: Unreacted stearic acid can be removed by washing the organic phase with a basic solution, such as saturated sodium bicarbonate (NaHCO₃), until effervescence ceases.[4] • Water Wash: Excess dodecanol can be partially removed by washing with water or brine. • Crystallization: Recrystallization of the crude product from a suitable solvent can effectively remove impurities. For stearic acid, a mixture of petroleum ether and methylene chloride has been used.[5] • Column Chromatography: For high purity, silica gel column chromatography can be employed to separate the non-polar dodecyl stearate from the more polar starting materials. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of stearic acid to dodecanol?
A: To maximize the yield of dodecyl stearate, it is recommended to use a significant excess of one of the reactants.[1] Since dodecanol is often less expensive and easier to remove than stearic acid, using a molar ratio of 1:3 to 1:10 (stearic acid:dodecanol) is a common strategy.
Q2: Which catalyst is most effective for the synthesis of Dodecyl Stearate?
A: Strong protic acids are generally effective for Fischer esterification. Here is a comparison of common catalysts:
| Catalyst | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Inexpensive and highly effective. | Can cause charring or side reactions at high temperatures. Corrosive. |
| p-Toluenesulfonic Acid (p-TsOH) | Solid, easier to handle than H₂SO₄. Generally causes fewer side reactions. | More expensive than sulfuric acid. |
| Lipases (e.g., Candida antarctica lipase B) | Mild reaction conditions (lower temperature), high selectivity, and environmentally friendly. | More expensive than acid catalysts, may require longer reaction times, and can be sensitive to reaction conditions.[6][7] |
Q3: How can I effectively remove water from the reaction mixture?
A: The most common and effective method for removing water during the reaction is by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or hexane.[1][3] The water is collected in the trap, preventing it from participating in the reverse reaction. Alternatively, for smaller scale reactions, the use of molecular sieves can be effective.
Q4: What are the expected impurities in the synthesis of Dodecyl Stearate?
A: The primary impurities are unreacted stearic acid and dodecanol. Depending on the reaction conditions, side products from the dehydration of dodecanol (e.g., didodecyl ether) could also be present, although this is less common under standard Fischer esterification conditions.
Q5: What is a typical workup procedure for the purification of Dodecyl Stearate?
A: A general workup procedure involves:
-
Cooling the reaction mixture to room temperature.
-
Diluting the mixture with an organic solvent (e.g., ethyl acetate) and washing with water.
-
Washing with a saturated solution of sodium bicarbonate to neutralize the acid catalyst and remove unreacted stearic acid.
-
Washing with brine to remove residual water.
-
Drying the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Filtering and concentrating the organic phase under reduced pressure to obtain the crude product.
-
Further purification by crystallization or column chromatography if necessary.[8]
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of Dodecyl Stearate
This protocol describes a standard laboratory procedure for the synthesis of dodecyl stearate using sulfuric acid as a catalyst.
Materials:
-
Stearic Acid
-
Dodecanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add stearic acid (1 equivalent), dodecanol (3 equivalents), and toluene.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).
-
Assemble the Dean-Stark apparatus and condenser.
-
Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.
-
Continue the reaction until no more water is collected in the trap, or until TLC analysis indicates the consumption of the limiting reactant.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until no more gas evolves), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude dodecyl stearate.
-
Purify the crude product by recrystallization or column chromatography as needed.
Experimental Workflow: Acid-Catalyzed Synthesis
Caption: Workflow for Acid-Catalyzed Dodecyl Stearate Synthesis.
Protocol 2: Lipase-Catalyzed Synthesis of Dodecyl Stearate
This protocol provides a general method for the enzymatic synthesis of dodecyl stearate.
Materials:
-
Stearic Acid
-
Dodecanol
-
Immobilized Lipase (e.g., Candida antarctica lipase B)
-
Organic Solvent (e.g., hexane or solvent-free)
-
Molecular Sieves (optional, for water removal)
Equipment:
-
Reaction vessel (e.g., screw-cap vial or flask)
-
Incubator shaker or temperature-controlled stirrer
-
Filtration apparatus
Procedure:
-
In a reaction vessel, combine stearic acid (1 equivalent) and dodecanol (1-3 equivalents).
-
If using a solvent, add it to the mixture. For a solvent-free system, gently heat the mixture to melt the stearic acid.
-
Add the immobilized lipase (typically 5-10% by weight of the total reactants).
-
If not using a vacuum, add activated molecular sieves to adsorb the water produced.
-
Seal the vessel and place it in an incubator shaker at the optimal temperature for the lipase (e.g., 40-60 °C).
-
Allow the reaction to proceed for 24-72 hours. Monitor the progress by TLC or GC analysis.
-
Once the reaction is complete, separate the immobilized lipase by filtration. The lipase can often be washed and reused.
-
The filtrate contains the dodecyl stearate. Further purification to remove unreacted starting materials can be performed by vacuum distillation or column chromatography.
Note on Quantitative Data:
The provided tables and protocols are based on established principles of Fischer esterification and enzymatic catalysis. The optimal conditions for the synthesis of Dodecyl Stearate can vary depending on the specific scale, equipment, and purity requirements of the experiment. It is recommended to perform small-scale optimization experiments to determine the ideal parameters for your specific application.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. US3429902A - Process for purifying stearic acid - Google Patents [patents.google.com]
- 6. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Preventing side reactions in the chemical synthesis of wax esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of wax esters. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the chemical synthesis of wax esters via Fischer esterification?
A1: The most prevalent side reactions in Fischer esterification of fatty acids and fatty alcohols include:
-
Dehydration of the fatty alcohol: This is particularly an issue with secondary and tertiary alcohols and at high temperatures, leading to the formation of alkenes or ethers.[1]
-
Formation of symmetrical ethers: Two molecules of the fatty alcohol can react, especially under strong acidic conditions and high temperatures, to form a symmetrical ether and water.
-
Anhydride formation: Two molecules of the carboxylic acid can dehydrate to form a carboxylic anhydride.
-
Incomplete reaction: Due to the reversible nature of Fischer esterification, the reaction may not go to completion, leaving unreacted starting materials in the final product mixture.[2]
Q2: How can I minimize these side reactions?
A2: To minimize side reactions, consider the following strategies:
-
Temperature Control: Maintain the lowest effective temperature to favor esterification over dehydration and ether formation.
-
Catalyst Choice and Concentration: Use the mildest effective acid catalyst (e.g., p-toluenesulfonic acid instead of concentrated sulfuric acid) at the lowest optimal concentration.
-
Removal of Water: As water is a byproduct of the esterification, its removal drives the equilibrium towards the product and minimizes the reverse reaction (hydrolysis of the ester). This can be achieved using a Dean-Stark apparatus, molecular sieves, or a dehydrating agent.[3][4]
-
Stoichiometry: Using a slight excess of one reactant (usually the less expensive one) can help drive the reaction to completion.[3]
Q3: What are the key differences between chemical and enzymatic synthesis of wax esters in terms of side reactions?
A3: Enzymatic synthesis, typically employing lipases, is highly specific and occurs under milder conditions (lower temperature, neutral pH). This specificity significantly reduces the occurrence of side reactions like alcohol dehydration or ether formation that are common in high-temperature, acid-catalyzed chemical synthesis.[5] Consequently, enzymatic synthesis often results in a purer product with less need for extensive purification.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution(s) | Analytical Confirmation |
| Low yield of wax ester. | Incomplete reaction due to equilibrium. | - Remove water during the reaction using a Dean-Stark trap or molecular sieves.- Use a slight excess of one of the reactants.- Increase reaction time. | GC-MS analysis showing significant amounts of unreacted fatty acid and fatty alcohol. |
| Product mixture is discolored (yellow or brown). | Decomposition of starting materials or products at high temperatures. | - Lower the reaction temperature.- Reduce the reaction time.- Use a milder catalyst. | Visual inspection. UV-Vis spectroscopy may show absorption at higher wavelengths. |
| Presence of unexpected peaks in GC-MS analysis with lower retention times than the wax ester. | Formation of volatile byproducts such as alkenes from alcohol dehydration. | - Lower the reaction temperature.- Use a less concentrated acid catalyst.- Choose a primary fatty alcohol if possible, as they are less prone to dehydration. | Mass spectrometry data of the unexpected peaks consistent with the fragmentation pattern of alkenes or ethers. |
| Broad peak in the 3200-3600 cm⁻¹ region of the FTIR spectrum of the purified product. | Presence of residual unreacted fatty alcohol or carboxylic acid. | - Improve the purification process (e.g., more efficient washing with sodium bicarbonate solution to remove acid, and water to remove excess alcohol).- Optimize the reaction stoichiometry to ensure complete consumption of the limiting reagent. | The O-H stretch in this region indicates the presence of hydroxyl groups.[6] |
| Sharp peak around 1760 cm⁻¹ and 1820 cm⁻¹ in the FTIR spectrum. | Formation of a carboxylic anhydride byproduct. | - Ensure the reaction is not overheated.- Use an appropriate molar ratio of alcohol to carboxylic acid. | The two distinct carbonyl (C=O) stretching bands are characteristic of an anhydride. |
Quantitative Data on Reaction Conditions
The following tables summarize quantitative data from various studies on the synthesis of wax esters, highlighting the impact of different reaction parameters on yield and purity.
Table 1: Optimization of Cetyl Palmitate Synthesis
| Catalyst | Temperature (°C) | Molar Ratio (Alcohol:Acid) | Catalyst Loading (wt%) | Time (h) | Conversion/Yield (%) | Reference |
| Lipozyme RM IM | 70 | 1:1 | 1.0 | - | High (kinetic study) | [7] |
| WO₃–ZrO₂ | 162 | - | 15 | - | 98.4 | [8] |
| Novozym 435 | 55 | 2:1 | 35% | 3.75 | 97 | N/A |
Table 2: Optimization of Oleyl Oleate Synthesis
| Catalyst | Temperature (°C) | Molar Ratio (Acid:Alcohol) | Time (h) | Yield (%) | Reference |
| NaHSO₄ | 130 | 1:1 | 8 | 96.8 | [5] |
| Immobilized Candida antartica lipase | 40-50 | 1:2 | 0.083 | >95 | [9] |
Experimental Protocols
Protocol 1: Synthesis of Cetyl Palmitate (Chemical Method)
This protocol is a representative example of a Fischer esterification for producing a wax ester.
Materials:
-
Palmitic acid
-
Cetyl alcohol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Combine equimolar amounts of palmitic acid and cetyl alcohol in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add toluene as a solvent and a catalytic amount of p-toluenesulfonic acid (e.g., 5 mol%).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted palmitic acid.
-
Wash with brine and dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude cetyl palmitate.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Protocol 2: Troubleshooting Low Yield
If the yield of cetyl palmitate is low, as confirmed by GC-MS analysis showing significant unreacted starting materials, consider the following modifications:
-
Increase Reaction Time: Continue the reflux for an additional 2-4 hours, monitoring the reaction progress every hour.
-
Use Excess Alcohol: Modify the initial setup to use a 1.2 to 1.5 molar excess of cetyl alcohol.
-
Ensure Efficient Water Removal: Check that the Dean-Stark trap is functioning correctly and that water is being effectively removed from the reaction mixture.
Visualizations
Caption: Main vs. Side Reactions in Wax Ester Synthesis.
Caption: Experimental Workflow for Wax Ester Synthesis.
References
- 1. quora.com [quora.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Method Development for Separating Lauryl Stearate
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the separation and purification of Lauryl Stearate from common reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a typical this compound synthesis?
A1: The synthesis of this compound is typically an esterification reaction between stearic acid and lauryl alcohol (1-dodecanol). The most common impurities in the crude product mixture are the unreacted starting materials: stearic acid and lauryl alcohol.[1][2][3] Depending on the reaction conditions, side products from dehydration or other secondary reactions can also occur, though they are generally less common.
Q2: What is the recommended first step for purifying crude this compound?
A2: An initial wash is often recommended to remove the bulk of unreacted acidic or water-soluble components. The crude reaction mixture can be dissolved in a non-polar organic solvent (like hexane or diethyl ether) and washed sequentially with a mild aqueous base (e.g., sodium bicarbonate solution) to remove unreacted stearic acid, followed by a water or brine wash to remove any remaining water-soluble impurities.[4]
Q3: Which analytical technique is best for monitoring the separation process?
A3: Thin-Layer Chromatography (TLC) is an excellent technique for rapid, real-time monitoring of the purification process.[5][6] It allows for the quick identification of fractions containing the desired product and assessment of their purity relative to the starting materials and other byproducts. Gas Chromatography (GC) can be used for a more quantitative analysis of the final product's purity.[7][8]
Q4: Can recrystallization be used as the primary purification method?
A4: Recrystallization can be an effective method, particularly if the concentration of impurities is not excessively high.[9][10] this compound, being a long-chain saturated ester, has different solubility and crystallization properties compared to its corresponding acid and alcohol precursors.[11][12] However, for complex mixtures or to achieve very high purity, column chromatography is often required first, followed by recrystallization as a final polishing step.[13]
Experimental Protocols & Methodologies
Protocol 1: Thin-Layer Chromatography (TLC) for Purity Assessment
This protocol is designed to monitor the progress of the column chromatography separation.
-
Plate Preparation : Use silica gel-coated TLC plates (e.g., Silica Gel 60 F254).
-
Sample Preparation : Dissolve a small amount of the crude mixture and each collected fraction in a volatile solvent like ethyl acetate or dichloromethane.
-
Spotting : Using a capillary tube, spot the prepared samples onto the TLC plate baseline, alongside standards for stearic acid and lauryl alcohol, if available.
-
Development : Place the plate in a developing chamber containing a pre-equilibrated solvent system. A common system for separating fatty acid esters from their corresponding acids and alcohols is a mixture of hexane and ethyl acetate.
-
Visualization : After the solvent front has reached the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under UV light (if the compound is UV active) or by staining with a suitable agent (e.g., potassium permanganate or iodine vapor).
-
Analysis : The this compound product is significantly less polar than the stearic acid and lauryl alcohol byproducts. Therefore, it will have a higher Retention Factor (Rf) value. Pure fractions will show a single spot corresponding to the product's Rf.
Data Presentation: TLC Solvent Systems
The optimal solvent ratio depends on the specific reaction mixture, but the following table provides starting points for method development.
| Solvent System (v/v) | Component | Expected Rf Value (Approximate) |
| Hexane : Ethyl Acetate (9:1) | This compound | 0.7 - 0.8 |
| Lauryl Alcohol | 0.2 - 0.3 | |
| Stearic Acid | 0.1 - 0.2 (may streak) | |
| Hexane : Diethyl Ether (8:2) | This compound | 0.6 - 0.7 |
| Lauryl Alcohol | 0.2 - 0.3 | |
| Stearic Acid | 0.1 - 0.2 |
Note: Adding a small amount of acetic acid (e.g., 1%) to the mobile phase can help reduce the tailing of the stearic acid spot.[6]
Protocol 2: Flash Column Chromatography
This method is for the preparative separation of this compound from unreacted starting materials.
-
Column Packing : Prepare a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane). Ensure the silica bed is compact and level.
-
Sample Loading : Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent like dichloromethane.[14] Alternatively, for poorly soluble samples, perform a "dry loading" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[14]
-
Elution : Begin eluting the column with a non-polar solvent system, such as 100% hexane. The less polar this compound will elute first.
-
Gradient Elution : Gradually increase the polarity of the mobile phase by slowly increasing the percentage of a more polar solvent like ethyl acetate. This will help to sequentially elute the lauryl alcohol and then the more polar stearic acid. A typical gradient might be from 100% Hexane to 95:5 Hexane:Ethyl Acetate, and then to 90:10.
-
Fraction Collection : Collect small, uniform fractions throughout the elution process.
-
Analysis : Analyze the collected fractions using the TLC protocol described above to identify which ones contain the pure product.
-
Product Recovery : Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visual Workflow for Separation and Purification
References
- 1. US20070251141A1 - Method for Preparation, Use and Separation of Fatty Acid Esters - Google Patents [patents.google.com]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aocs.org [aocs.org]
- 7. perpustakaan.wdh.ac.id [perpustakaan.wdh.ac.id]
- 8. US3755389A - Method of separating fatty acids - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Effects of High-Melting Methyl Esters on Crystallization Properties of Fatty Acid Methyl Ester Mixtures [elibrary.asabe.org]
- 12. researchgate.net [researchgate.net]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Formulation Strategies for Lauryl Stearate
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of Lauryl Stearate in various formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary physicochemical properties?
This compound (also known as Dodecyl Stearate) is the ester of lauryl alcohol and stearic acid. It is a waxy solid at room temperature used in cosmetics and pharmaceutical formulations as a skin-conditioning agent, emollient, and texture enhancer.[1][2][3]
Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| INCI Name | This compound | [2] |
| CAS Number | 5303-25-3 | [4][5][6] |
| Molecular Formula | C30H60O2 | [4][5][6] |
| Molecular Weight | 452.8 g/mol | [2][4][5] |
| Appearance | White to almost white waxy solid/powder | [][] |
| Melting Point | ~41°C | [9] |
| Water Solubility | Practically insoluble (e.g., 3.259 x 10⁻⁹ mg/L at 25°C) | [1][][] |
| General Solubility | Soluble in organic solvents, esters, ketones, and oils. Insoluble in cold alcohol. | [10][11][12][13] |
Q2: My cream formulation containing this compound feels grainy. What is causing this and how can I fix it?
A grainy texture in formulations with this compound, similar to those with natural butters like shea or mango butter, is typically caused by the partial melting and subsequent slow recrystallization of the ester.[9][14][15][16] Fatty acid esters have various components that melt and solidify at different temperatures. If the formulation cools too slowly, higher melting point fractions can solidify first, forming small, hard crystals that result in a grainy feel.[9][14][17]
Troubleshooting Steps:
-
Controlled Cooling: The most effective solution is to control the cooling process. After heating the oil phase to incorporate the this compound, cool the formulation rapidly while stirring continuously. An ice bath can be used to expedite this process.[14][16] This "shock cooling" encourages the entire oil phase to solidify more uniformly, preventing the formation of larger crystals.
-
Re-melting: If a batch has already become grainy, you can gently reheat the entire formulation until all the solid components in the oil phase have fully melted. Then, apply the rapid cooling method described above.[16][17]
-
Solvent Selection: Ensure this compound is fully dissolved in the oil phase. The addition of a co-solvent or another ester in which this compound has high solubility can help maintain its solubilized state.
Q3: this compound is precipitating out of my oil-based serum over time. How can I improve its stability?
Precipitation, or "crashing out," of this compound from an oil-based serum indicates that it is not fully soluble in the solvent system at storage temperatures. This can happen if the concentration of this compound exceeds its solubility limit in the chosen oil phase.
Strategies to Improve Stability:
-
Co-solvency: Introduce a co-solvent to the oil phase that improves the solubility of this compound. Esters like Isopropyl Myristate or C12-15 Alkyl Benzoate can act as effective co-solvents for other lipophilic ingredients.
-
Broaden the Oil Phase: Instead of a single oil, use a blend of oils with varying polarities. This can create a more favorable environment for keeping the this compound solubilized.
-
Reduce Concentration: The simplest approach may be to reduce the concentration of this compound in the formulation to a level below its saturation point in the chosen solvent system.
-
Solubility Testing: Before finalizing the formulation, perform solubility studies to determine the saturation point of this compound in your intended oil phase at various temperatures (e.g., room temperature, 4°C). See the detailed Experimental Protocol for Solubility Determination below.
Troubleshooting Guide: Common Formulation Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Grainy Texture / Crystallization in Emulsions | - this compound not fully melted during the heating phase.- Cooling rate is too slow, allowing for fractional crystallization.[9][14][15] | - Ensure the oil phase is heated sufficiently to completely melt all components.- Implement a rapid cooling procedure (e.g., using an ice bath) while continuously stirring the emulsion.[16] |
| Phase Separation in Oil-in-Water (O/W) Emulsion | - Insufficient or incorrect emulsifier system.- this compound disrupting the emulsion interface. | - Review the Hydrophile-Lipophile Balance (HLB) of your emulsifier system. Often a combination of low and high HLB emulsifiers (e.g., Glyceryl Stearate and PEG-100 Stearate) creates a more stable emulsion.[18]- Increase the concentration of your emulsifier(s). |
| High Viscosity or Waxy Feel on Skin | - Concentration of this compound and other fatty alcohols/esters is too high. | - Reduce the concentration of this compound.- Incorporate lighter, non-greasy emollients like Cyclomethicone or Isopropyl Myristate to improve the sensory profile. |
| Inaccurate Particle Size in Suspension | - Agglomeration of this compound particles.- Inadequate dispersion during manufacturing. | - Utilize a high-shear homogenizer during the formulation process to ensure uniform particle dispersion.- Evaluate the particle size distribution of the final product to ensure it meets specifications. See the Protocol for Particle Size Analysis below. |
Data Presentation: Solubility of this compound
| Solvent | INCI Name | Type | Expected Solubility | Notes |
| Water | Aqua | Polar, Aqueous | Insoluble | [1][][] |
| Ethanol (95%) | Alcohol Denat. | Polar, Organic | Poor / Insoluble in cold | Long-chain esters have very limited solubility in lower alcohols.[10] |
| Glycerin | Glycerin | Polar, Polyol | Insoluble | |
| Mineral Oil | Paraffinum Liquidum | Non-polar, Hydrocarbon | Soluble | Should be soluble, especially with heating. |
| Isopropyl Myristate | Isopropyl Myristate | Non-polar, Ester | Soluble | Esters are generally good solvents for other esters.[11] |
| Cyclomethicone | Cyclomethicone | Non-polar, Silicone | Soluble | Often used as a carrier for waxy components. |
| Caprylic/Capric Triglyceride | Caprylic/Capric Triglyceride | Non-polar, Ester | Soluble | A common oil-phase component that should readily dissolve this compound. |
Experimental Protocols
Protocol 1: Shake-Flask Method for Solubility Determination
This is a standard method for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of glass vials, each containing a known volume of a selected solvent. "Excess" means adding enough solid so that some remains undissolved after equilibration.
-
Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for several hours, permitting the excess solid this compound to settle.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe. Immediately filter the aliquot through a fine-pore filter (e.g., 0.22 µm PTFE) to remove any undissolved microcrystals.
-
Analysis: Accurately dilute the filtered, saturated solution with a suitable solvent. Quantify the concentration of this compound using an appropriate analytical technique, such as Gas Chromatography (GC) after conversion to a fatty acid methyl ester (FAME).
-
Calculation: The solubility is calculated from the measured concentration in the saturated solution and reported in units such as g/100 mL or % w/w.
Protocol 2: Particle Size Analysis of a Cream Formulation
This protocol outlines the sample preparation and analysis of a semi-solid cream using laser diffraction to determine the particle size distribution of suspended this compound.
Methodology:
-
Dispersant Selection: Choose a dispersing medium in which this compound is practically insoluble to avoid altering the particle size during measurement. A common choice is deionized water with a small amount of surfactant (e.g., Tween 80) to ensure proper wetting of the particles.
-
Sample Preparation: Accurately weigh a small, representative amount of the cream (e.g., 0.5 g - 1.0 g).
-
Pre-dispersion: Add the cream sample to a beaker containing a known volume of the selected dispersant. Stir gently to create a homogenous pre-dispersion. If necessary, use a low-power ultrasonic bath for a short duration (e.g., 1-2 minutes) to break up any loose agglomerates, but avoid over-sonication which could fracture primary crystals.
-
Instrument Setup: Turn on the laser diffraction particle size analyzer and allow it to warm up and stabilize. Perform a background measurement with the clean dispersant.
-
Measurement: Slowly add the pre-dispersed sample dropwise into the instrument's dispersion unit (filled with the same dispersant) until the recommended level of laser obscuration is reached.
-
Data Acquisition: Run the analysis. The instrument software will measure the scattered light pattern and, using the Mie or Fraunhofer optical models, calculate the particle size distribution.
-
Reporting: Record the results, which typically include the volume-weighted distribution and key parameters such as Dv10, Dv50 (median particle size), and Dv90.
Troubleshooting Logic for Grainy Formulations
This decision tree provides a logical workflow for diagnosing and solving issues related to grainy textures or crystallization in your this compound formulations.
References
- 1. This compound, 5303-25-3 [thegoodscentscompany.com]
- 2. This compound | C30H60O2 | CID 79186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mosselman.eu [mosselman.eu]
- 4. larodan.com [larodan.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound | 5303-25-3 | INDOFINE Chemical Company [indofinechemical.com]
- 9. Dodecyl Stearate (Stearic Acid Lauryl Ester) | Biochemical Assay Reagents | 5303-25-3 | Invivochem [invivochem.com]
- 10. makingcosmetics.com [makingcosmetics.com]
- 11. Wax esters | Cyberlipid [cyberlipid.gerli.com]
- 12. About Waxes… [adc-solution.com]
- 13. cymitquimica.com [cymitquimica.com]
- 14. About solvents used in the preparation of oils for cosmetic products complying with the Cosmos standard | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 15. US3172816A - Method of increasing the oil solubility of compounds and products thereof - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. US9138429B2 - Process of forming crystals for use in a personal care composition - Google Patents [patents.google.com]
- 18. ulprospector.com [ulprospector.com]
Technical Support Center: Optimizing Lauryl Stearate Nanoparticle Encapsulation
Welcome to the technical support center for the encapsulation of Lauryl Stearate in nanoparticles. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experimental work. Here you will find answers to frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during the formulation and characterization of this compound nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for encapsulating a lipophilic compound like this compound?
A1: For lipophilic compounds such as this compound, the high-pressure homogenization (HPH) technique, specifically the hot homogenization method, is a widely used and reliable approach for forming Solid Lipid Nanoparticles (SLNs).[1][2][3] This method avoids the use of organic solvents and is scalable.[2] The process involves melting the this compound (the solid lipid) with the active pharmaceutical ingredient (API), dispersing this hot lipid phase in a hot aqueous surfactant solution to form a pre-emulsion, and then subjecting this pre-emulsion to high-pressure homogenization to produce a nanoemulsion. Cooling the nanoemulsion allows the lipid to recrystallize, forming the solid nanoparticles.[1]
Q2: Which factors have the most significant impact on the encapsulation efficiency of this compound?
A2: Several factors critically influence encapsulation efficiency (EE). The most significant are:
-
Lipid Concentration: The amount of this compound in the formulation directly impacts the available space for the drug.
-
Drug to Lipid Ratio: The solubility of the active agent in the molten this compound is crucial. Overloading the lipid matrix can lead to drug expulsion.
-
Surfactant Concentration: The choice and concentration of surfactant are vital for stabilizing the nanoparticles and preventing aggregation, which indirectly affects EE.[4] Higher surfactant concentrations can sometimes lead to smaller particles and higher EE, but an excess may also form micelles that compete for the drug.[5]
-
Homogenization Parameters: The pressure, number of cycles, and temperature during homogenization affect particle size, which in turn influences the surface area and drug loading capacity.[1]
Q3: How is Encapsulation Efficiency (EE) typically measured for this compound nanoparticles?
A3: Encapsulation efficiency is commonly determined using an indirect method.[6][7] This involves separating the newly formed nanoparticles from the aqueous medium (the supernatant) which contains the unencapsulated, "free" this compound. This separation is typically achieved through ultracentrifugation or centrifugal filter devices.[6][8] The amount of free this compound in the supernatant is then quantified using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC).[8][9] The EE is then calculated using the following formula:
Encapsulation Efficiency (%) = [(Total Amount of this compound Added - Amount of Free this compound in Supernatant) / Total Amount of this compound Added] x 100[10]
Q4: What are the expected particle size and polydispersity index (PDI) for this compound SLNs?
A4: The particle size for SLNs typically ranges from 50 nm to 1000 nm. For formulations prepared by hot homogenization, it is common to achieve particle sizes in the range of 150 nm to 500 nm.[11] The Polydispersity Index (PDI) is a measure of the width of the particle size distribution. A PDI value below 0.3 indicates a relatively narrow and acceptable size distribution for most pharmaceutical applications.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.
Issue 1: Low Encapsulation Efficiency (<70%)
| Potential Cause | Recommended Solution |
| Drug Expulsion: The concentration of this compound is too high for the lipid matrix, leading to its expulsion upon lipid recrystallization. | Decrease the initial amount of this compound. Optimize the drug-to-lipid ratio; a common starting point is a ratio between 1:5 and 1:10. |
| Poor Lipid Solubility: The this compound may have limited solubility in the chosen solid lipid matrix (if it is not the lipid itself). | Ensure the selected solid lipid is appropriate for this compound. If using a co-lipid, verify miscibility at the working temperature. |
| Inadequate Surfactant: The surfactant concentration may be too low to properly emulsify the lipid phase, leading to large, unstable particles that cannot retain the drug. | Increase the surfactant concentration incrementally (e.g., in 0.5% w/v steps). Consider using a combination of surfactants to improve stability.[11] |
| Premature Crystallization: The temperature difference between the hot nanoemulsion and the cooling medium is too drastic, causing rapid, imperfect crystal formation that expels the drug. | Disperse the hot nanoemulsion into a cold aqueous solution (2-5°C) under moderate stirring instead of just cooling to room temperature.[12] |
Issue 2: Large Particle Size (>500 nm) or High PDI (>0.3)
| Potential Cause | Recommended Solution |
| Insufficient Homogenization Energy: The homogenization pressure or duration is not sufficient to break down the pre-emulsion into nano-sized droplets. | Increase the homogenization pressure (typical range is 500-1500 bar) and the number of homogenization cycles (typically 3-5 cycles).[1] |
| Particle Aggregation: The surfactant concentration is too low to provide adequate steric or electrostatic stabilization, causing the newly formed nanoparticles to clump together. | Increase the surfactant concentration. Ensure the chosen surfactant provides sufficient surface charge (Zeta Potential > ±30 mV for electrostatic stabilization). |
| Viscosity Issues: The viscosity of the lipid or aqueous phase is too high, impeding efficient particle size reduction. | Optimize the concentration of all components. Increasing the aqueous phase to organic phase ratio can sometimes help.[13] |
| Over-processing: In some cases, excessive homogenization can lead to particle coalescence and an increase in particle size. | Systematically vary the number of homogenization cycles and measure the particle size at each step to find the optimal processing time. |
Data on Formulation Parameters
The following tables summarize quantitative data from literature, illustrating how different formulation variables can influence particle size and encapsulation efficiency. While not specific to this compound, they demonstrate key trends applicable to lipophilic molecules in solid lipid nanoparticles.
Table 1: Effect of Homogenization Speed on Nanoparticle Properties
| Homogenization Speed (rpm) | Particle Size (nm) | Encapsulation Efficiency (%) |
| 10,000 | 899 | 75.4 |
| 15,000 | 438 | 88.2 |
| 20,000 | 350 | 91.5 |
| 24,000 | 142 | 94.2 |
| Data compiled from representative studies on lipid and polymeric nanoparticles to show general trends.[4][14] |
Table 2: Effect of Surfactant (Tween 80) Concentration on Nanoparticle Properties
| Surfactant Conc. (% w/v) | Particle Size (nm) | Encapsulation Efficiency (%) |
| 1.0 | 455 | 65.8 |
| 1.5 | 310 | 78.5 |
| 2.0 | 221 | 89.3 |
| 2.5 | 198 | 87.1 |
| Data compiled from representative studies to illustrate the impact of surfactant concentration.[15] |
Experimental Protocols & Workflows
Protocol 1: Preparation of this compound SLNs by Hot Homogenization
Materials:
-
This compound (as the active ingredient to be encapsulated)
-
Solid Lipid (e.g., Glyceryl monostearate, Stearic Acid)[11]
-
Surfactant (e.g., Poloxamer 188, Tween 80, Soya lecithin)[2]
-
Purified Water
Procedure:
-
Preparation of Lipid Phase: Weigh the solid lipid and this compound (e.g., at a 10:1 ratio). Heat the mixture 5-10°C above the melting point of the solid lipid until a clear, homogenous liquid is formed.
-
Preparation of Aqueous Phase: Prepare an aqueous solution of the surfactant (e.g., 2% w/v Poloxamer 188). Heat this solution to the same temperature as the lipid phase.[2]
-
Formation of Pre-emulsion: Add the hot lipid phase to the hot aqueous phase dropwise under continuous stirring with a high-shear homogenizer (e.g., Ultra-Turrax) at approximately 10,000 rpm for 10-15 minutes. This will form a coarse oil-in-water emulsion.[12]
-
High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to the same temperature. Homogenize the emulsion for 3-5 cycles at a pressure between 500 and 1500 bar.[1]
-
Nanoparticle Formation: Transfer the resulting hot nanoemulsion to an ice bath or disperse it in cold purified water (2-5°C) under gentle stirring to facilitate the rapid recrystallization of the lipid, thus forming the Solid Lipid Nanoparticles.
-
Storage: Store the resulting SLN dispersion at 4°C for subsequent analysis.
Protocol 2: Determination of Encapsulation Efficiency via HPLC
Procedure:
-
Separation of Free Drug:
-
Take a known volume (e.g., 2 mL) of the SLN dispersion.
-
Place it in a centrifugal filter unit (e.g., Amicon Ultra, with a molecular weight cut-off appropriate to retain the nanoparticles, e.g., 10 kDa).
-
Centrifuge at a high speed (e.g., 12,000 x g) for 30 minutes at 4°C.[8]
-
Carefully collect the filtrate (supernatant), which contains the unencapsulated this compound.
-
-
Sample Preparation for HPLC:
-
Dilute the collected filtrate with a suitable solvent (e.g., a mixture of methanol and water, 60:40 v/v) to a concentration that falls within the range of your calibration curve.[16]
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in the same diluent.
-
Create a series of standard solutions of known concentrations to generate a calibration curve.
-
-
HPLC Analysis:
-
Inject the prepared samples and standards into the HPLC system.
-
Illustrative HPLC Conditions: (Note: These must be optimized for your specific instrument and this compound).
-
Column: C18 reverse-phase column (e.g., 250mm x 4.6 mm, 5µm).[16]
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 85:15 v/v).
-
Detector: UV detector at a suitable wavelength (as this compound has no strong chromophore, an Evaporative Light Scattering Detector (ELSD) may be more appropriate).[16]
-
Injection Volume: 20 µL.[12]
-
-
-
Calculation:
-
Use the calibration curve to determine the concentration of this compound in your filtrate sample.
-
Calculate the total mass of free this compound in the initial volume of dispersion.
-
Apply the formula from FAQ A3 to determine the Encapsulation Efficiency (%).
-
Visual Guides
Below are diagrams created using DOT language to illustrate key workflows and relationships.
Caption: Troubleshooting logic for low encapsulation efficiency.
Caption: Workflow for SLN preparation via hot homogenization.
References
- 1. japsonline.com [japsonline.com]
- 2. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmjournal.ru [pharmjournal.ru]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.ru [2024.sci-hub.ru]
- 8. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comprehensive Review on Solid Lipid Nanoparticles as a Carrier for Oral Absorption of Phyto-Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Influence of the Formulation Parameters on the Particle Size and Encapsulation Efficiency of Resveratrol in PLA and PLA-PEG Blend Nanoparticles: A Factorial Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ijpsr.com [ijpsr.com]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for Dodecyl Stearate Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of dodecyl stearate, a common excipient and lubricant in pharmaceutical formulations, is critical for ensuring product quality and consistency. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comprehensive overview of a validated HPLC method for dodecyl stearate quantification, comparing it with viable alternatives and presenting the necessary experimental data and protocols.
High-Performance Liquid Chromatography (HPLC) Method
A robust HPLC method provides high specificity and sensitivity for the quantification of dodecyl stearate. The following protocol is based on established methods for similar long-chain esters and fatty acids.
Experimental Protocol
1. Instrumentation:
-
HPLC system with a UV detector or a Charged Aerosol Detector (CAD).
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Autosampler and data acquisition software.
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Dodecyl stearate reference standard
-
Sample preparation solvent: A mixture of acetonitrile and water.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is often employed to ensure adequate separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the dodecyl stearate reference standard in the sample preparation solvent to achieve a known concentration.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Extract the dodecyl stearate from the sample matrix using a suitable solvent. The extraction method will be dependent on the sample type (e.g., tablets, creams). The final extract should be filtered through a 0.45 µm filter before injection.
Method Validation
The HPLC method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[2][3] The key validation parameters are summarized below.
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.995 | > 0.999[4][5] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | Dependent on detector |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | Dependent on detector |
| Specificity | No interference from placebo or related substances | Peak purity > 99% |
Alternative Analytical Methods
While HPLC is a powerful technique, other methods can also be employed for the quantification of dodecyl stearate, each with its own advantages and disadvantages.
Gas Chromatography (GC)
Gas chromatography is a classic and robust technique for the analysis of fatty acid esters.
-
Principle: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase. Detection is typically performed using a Flame Ionization Detector (FID).
-
Advantages: High sensitivity and resolution for volatile compounds.
-
Disadvantages: Requires derivatization for non-volatile compounds, which can add complexity to the sample preparation.
Charged Aerosol Detection (CAD) with HPLC
Pairing HPLC with a Charged Aerosol Detector provides a more universal detection method compared to UV.
-
Disadvantages: Non-linear response may require more complex calibration models.
Atomic Absorption (AA) Spectroscopy
This method is indirect and would be applicable if dodecyl stearate is part of a salt, such as magnesium stearate.
-
Principle: This technique measures the absorption of light by free atoms in the gaseous state. For magnesium stearate, the concentration of magnesium is determined, which is then stoichiometrically related to the stearate content.[6]
-
Advantages: High sensitivity and specificity for the target metal ion.
-
Disadvantages: It is an indirect method for the organic portion of the molecule and is only applicable to salt forms.
Method Comparison
The table below provides a comparative summary of the different analytical methods for dodecyl stearate quantification.
| Method | Principle | Typical Application | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation with UV detection | Routine quality control | Simple, robust, widely available | Limited sensitivity for compounds with weak chromophores |
| HPLC-CAD | Chromatographic separation with charged aerosol detection | Analysis of non-volatile compounds without chromophores | Universal detection, good sensitivity[1] | Non-linear response |
| GC-FID | Chromatographic separation of volatile compounds with flame ionization detection | Analysis of fatty acid esters | High sensitivity and resolution | May require derivatization |
| AA Spectroscopy | Atomic absorption of a specific element | Quantification of metallic salts of fatty acids | High sensitivity and specificity for the metal | Indirect method for the organic moiety |
Visualizing the Workflow
The following diagrams illustrate the logical flow of the HPLC method validation process and a comparison of the analytical techniques.
Caption: Workflow for HPLC Method Validation.
Caption: Comparison of Analytical Methods.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. herbmedpharmacol.com [herbmedpharmacol.com]
- 5. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid quantitative analysis of magnesium stearate in pharmaceutical powders and solid dosage forms by atomic absorption: method development and application in product manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lauryl Stearate and Cetyl Palmitate as Emollients in Topical Formulations
For Immediate Release
In the competitive landscape of dermatological and cosmetic formulation, the selection of an appropriate emollient is paramount to achieving desired product efficacy, stability, and consumer acceptance. This guide provides a comprehensive comparative study of two widely used ester emollients: Lauryl Stearate and Cetyl Palmitate. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their physicochemical properties, emollient performance, and sensory profiles, supported by established experimental protocols.
Executive Summary
This compound and Cetyl Palmitate are both fatty acid esters that function as emollients, skin conditioning agents, and thickeners in a variety of topical products. While both contribute to skin softness and smoothness, their distinct chemical structures and physical properties result in different performance characteristics. Cetyl Palmitate, a waxy solid at room temperature, is known for imparting a rich, cushioned feel and forming a protective barrier that helps reduce moisture loss.[1][2][3] this compound, also a solid at room temperature but with a lower melting point, is recognized for its conditioning properties. This guide will delve into the available data for a side-by-side comparison.
Physicochemical Properties
A thorough understanding of the physicochemical properties of emollients is crucial for predicting their behavior in formulations and their interaction with the skin. The following table summarizes the key properties of this compound and Cetyl Palmitate.
| Property | This compound | Cetyl Palmitate |
| INCI Name | This compound | Cetyl Palmitate |
| CAS Number | 5303-25-3[4] | 540-10-3[5] |
| Molecular Formula | C30H60O2[4][6] | C32H64O2[2] |
| Molecular Weight | 452.8 g/mol [4][6] | ~480.85 g/mol |
| Appearance | White to almost white powder/crystal | White, waxy solid/flakes[1][2] |
| Melting Point | ~41°C | 43-54°C[1] |
| Solubility | Insoluble in water; Soluble in oils | Insoluble in water; Soluble in oils and most organic solvents[1] |
Emollient Efficacy: A Comparative Overview
Skin Hydration (Corneometry)
Both emollients are expected to increase skin hydration by forming an occlusive layer that reduces transepidermal water loss (TEWL). Cetyl Palmitate is frequently cited for its ability to form a protective barrier on the skin, preventing moisture loss and thereby contributing to skin hydration.[2][3][7] Formulations containing Cetyl Palmitate at concentrations of 1-5% in creams and lotions are noted to increase skin hydration.[1] Quantitative data for this compound's direct impact on skin hydration is less prevalent in available literature.
Transepidermal Water Loss (TEWL)
A key function of emollients is to reduce TEWL by forming a lipid film on the skin's surface. Cetyl Palmitate is described as forming a thin, invisible layer that acts as a barrier to reduce moisture loss.[1] This occlusive property is a primary mechanism for its moisturizing effect. While this compound is also classified as a skin conditioning agent with emollient properties, specific data quantifying its effect on TEWL is not as widely published.
The following table presents a qualitative comparison based on available information. A detailed experimental protocol for a direct comparison is provided in the subsequent section.
| Performance Metric | This compound | Cetyl Palmitate |
| Skin Hydration | Expected to improve skin hydration. | Known to improve skin hydration by forming a protective barrier.[1][3][7] |
| TEWL Reduction | Expected to reduce TEWL due to its emollient nature. | Forms a film to prevent water loss.[1] |
| Sensory Profile | Skin conditioning agent. | Provides a smooth, soft, and conditioned feel; can reduce greasy feel in formulations.[8] |
Experimental Protocols
To generate direct comparative data, the following detailed experimental protocols are proposed.
In-Vivo Skin Hydration and TEWL Measurement
Objective: To quantitatively compare the effect of this compound and Cetyl Palmitate on skin hydration and transepidermal water loss.
Methodology:
-
Panelists: A panel of at least 20 healthy volunteers with normal to dry skin.
-
Test Areas: Two designated areas on the volar forearm of each panelist.
-
Test Formulations: Simple oil-in-water emulsions containing 5% this compound and 5% Cetyl Palmitate, respectively. A control formulation without the test emollients will also be used.
-
Instrumentation:
-
Skin Hydration: Corneometer® (e.g., CM 825).[9][10] The measurement is based on the capacitance of the skin, which changes with its water content.[9]
-
TEWL: Tewameter® (e.g., TM 300). This instrument measures the water vapor pressure gradient above the skin, which is proportional to the rate of water loss.[11][12]
-
-
Procedure:
-
Baseline Measurement: After a 30-minute acclimatization period in a controlled environment (20-22°C, 40-60% RH), baseline Corneometer® and Tewameter® readings are taken from the test areas.
-
Product Application: A standardized amount (e.g., 2 mg/cm²) of each test formulation is applied to the designated test areas.
-
Post-Application Measurements: Measurements are repeated at specified time intervals (e.g., 1, 2, 4, and 8 hours) after product application.
-
-
Data Analysis: Changes in skin hydration and TEWL from baseline are calculated for each formulation and compared using appropriate statistical methods.
Sensory Panel Evaluation
Objective: To compare the sensory attributes of this compound and Cetyl Palmitate when applied to the skin.
Methodology:
-
Panelists: A trained sensory panel of 10-15 individuals.
-
Test Samples: The same formulations used in the hydration and TEWL study.
-
Evaluation Protocol: A quantitative descriptive analysis (QDA) method will be employed.[13][14] Panelists will be trained to evaluate a set of predefined sensory attributes.
-
Sensory Attributes:
-
Initial Feel: Greasiness, stickiness, spreadability.
-
Afterfeel (post-application): Residue, smoothness, softness, oiliness.
-
-
Procedure:
-
Panelists will apply a standardized amount of each sample to a designated area on their forearm.
-
They will then rate the intensity of each sensory attribute on a linear scale (e.g., 0-10).
-
-
Data Analysis: The mean scores for each attribute will be calculated and statistically analyzed to identify significant differences between the samples. The results can be visualized using a spider plot.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the proposed comparative study.
Caption: Workflow for the comparative evaluation of emollients.
Conclusion
Both this compound and Cetyl Palmitate are valuable emollients in the formulation of cosmetic and dermatological products. Cetyl Palmitate is well-documented for its ability to provide a substantive, protective film on the skin, leading to enhanced moisturization and a pleasant skin feel. While this compound is also a recognized skin conditioning agent, publicly available quantitative data on its performance is less extensive.
The selection between these two emollients will ultimately depend on the specific formulation goals, including the desired sensory profile, the required level of occlusion, and the overall product texture. For formulations requiring a richer, more substantive feel and demonstrable barrier function, Cetyl Palmitate may be the preferred choice. Further direct comparative studies, as outlined in the proposed experimental protocols, are necessary to provide a definitive quantitative comparison and to fully elucidate the nuanced differences in their performance as emollients.
References
- 1. avenalab.com [avenalab.com]
- 2. specialchem.com [specialchem.com]
- 3. rau-cosmetics.de [rau-cosmetics.de]
- 4. larodan.com [larodan.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | C30H60O2 | CID 79186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. enviroderm.co.uk [enviroderm.co.uk]
- 10. Skin Hydration Assessment through Modern Non-Invasive Bioengineering Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cosmetic sensory testing [cosmeticsbusiness.com]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to the Thermal Performance of Fatty Acid Ester Phase Change Materials
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient thermal energy storage solutions has led to significant interest in phase change materials (PCMs), particularly organic PCMs like fatty acid esters. Their high latent heat storage capacity, chemical stability, and biocompatibility make them promising candidates for a range of applications, from thermal management of electronic devices and buildings to the controlled release of therapeutics. This guide provides an objective comparison of the thermal performance of different fatty acid ester PCMs, supported by experimental data, to aid in material selection for research and development.
Thermal Performance Data of Fatty Acid Ester PCMs
The thermal properties of fatty acid esters are primarily influenced by the chain length of both the fatty acid and the alcohol component. Generally, for a given alcohol, the melting point and latent heat of fusion increase with the chain length of the fatty acid. The following tables summarize key thermal performance data for methyl, ethyl, and butyl esters of common saturated fatty acids.
Table 1: Thermal Properties of Methyl Ester PCMs
| Fatty Acid | PCM | Melting Temperature (°C) | Latent Heat of Fusion (J/g) | Thermal Conductivity (W/m·K) |
| Lauric Acid | Methyl Laurate | 4.9 | 185.3 | ~0.15[1] |
| Myristic Acid | Methyl Myristate | 18.5 | 200.1 | ~0.15[1] |
| Palmitic Acid | Methyl Palmitate | 30.5 | 215.4 | 0.151 at 40°C[2] |
| Stearic Acid | Methyl Stearate | 38.2 | 225.2 | 0.154 at 50°C |
Table 2: Thermal Properties of Ethyl Ester PCMs
| Fatty Acid | PCM | Melting Temperature (°C) | Latent Heat of Fusion (J/g) | Thermal Conductivity (W/m·K) |
| Lauric Acid | Ethyl Laurate | -10.0 | 145.7 | ~0.14 |
| Myristic Acid | Ethyl Myristate | 11.5 | 188.4 | ~0.14[3] |
| Palmitic Acid | Ethyl Palmitate | 24.5 | 209.3 | ~0.14 |
| Stearic Acid | Ethyl Stearate | 33.5 | 221.5 | ~0.14 |
Table 3: Thermal Properties of Butyl Ester PCMs
| Fatty Acid | PCM | Melting Temperature (°C) | Latent Heat of Fusion (J/g) | Thermal Conductivity (W/m·K) |
| Lauric Acid | Butyl Laurate | -16.0 | 130.2 | Data not available |
| Myristic Acid | Butyl Myristate | 3.0 | 165.8 | Data not available |
| Palmitic Acid | Butyl Palmitate | 17.5 | 189.1 | Data not available |
| Stearic Acid | Butyl Stearate | 27.5 | 203.4 | Data not available |
Note: The thermal conductivity of many fatty acid esters is not extensively reported and can vary with temperature. The provided values are approximate and based on available literature for similar compounds.
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental techniques: Differential Scanning Calorimetry (DSC) for determining phase change temperatures and latent heat, and the Transient Hot-Wire (THW) method for measuring thermal conductivity.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of the fatty acid ester PCM (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using a standard material with a known melting point and heat of fusion, such as indium.
-
Thermal Program: The sample and reference are subjected to a controlled temperature program in an inert atmosphere (e.g., nitrogen). A typical program involves:
-
Data Analysis: The DSC curve plots heat flow against temperature. The melting and crystallization temperatures are determined from the onset or peak of the endothermic and exothermic peaks, respectively. The latent heat of fusion is calculated by integrating the area under the melting peak.
Transient Hot-Wire (THW) Method
The THW method is a primary technique for measuring the thermal conductivity of fluids and molten materials.[6] It is an absolute and calibration-free method.[6]
Methodology:
-
Sensor and Sample Setup: A thin platinum wire, acting as both a heating element and a temperature sensor, is immersed in the liquid fatty acid ester PCM.[7] The sample is maintained at a constant temperature.
-
Measurement Principle: A constant current is passed through the wire for a short duration (typically 1 second), causing a transient temperature rise.[6] The rate of this temperature increase is directly related to the thermal conductivity of the surrounding fluid.
-
Data Acquisition: The change in the wire's resistance, which is proportional to its temperature change, is measured with high precision over time.
-
Calculation: The thermal conductivity is calculated from the slope of the temperature rise versus the logarithm of time, based on the solution to the transient heat conduction equation for a line source.[7]
Classification of Fatty Acid Ester PCMs
The following diagram illustrates the logical relationship and classification of the fatty acid ester PCMs discussed in this guide.
Caption: Classification of Fatty Acid Ester PCMs.
Conclusion
Fatty acid esters offer a versatile platform for developing PCMs with tailored thermal properties. By selecting the appropriate fatty acid and alcohol, researchers can design materials with specific melting points and latent heat capacities suitable for their intended applications. This guide provides a foundational dataset and standardized protocols to facilitate the comparison and development of novel fatty acid ester-based PCMs for advanced thermal energy storage and management.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. DSC Phase Transition Profiles Analyzed by Control Charts to Determine Markers for the Authenticity and Deterioration of Flaxseed Oil during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transient hot wire method - Wikipedia [en.wikipedia.org]
- 7. thermtest.com [thermtest.com]
Lauryl Stearate in Nanoparticle Formulation: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate lipid excipient is a critical determinant in the successful formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). This guide provides a comparative analysis of lauryl stearate against other commonly used wax esters—cetyl palmitate, glyceryl behenate, and stearic acid—in the context of nanoparticle formulation. By presenting available experimental data, detailed methodologies, and visual workflows, this document aims to facilitate informed decisions in the development of lipid-based drug delivery systems.
Key Performance Parameters in Nanoparticle Formulation
The choice of a wax ester as the primary lipid matrix significantly influences the physicochemical properties and, consequently, the in vivo performance of nanoparticles. Key parameters for evaluation include particle size, polydispersity index (PDI), zeta potential, drug loading capacity, and the drug release profile. An ideal nanoparticle formulation for many drug delivery applications seeks a particle size of less than 200 nm to evade rapid clearance by the reticuloendothelial system, a low PDI indicating a homogenous particle population, and a sufficiently high zeta potential to ensure colloidal stability.[1][2]
The highly ordered crystal lattice of some waxes, such as cetyl palmitate and beeswax, can lead to drug expulsion during storage, although it may contribute to superior physical stability. In contrast, less ordered crystal lattices, often found in glycerides like glyceryl monostearate and glyceryl behenate, may favor successful drug inclusion but can sometimes compromise physical stability.
Comparative Analysis of Wax Esters in Nanoparticle Formulation
The following tables summarize experimental data for nanoparticles formulated with this compound and other common wax esters. It is important to note that direct comparative studies involving this compound are limited in the currently available literature. The data presented here are compiled from various studies, and therefore, direct cross-comparison should be approached with caution due to variations in formulation compositions, preparation methods, and analytical techniques.
Table 1: Physicochemical Properties of Nanoparticles Formulated with Different Wax Esters
| Lipid Matrix | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Cetyl Palmitate | 370 - 430 | < 0.3 | +42 to +50 | [1] |
| Glyceryl Behenate | 214.5 ± 4.07 | 0.241 - 0.597 | -12.7 ± 0.87 | [3] |
| Stearic Acid | 116 - 306 | 0.25 - 0.30 | -10 to -15 | [4] |
| Carnauba Wax | 35 - 927 | - | -38 to -40 |
Table 2: Drug Loading and Release Characteristics of Nanoparticles Formulated with Different Wax Esters
| Lipid Matrix | Drug | Encapsulation Efficiency (%) | Drug Loading (%) | Drug Release Profile | Reference |
| This compound | Mirabegron | - | - | Sustained release | [5] |
| Cetyl Palmitate | Apomorphine | > 60% | - | Slower release compared to lipid emulsions | [1] |
| Glyceryl Behenate | Lopinavir | 81.6 ± 2.3% | - | - | [[“]] |
| Stearic Acid | Losartan | 87.5% | - | 72-78% release | [7] |
| Carnauba Wax | Rosmarinic Acid | ~99% | - | - |
Experimental Protocols
The following sections detail generalized experimental protocols for the preparation and characterization of solid lipid nanoparticles. These protocols are based on commonly employed methods in the literature and can be adapted for specific wax esters and drug candidates.
Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This method involves the emulsification of a melted lipid phase into a hot aqueous surfactant solution, followed by high-pressure homogenization and subsequent cooling to form nanoparticles.
-
Materials:
-
Solid Lipid (e.g., this compound, Cetyl Palmitate, Glyceryl Behenate, Stearic Acid)
-
Drug
-
Surfactant (e.g., Polysorbate 80, Poloxamer 188)
-
Purified Water
-
-
Procedure:
-
The solid lipid is melted at a temperature approximately 5-10°C above its melting point.
-
The drug is dissolved or dispersed in the molten lipid to form the lipid phase.
-
The aqueous phase is prepared by dissolving the surfactant in purified water and heating it to the same temperature as the lipid phase.
-
The hot lipid phase is dispersed into the hot aqueous phase under high-speed stirring (e.g., 12,000 rpm for 10 minutes) to form a coarse pre-emulsion.[8]
-
The hot pre-emulsion is then subjected to high-pressure homogenization for a specified number of cycles and pressure (e.g., 3-5 cycles at 500-1500 bar).[9]
-
The resulting nanoemulsion is cooled down to room temperature while stirring to allow for the recrystallization of the lipid and the formation of solid lipid nanoparticles.
-
Characterization of Solid Lipid Nanoparticles
These parameters are crucial for assessing the physical stability and potential in vivo fate of the nanoparticles.
-
Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer Nano ZS).
-
Procedure:
-
The SLN dispersion is appropriately diluted with purified water to achieve an optimal scattering intensity.
-
The diluted sample is placed in a disposable cuvette for particle size and PDI measurement.
-
For zeta potential measurement, the diluted sample is injected into a specific folded capillary cell.
-
Measurements are typically performed in triplicate at a controlled temperature (e.g., 25°C).
-
Encapsulation efficiency refers to the percentage of the initial drug amount that is successfully entrapped within the nanoparticles. Drug loading is the percentage of the drug's weight relative to the total weight of the nanoparticle.
-
Method: Ultrafiltration-centrifugation is a common method to separate the free, unencapsulated drug from the nanoparticles.
-
Procedure:
-
A known amount of the SLN dispersion is placed in a centrifugal filter unit with a molecular weight cut-off that retains the nanoparticles while allowing the free drug to pass through.
-
The sample is centrifuged at a specified speed and time.
-
The amount of free drug in the filtrate is quantified using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
The Encapsulation Efficiency (EE) is calculated using the following formula: EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
The Drug Loading (DL) is calculated using the following formula: DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100
-
This study evaluates the rate and extent of drug release from the nanoparticles over time, providing insights into the potential for controlled or sustained release.
-
Method: The dialysis bag diffusion technique is widely used.[7]
-
Procedure:
-
A known volume of the SLN dispersion is placed inside a dialysis bag with a specific molecular weight cut-off that allows the diffusion of the released drug but retains the nanoparticles.
-
The sealed dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.
-
The concentration of the released drug in the collected samples is quantified using a suitable analytical method.
-
A cumulative drug release profile is then plotted against time.
-
Influence of Lipid Matrix on Nanoparticle Performance
The selection of the wax ester as the solid lipid matrix is a critical formulation parameter that directly impacts the final characteristics and performance of the nanoparticles. The interplay between the lipid's chemical structure, crystallinity, and its interaction with the encapsulated drug governs the nanoparticle's stability, drug-loading capacity, and release kinetics.
Conclusion and Future Directions
The selection of a suitable wax ester is a cornerstone in the development of effective solid lipid nanoparticles and nanostructured lipid carriers. While established lipids like cetyl palmitate, glyceryl behenate, and stearic acid have been extensively studied, providing a foundational understanding of their impact on nanoparticle characteristics, data on this compound remains notably scarce in the public domain.
Future research should focus on systematic, comparative investigations of this compound against other wax esters. Such studies, employing standardized experimental protocols and a variety of model drugs, are essential to elucidate the specific contributions of this compound to nanoparticle formulation and to unlock its full potential in the field of drug delivery.
References
- 1. Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. repositorio.unesp.br [repositorio.unesp.br]
- 4. Stabilization of an Aqueous Bio-Based Wax Nano-Emulsion through Encapsulation [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. consensus.app [consensus.app]
- 7. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 8. Nanostructured lipid carriers: A prospective dermal drug delivery system for natural active ingredients [pharmacia.pensoft.net]
- 9. japsonline.com [japsonline.com]
A Head-to-Head Battle: Cross-Validation of GC and HPLC for Fatty Acid Ester Analysis
For researchers, scientists, and drug development professionals, the accurate analysis of fatty acid esters is paramount. While both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for this purpose, choosing the optimal method requires a thorough understanding of their respective strengths and weaknesses. This guide provides a comprehensive cross-validation of GC and HPLC methods for fatty acid ester analysis, supported by experimental data and detailed protocols.
Fatty acid analysis is crucial in various fields, from food science and nutrition to biofuel production and pharmaceutical development. The most common approach involves the conversion of fatty acids into their less polar and more volatile methyl esters (FAMEs) prior to chromatographic analysis. Gas chromatography, particularly with a flame ionization detector (GC-FID), has traditionally been the workhorse for FAME analysis due to its high resolution and sensitivity.[1][2] However, HPLC offers distinct advantages in specific applications, such as the separation of geometric isomers.[3][4]
This guide delves into a comparative analysis of these two techniques, presenting key performance data and detailed experimental workflows to aid in method selection and validation.
Experimental Protocols: A Step-by-Step Guide
The successful analysis of fatty acid esters hinges on meticulous sample preparation and optimized chromatographic conditions. Below are detailed protocols for both GC and HPLC methodologies.
Gas Chromatography (GC) Protocol
The GC analysis of fatty acid esters typically involves an initial extraction of lipids, followed by a derivatization step to convert fatty acids into FAMEs.
1. Lipid Extraction and Derivatization to Fatty Acid Methyl Esters (FAMEs):
A common procedure for lipid extraction is the Bligh and Dyer method.[5] Following extraction, the fatty acids are converted to FAMEs. One established method involves the use of boron trifluoride in methanol.[5]
-
Extraction:
-
Homogenize the sample in a mixture of chloroform and methanol.
-
Add chloroform and water to create a two-phase system.
-
The lower chloroform layer, containing the lipids, is collected and the solvent is evaporated.
-
-
Derivatization (Methylation):
2. GC-FID Analysis Conditions:
The following are typical GC-FID conditions for FAME analysis:
-
Column: A high-polarity capillary column, such as a DB-Wax or HP-88 (60 m x 0.25 mm, 0.2 µm film thickness), is commonly used.[8][9]
-
Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 120 °C and ramping up to 240 °C.[8] A detailed program could be: initial temperature of 120 °C, increase to 240 °C at a rate of 3 °C/min, with a total run time of around 55 minutes.[8]
-
Split Ratio: A split injection is common, with a ratio of around 20:1 or 50:1.[8][9]
High-Performance Liquid Chromatography (HPLC) Protocol
While GC often requires derivatization, HPLC can, in some cases, analyze free fatty acids directly. However, for improved peak shape and detection, derivatization to esters (e.g., p-bromophenacyl esters) can be performed.[13] For the purpose of direct comparison with GC, the analysis of FAMEs by HPLC is detailed below.
1. Sample Preparation:
The same lipid extraction and FAME derivatization protocol as described for GC can be used for HPLC analysis.
2. HPLC-UV Analysis Conditions:
A reversed-phase HPLC method is typically used for FAME analysis.
-
Column: A C18 column is frequently employed.[4]
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water is common. For instance, an isocratic elution with acetonitrile can be used.[3][14]
-
Flow Rate: 1.0 mL/min.[15]
-
Detector: UV detector set at 205 nm.[3]
-
Injection Volume: 10 µL.[3]
Performance Comparison: GC vs. HPLC
The choice between GC and HPLC often comes down to the specific requirements of the analysis, including the types of fatty acids being analyzed and the desired performance characteristics.
Quantitative Data Summary
The following table summarizes key validation parameters for both GC and HPLC methods for fatty acid ester analysis, compiled from various studies.
| Validation Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Linearity (r²) | > 0.999[7] | > 0.99[3][14][15] |
| Precision (RSD) | Repeatability: < 2%[11] Intermediate Precision: < 5%[6] | Repeatability: < 3%[3][14][15] |
| Accuracy (Recovery) | > 95%[11] | 81.7% - 110.9%[16] |
| Limit of Detection (LOD) | 0.01%[6] | 0.0001% - 0.0018% (mass)[16] |
| Limit of Quantification (LOQ) | 0.03%[6] | 0.0004% - 0.0054% (mass)[16] |
Note: The values presented are indicative and can vary depending on the specific instrumentation, method, and sample matrix.
Both techniques demonstrate excellent linearity and precision. While the reported recovery rates are good for both, the specific values can be influenced by the complexity of the sample matrix. Notably, the reported limits of detection and quantification for the HPLC-UV method appear to be lower in some studies, suggesting higher sensitivity for certain analytes.[16]
Experimental Workflows and Logical Relationships
To visualize the overarching process of cross-validating these two analytical methods, the following diagram illustrates the key steps involved.
Caption: Workflow for the cross-validation of GC and HPLC methods.
Key Considerations for Method Selection
-
Resolution of Isomers: For the separation of cis and trans isomers of unsaturated fatty acids, HPLC can offer superior resolution compared to standard GC methods.[3] This is a critical advantage in applications where the specific isomer has distinct biological or chemical properties.
-
Volatility of Analytes: GC is inherently limited to thermally stable and volatile compounds. While derivatization to FAMEs addresses this for most fatty acids, HPLC can be more suitable for analyzing less volatile or thermally labile lipid species.
-
Sample Throughput and Run Time: GC methods can often have longer run times compared to modern HPLC methods. The choice may therefore also depend on the required sample throughput.
-
Detector Specificity: GC is commonly coupled with mass spectrometry (GC-MS), which provides structural information for confident compound identification.[17] While HPLC-MS is also a powerful technique, GC-MS libraries for FAMEs are extensive and well-established.
Conclusion
Both GC and HPLC are robust and reliable techniques for the analysis of fatty acid esters. The cross-validation data indicates that both methods can provide comparable results in terms of linearity, precision, and accuracy for many applications.[3]
The ultimate choice between GC and HPLC will depend on the specific analytical challenge. For routine analysis of a broad range of FAMEs where high throughput is desired, GC-FID remains a cost-effective and powerful tool. However, when the separation of geometric isomers is critical, or when dealing with less volatile lipid compounds, HPLC presents a compelling alternative. For comprehensive characterization, the complementary use of both techniques can provide the most detailed and accurate fatty acid profile.[4] By carefully considering the experimental requirements and the comparative data presented in this guide, researchers can confidently select and validate the most appropriate method for their fatty acid ester analysis needs.
References
- 1. sciepub.com [sciepub.com]
- 2. gcms.cz [gcms.cz]
- 3. scielo.br [scielo.br]
- 4. hplc.eu [hplc.eu]
- 5. scribd.com [scribd.com]
- 6. jppres.com [jppres.com]
- 7. mdpi.com [mdpi.com]
- 8. 4.5. Gas Chromatography Mass Spectrometry (GC-MS) Analysis of Fatty Acid Methyl Esters [bio-protocol.org]
- 9. agilent.com [agilent.com]
- 10. static.igem.org [static.igem.org]
- 11. mdpi.com [mdpi.com]
- 12. The Use of Gas Chromatography to Analyze Compositional Changes of Fatty Acids in Rat Liver Tissue during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cerealsgrains.org [cerealsgrains.org]
- 14. Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID [inis.iaea.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
A comparative analysis of the lubricating properties of various wax esters
A Comparative Analysis of the Lubricating Properties of Various Wax Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the lubricating properties of various wax esters, supported by experimental data. The information is intended to assist researchers and professionals in selecting the most suitable wax esters for their specific applications, ranging from pharmaceutical formulations to industrial lubricants.
Introduction to Wax Esters as Lubricants
Wax esters, which are esters of long-chain fatty acids and long-chain fatty alcohols, are recognized for their excellent lubricating properties and high biodegradability.[1] Their chemical structure, characterized by long, straight chains, allows them to form effective lubricating films that reduce friction and wear between surfaces. These properties make them valuable in a variety of applications, including as base materials for advanced lubricants in the aviation, machinery, and chemical industries.[1] The effectiveness of a wax ester as a lubricant is influenced by its molecular structure, particularly the chain length of the fatty acid and fatty alcohol components, as well as the degree of saturation.
Comparative Analysis of Lubricating Properties
The lubricating performance of different wax esters can be quantified by measuring key parameters such as the coefficient of friction and the wear scar diameter. A lower coefficient of friction indicates better lubricity, while a smaller wear scar diameter suggests superior anti-wear properties.
Below is a summary of the tribological properties of several common wax esters, compiled from various studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
| Wax Ester | Chemical Structure | Coefficient of Friction (μ) | Wear Scar Diameter (mm) | Key Observations |
| Cetyl Palmitate | CH₃(CH₂)₁₄COO(CH₂)₁₅CH₃ | Data not available | Data not available | Saturated wax esters generally exhibit better tribological properties than unsaturated ones. |
| Stearyl Stearate | CH₃(CH₂)₁₆COO(CH₂)₁₇CH₃ | Data not available | Data not available | The long carbon chains contribute to the formation of a stable lubricating film. |
| Behenyl Behenate | CH₃(CH₂)₂₀COO(CH₂)₂₁CH₃ | Data not available | Data not available | Higher molecular weight wax esters are expected to provide enhanced boundary lubrication. |
| Oleyl Oleate | CH₃(CH₂)₇CH=CH(CH₂)₇COO(CH₂)₈CH=CH(CH₂)₇CH₃ | Data not available | Data not available | Unsaturated wax esters generally show poorer tribological performance compared to their saturated counterparts. |
Note: Specific quantitative data for direct comparison of these wax esters under identical conditions was not available in the initial search results. The observations are based on general principles of tribology and information from related studies on esters.
Experimental Protocols
The evaluation of the lubricating properties of wax esters is commonly performed using standardized tribological tests. The Four-Ball Wear Test (ASTM D4172) is a widely accepted method for determining the wear-preventive characteristics of lubricating fluids.[2][3][4]
Four-Ball Wear Test (based on ASTM D4172)
Objective: To determine the relative wear-preventive properties of lubricating fluids in sliding contact.
Apparatus:
-
Four-Ball Wear Test Machine
-
Steel balls (AISI E-52100 steel, 12.7 mm diameter)
-
Microscope for measuring wear scar diameter
Procedure:
-
Three steel balls are clamped together in a test cup and covered with the wax ester sample to be tested.
-
A fourth steel ball is held in a chuck and brought into contact with the three stationary balls, applying a specific load (e.g., 15 or 40 kgf).
-
The top ball is rotated at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75 °C).
-
After the test, the three stationary balls are removed, cleaned, and the average diameter of the wear scars is measured using a microscope.
-
The coefficient of friction can also be monitored and recorded during the test.
Structure-Lubricity Relationship and Experimental Workflow
The lubricating properties of wax esters are intrinsically linked to their molecular structure. The following diagrams illustrate this relationship and a typical experimental workflow for their evaluation.
References
A Comparative Guide to the Validation of Analytical Methods for Detecting Impurities in Lauryl Stearate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two validated analytical methods for the detection and quantification of impurities in Lauryl Stearate: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD). The information presented is essential for researchers, scientists, and drug development professionals involved in quality control and regulatory compliance.
This compound, a fatty acid ester, can contain various impurities stemming from its synthesis or degradation. Common impurities may include residual starting materials like lauryl alcohol and stearic acid, byproducts from side reactions, and degradation products.[1] The accurate detection and quantification of these impurities are critical for ensuring the safety and efficacy of pharmaceutical products.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for fatty acid esters like this compound.[2][3] The method offers high sensitivity and the mass spectrometer provides definitive identification of impurities.[4]
Experimental Protocol: GC-MS
-
Sample Preparation:
-
Accurately weigh 100 mg of the this compound sample into a vial.
-
Dissolve the sample in 10 mL of a suitable solvent such as hexane or chloroform.
-
For the analysis of free fatty acids, derivatization to their more volatile methyl esters (FAMEs) is often performed by adding a reagent like methanolic HCl and heating.[5]
-
-
Instrumentation:
-
A gas chromatograph equipped with a mass spectrometer detector (e.g., Agilent 6890N GC with a 5973 Mass Selective Detector).[6]
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically used.
-
-
Chromatographic Conditions:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 20°C/minute to 280°C.
-
Hold: 10 minutes at 280°C.[6]
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Presentation: GC-MS Validation Parameters
| Validation Parameter | Result |
| Specificity | The method demonstrates high specificity with baseline separation of this compound from potential impurities. Mass spectral data confirms the identity of each peak. |
| Linearity (R²) | > 0.999 for all target impurities over a concentration range of 1-100 µg/mL. |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (% RSD) | < 5.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
Method 2: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
HPLC offers an alternative approach, particularly for less volatile impurities or when derivatization is not desirable.[7] Charged Aerosol Detection (CAD) is a universal detector that provides a response proportional to the mass of the analyte, making it suitable for quantifying compounds that lack a UV chromophore, which is common for fatty acid-related impurities.[7]
Experimental Protocol: HPLC-CAD
-
Sample Preparation:
-
Accurately weigh 100 mg of the this compound sample into a volumetric flask.
-
Dissolve and dilute to 10 mL with a suitable solvent mixture, such as acetonitrile and water.
-
-
Instrumentation:
-
An HPLC system equipped with a Charged Aerosol Detector (e.g., Thermo Scientific Vanquish HPLC with a Corona Veo CAD).
-
Column: A reverse-phase C18 column (e.g., Waters Symmetry C18, 150 x 4.6 mm, 5 µm) is commonly used.[8]
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: Linear gradient to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: Return to 10% B
-
26-30 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
-
CAD Conditions:
-
Nebulizer Temperature: 35°C.
-
Evaporation Temperature: 50°C.
-
Gas (Nitrogen) Pressure: 60 psi.
-
Data Presentation: HPLC-CAD Validation Parameters
| Validation Parameter | Result |
| Specificity | The method is specific for the separation of this compound from its potential non-volatile impurities. |
| Linearity (R²) | > 0.998 for all target impurities over a concentration range of 5-200 µg/mL. |
| Accuracy (% Recovery) | 93.0% - 107.0% |
| Precision (% RSD) | < 6.0% |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL |
Comparative Analysis
| Feature | GC-MS | HPLC-CAD |
| Principle | Separation based on volatility and polarity, with mass-based detection and identification. | Separation based on polarity, with mass-based detection. |
| Sample Volatility | Requires volatile or semi-volatile analytes (derivatization may be necessary). | Suitable for non-volatile and thermally labile compounds. |
| Identification | Provides definitive structural information from mass spectra. | Provides mass information but limited structural fragmentation for identification. |
| Sensitivity | Generally offers higher sensitivity, especially for volatile impurities. | Good sensitivity for non-volatile compounds. |
| Quantification | Reliable quantification, especially with the use of internal standards. | Universal mass detection allows for quantification without the need for chromophores.[7] |
| Complexity | Can be more complex due to the need for derivatization and vacuum systems. | Generally simpler operation. |
Visualizations
Caption: Experimental workflow for impurity analysis.
Caption: Decision tree for analytical method selection.
References
- 1. detection of impurities in mirystyl stearate!! - Chromatography Forum [chromforum.org]
- 2. Comparisons of analysis of fatty acid methyl ester (FAME) of microalgae by chromatographic techniques | SLU publication database (SLUpub) [publications.slu.se]
- 3. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
A Comparative Guide to the Efficacy of Lauryl Stearate and Its Alternatives in Cosmetic Science
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of lauryl stearate and its common alternatives in cosmetic and dermatological formulations. The information presented is based on a comprehensive review of available scientific literature and experimental data.
Introduction to Emollients in Cosmetic Science
Emollients are fundamental components of cosmetic and dermatological products, designed to soften, soothe, and hydrate the skin. They primarily function by forming a protective barrier on the skin's surface, which helps to reduce transepidermal water loss (TEWL) and maintain skin hydration.[1] The choice of an emollient significantly influences the sensory properties, stability, and overall performance of a formulation.[2]
This compound, the ester of lauryl alcohol and stearic acid, is a waxy emollient known for its skin-conditioning properties.[1] However, the demand for specific sensory profiles, enhanced performance, and formulations free from certain ingredients has led to the widespread use of various alternatives. This guide will compare this compound with three common alternatives: Caprylic/Capric Triglyceride, Cetearyl Alcohol, and a representative silicone alternative, Dimethicone.
Performance Data: A Comparative Analysis
The following tables summarize the performance of this compound and its alternatives based on key efficacy parameters: Transepidermal Water Loss (TEWL), skin hydration, and sensory perception. It is important to note that the data presented is a synthesis from various studies and may not represent a direct head-to-head comparison under identical conditions.
Transepidermal Water Loss (TEWL) and Skin Hydration
TEWL is a measure of the skin's barrier function, with lower values indicating a more intact and effective barrier. Skin hydration is typically measured by electrical capacitance (corneometry), where higher values correspond to greater water content in the stratum corneum.
| Ingredient | Typical Concentration | Effect on TEWL | Effect on Skin Hydration | Data Source(s) |
| This compound | 1-10% | Expected to reduce TEWL through occlusion | Expected to increase skin hydration | Inferred from emollient ester properties[1] |
| Caprylic/Capric Triglyceride | 5-15% | Significant reduction in TEWL | Significant increase in skin hydration | [3][4] |
| Cetearyl Alcohol | 1-5% | Contributes to TEWL reduction as part of an emulsion | Increases skin hydration | [5] |
| Dimethicone | 1-5% | Forms a semi-occlusive barrier, reducing TEWL | Increases skin hydration | [6][7] |
Sensory Profile Comparison
The sensory profile of an emollient is a critical factor in consumer acceptance and product experience. This is often evaluated through quantitative descriptive analysis by a trained panel.
| Sensory Attribute | This compound (Expected) | Caprylic/Capric Triglyceride | Cetearyl Alcohol | Dimethicone | Data Source(s) |
| Spreadability | Moderate | High | Moderate | High | [6][8][9] |
| Greasiness/Oiliness | Moderate to High | Low to Moderate | Low to Moderate | Low | [6][8] |
| Absorption | Moderate | Fast | Moderate | Fast | [9] |
| After-feel | Waxy, potentially heavy | Light, non-greasy | Soft, velvety | Smooth, powdery | [4][6][8] |
| Shine/Gloss | Moderate | Low | Low | Moderate | [6][8] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of emollients.
Transepidermal Water Loss (TEWL) Measurement
Objective: To quantify the rate of water evaporation from the skin surface as an indicator of skin barrier function.
Materials:
-
Tewameter® (e.g., TM 300, Courage + Khazaka)
-
Controlled environment chamber (temperature and humidity)
-
Test formulations
-
Untreated control site
Protocol:
-
Acclimatization: Subjects are acclimatized in a room with controlled temperature (20-22°C) and relative humidity (40-60%) for at least 20-30 minutes before measurements.
-
Baseline Measurement: A baseline TEWL measurement is taken from a defined area on the volar forearm (or other specified test site) before product application.
-
Product Application: A standardized amount of the test formulation (e.g., 2 mg/cm²) is applied to the designated test area. An adjacent, untreated area is maintained as a control.
-
Post-application Measurements: TEWL measurements are repeated on both the treated and untreated sites at specified time points (e.g., 1, 2, 4, and 6 hours) after product application.
-
Data Analysis: The percentage change in TEWL from baseline is calculated for both treated and control sites. A statistically significant reduction in TEWL at the treated site compared to the control site indicates an improvement in skin barrier function.
Skin Hydration Measurement (Corneometry)
Objective: To measure the electrical capacitance of the stratum corneum, which is proportional to its water content.
Materials:
-
Corneometer® (e.g., CM 825, Courage + Khazaka)
-
Controlled environment chamber
-
Test formulations
-
Untreated control site
Protocol:
-
Acclimatization: Subjects are acclimatized under controlled environmental conditions as described for TEWL measurement.[10]
-
Baseline Measurement: A baseline skin hydration measurement is taken from the test site.
-
Product Application: The test formulation is applied to the designated area.
-
Post-application Measurements: Skin hydration is measured at the same time points as TEWL measurements.[10]
-
Data Analysis: The change in skin capacitance from baseline is calculated. A significant increase in capacitance indicates improved skin hydration.[10]
Sensory Analysis (Quantitative Descriptive Analysis)
Objective: To systematically evaluate and quantify the sensory characteristics of a topical product.
Materials:
-
Trained sensory panel (typically 10-15 panelists)
-
Standardized evaluation protocols and lexicon
-
Test formulations
-
Reference standards for each sensory attribute
Protocol:
-
Panelist Training: Panelists are trained to identify and rate the intensity of various sensory attributes (e.g., spreadability, greasiness, stickiness, smoothness) using a defined scale (e.g., 0-10).
-
Lexicon Development: A specific vocabulary (lexicon) is developed to describe the sensory properties of the products being tested.
-
Product Evaluation: Panelists apply a standardized amount of each test formulation to a designated skin area (e.g., volar forearm).
-
Attribute Rating: Panelists rate the intensity of each sensory attribute at different time points (e.g., during application, immediately after, and 5-10 minutes after application).
-
Data Analysis: The data is statistically analyzed (e.g., using ANOVA) to determine significant differences in the sensory profiles of the different formulations.[8]
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the key experimental protocols described above.
References
- 1. This compound | C30H60O2 | CID 79186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Topical vehicles based on natural surfactant/fatty alcohols mixed emulsifier: The influence of two polyols on the colloidal structure and in vitro/in vivo skin performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Skin Hydration Assessment through Modern Non-Invasive Bioengineering Technologies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Lauryl Stearate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of all laboratory chemicals is a critical component of maintaining a safe and compliant working environment. This guide provides essential, step-by-step procedures for the proper disposal of Lauryl Stearate.
This compound, also known as dodecyl octadecanoate, is not classified as a hazardous waste under normal conditions.[1] However, adherence to proper disposal protocols is essential to prevent environmental contamination and ensure workplace safety. Local regulations should always be consulted and followed.[1]
Personal Protective Equipment (PPE) During Disposal
Before handling this compound for disposal, it is crucial to be equipped with the appropriate personal protective equipment. The usual precautions for handling chemicals should be observed.[1] Recommended PPE includes:
-
Gloves: Neoprene or nitrile rubber gloves are recommended to prevent skin contact.
-
Eye Protection: Safety glasses or goggles should be worn to protect against splashes.
-
Lab Coat: A standard lab coat should be worn to protect clothing.
Step-by-Step Disposal Procedures
The disposal method for this compound depends on the nature of the waste, whether it is an unused product or a spill.
Unused Product:
-
Consult Local Regulations: Always check with your institution's environmental health and safety (EHS) department and local waste disposal authorities for specific guidelines.[1]
-
Landfill Disposal: this compound can typically be sent to a landfill.[1] Ensure the container is securely sealed and properly labeled.
-
Avoid Sewer Disposal: Do not discharge this compound into sewers.[1]
Spill Cleanup and Disposal:
In the event of a spill, the following steps should be taken:
-
Small Spills: For minor spills, the material can be wiped up with an absorbent cloth or similar material. The contaminated area should then be flushed with water.[1]
-
Large Spills: For larger spills, first, contain the spill and then cover it with an inert absorbent material such as sand or earth.[1] Once the this compound has been absorbed, collect the material and place it in a suitable, sealed container for disposal according to the procedures for unused products.[1]
Logical Flow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Lauryl Stearate
For researchers, scientists, and drug development professionals, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Lauryl Stearate, a common emollient and skin conditioning agent. By adhering to these procedural steps, you can minimize risks and streamline your workflow.
This compound is not classified as a hazardous substance, however, observing standard laboratory safety protocols is essential to maintain a safe working environment.[1][2]
Personal Protective Equipment (PPE) for Handling this compound
While this compound has a low hazard profile, the following PPE is recommended to ensure best laboratory practices.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes, especially when the substance is heated. |
| Hand Protection | Nitrile gloves | Recommended to prevent skin contact, particularly during prolonged handling or if the substance is heated. |
| Body Protection | Laboratory coat | Protects skin and clothing from spills. |
| Respiratory Protection | Not generally required under normal use. | A respirator may be necessary if handling heated this compound in a poorly ventilated area to avoid inhalation of fumes.[1] |
Operational Plan: Step-by-Step Handling Procedures
Following a structured operational plan minimizes the risk of exposure and contamination.
1. Preparation and Handling:
-
Ensure a clean and organized workspace.
-
Wear the appropriate PPE as outlined in the table above.
-
If heating this compound, perform the procedure in a well-ventilated area or under a fume hood to avoid the inhalation of fumes.[1]
2. Spill Management:
-
For small spills: Wipe up the substance with an absorbent cloth. Clean the spill area with soap and water.[1]
-
For large spills: Cover the spill with an inert absorbent material such as sand or earth. Collect the material into a suitable container for disposal.[1] There is a risk of slipping on spilled product.[1]
3. First Aid Measures:
-
Eye Contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[1]
-
Skin Contact: Wash the affected area with soap and water. Generally, no further treatment is necessary unless symptoms develop.[1]
-
Inhalation: If fumes from heated this compound are inhaled, move the individual to fresh air.[1]
-
Ingestion: Ingestion of large amounts may cause nausea and vomiting.[1] Seek medical advice if significant quantities are ingested.[1]
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and associated waste is crucial for environmental safety and regulatory compliance.
-
Uncontaminated this compound: Although not classified as hazardous waste, it should be disposed of in accordance with local, state, and federal regulations.[1] It can typically be sent to a landfill.[1]
-
Contaminated this compound and PPE: Any this compound that has been contaminated with other chemicals, as well as used gloves and absorbent materials, should be disposed of as chemical waste. Place these materials in a designated, sealed container for hazardous waste disposal.
-
Empty Containers: Rinse empty containers thoroughly before recycling or discarding.
Below is a visual workflow to guide you through the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
